molecular formula C8H15NO B1422708 3-Cyclobutylmorpholine CAS No. 1270570-18-7

3-Cyclobutylmorpholine

Cat. No.: B1422708
CAS No.: 1270570-18-7
M. Wt: 141.21 g/mol
InChI Key: PWMXMPNANXOTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutylmorpholine is a synthetically valuable heterocyclic building block designed for medicinal chemistry and drug discovery research. It integrates a morpholine ring, a ubiquitous pharmacophore known to enhance the pharmacokinetic properties and potency of lead compounds through molecular interactions with target proteins such as kinases . The cyclobutyl substituent introduces added three-dimensionality and steric complexity, which can be crucial for exploring novel chemical space and improving target selectivity. The morpholine ring is a privileged structure in drug design, featured in compounds targeting a wide range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and central nervous system disorders . Its utility is demonstrated in advanced research, such as the development of 3-morpholine-linked inhibitors for the Kv1.5 potassium channel, a promising target for treating atrial fibrillation with high atrial selectivity . Furthermore, morpholine derivatives are frequently synthesized using reliable methods like the Curtius rearrangement, underscoring the ring's importance in constructing complex amine-containing medicinal agents . Researchers can utilize this compound as a key intermediate to develop novel synthetic analogs. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMXMPNANXOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706542
Record name 3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270570-18-7
Record name 3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Cyclobutylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes predicted properties based on established chemical principles and data from analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound and related derivatives.

Introduction: The Significance of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a valuable component in molecular design. The introduction of a cyclobutyl group at the 3-position of the morpholine ring introduces a lipophilic, three-dimensional element that can significantly influence a molecule's interaction with biological targets, as well as its pharmacokinetic profile. A thorough understanding of the physicochemical properties of this compound is therefore paramount for its effective utilization in drug discovery and development.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following properties are predicted based on its chemical structure and comparison with analogous compounds. These values provide a strong starting point for experimental design and computational modeling.

PropertyPredicted Value/InformationRationale/Basis for Prediction
Molecular Formula C₈H₁₅NOBased on chemical structure.
Molecular Weight 141.21 g/mol Calculated from the molecular formula.
Boiling Point ~180 - 200 °C (at atmospheric pressure)Estimated based on the boiling points of morpholine (129 °C) and N-ethylmorpholine (138 °C), with an increase anticipated due to the larger cyclobutyl group.
Melting Point Not readily predictable; likely a low-melting solid or a liquid at room temperature.The presence of the flexible cyclobutyl group may disrupt crystal lattice packing, potentially leading to a low melting point.
Solubility Miscible with water and common organic solvents (e.g., ethanol, methanol, DMSO, chloroform).The morpholine moiety imparts hydrophilicity, while the cyclobutyl group provides some lipophilicity, suggesting broad solubility.
pKa ~7.5 - 8.5The pKa of the protonated morpholine nitrogen is expected to be in this range, similar to other N-alkylated morpholines.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties should be confirmed through empirical measurement. The following sections detail standardized protocols for determining the key physicochemical properties of this compound.

Boiling Point Determination (Micro-Reflux Method)

The determination of a liquid's boiling point is a fundamental measure of its volatility. The micro-reflux method is suitable when only small quantities of the substance are available.[1]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2] At this temperature, a stable reflux ring of condensing vapor will be observed on the walls of the test tube.

Experimental Protocol:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

  • Apparatus Setup: Clamp the test tube in a heating block on a magnetic stirrer hotplate. Suspend a calibrated thermometer with the bulb positioned approximately 1 cm above the liquid surface.

  • Heating and Observation: Begin gentle stirring and heating. Observe the formation of a reflux ring of condensing vapor on the inner wall of the test tube.

  • Measurement: The temperature at which this reflux ring remains stable is recorded as the boiling point.[1]

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure setup_desc 1. Sample in Test Tube 2. Add Stir Bar 3. Place in Heating Block 4. Position Thermometer start_heating Start Gentle Heating & Stirring setup_desc->start_heating Begin Experiment observe_reflux Observe Stable Reflux Ring start_heating->observe_reflux Heat Applied record_temp Record Boiling Point Temperature observe_reflux->record_temp Equilibrium Reached

Caption: Workflow for Boiling Point Determination.

Melting Point Determination (Capillary Method)

For solid samples, the melting point is a critical indicator of purity. The capillary method is a widely accepted and accurate technique.[3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.

Experimental Protocol:

  • Sample Preparation: If this compound is a solid, ensure it is finely powdered and dry. Pack a small amount into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Measurement: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[5]

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement prep_desc 1. Powder Dry Sample 2. Pack Capillary Tube rapid_heat Rapid Heating to ~10°C Below MP prep_desc->rapid_heat Begin Measurement slow_heat Slow Heating (1-2°C/min) rapid_heat->slow_heat Approach MP record_range Record Onset and Completion Temperatures slow_heat->record_range Observe Melting

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Understanding a compound's aqueous solubility is crucial for predicting its behavior in biological systems and for formulation development. The OECD 105 guideline provides a standardized method.[6][7]

Principle: The flask method determines the saturation concentration of a substance in water at a specific temperature after a state of equilibrium has been reached.[8]

Experimental Protocol:

  • Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Stirring: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Allow the mixture to settle, then centrifuge or filter a sample to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC-MS).[6]

SolubilityDetermination start Add Excess Compound to Water stir Stir at Constant Temp (24-48h) start->stir Equilibration separate Centrifuge/Filter to Remove Undissolved Solid stir->separate Phase Separation quantify Analyze Concentration of Aqueous Phase (e.g., HPLC) separate->quantify Analysis end Determine Aqueous Solubility quantify->end

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at physiological pH.[9] Potentiometric titration is a highly accurate method for its determination.[10][11]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[12]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (since this compound is a base).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[13]

pKaDetermination prep Prepare Solution of This compound titrate Titrate with Standardized HCl prep->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Sources

An In-depth Technical Guide to the Biological Activity of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a cornerstone in modern drug discovery.[1] Its prevalence in numerous approved drugs and clinically evaluated candidates is not coincidental. The morpholine moiety imparts a unique combination of advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable lipophilic–hydrophilic balance.[2][3] The nitrogen atom's reduced basicity compared to other cyclic amines, along with the ring's flexible chair conformation, allows for optimal interactions with a wide range of biological targets.[2] These features have established morpholine as a "privileged scaffold," a molecular framework that can provide ligands for diverse receptors and enzymes, making it a fertile ground for the development of novel therapeutics.[1] This guide will provide an in-depth exploration of the diverse biological activities of new morpholine derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential.

Part 1: Anticancer Activity of Morpholine Derivatives

The development of targeted anticancer agents is a primary focus of modern oncology research. Novel morpholine derivatives have emerged as potent inhibitors of cancer cell proliferation, survival, and metastasis by modulating key signaling pathways that are frequently dysregulated in cancer.[1][3]

Mechanism of Action: Targeting Critical Cancer Signaling Pathways

Many novel morpholine-based compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signal transduction. Two of the most significant pathways targeted by these derivatives are the PI3K/Akt/mTOR and VEGFR-2 signaling cascades.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is one of the most common molecular alterations in human cancer.[6] Morpholine derivatives have been designed to specifically target key nodes within this pathway, particularly PI3K and mTOR kinases.[1][7] By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and activation of downstream effectors like Akt, S6K1, and 4E-BP1, ultimately leading to a halt in protein synthesis, cell cycle arrest, and inhibition of cell growth.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation via S6K1, 4E-BP1 mTORC2 mTORC2 mTORC2->Akt Activates (p-Ser473) Morpholine Morpholine Derivative Morpholine->PI3K Inhibits Morpholine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[9][10] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways (e.g., PLCγ-PKC, PI3K-Akt) that promote endothelial cell proliferation, migration, and survival.[10][11] Novel morpholine-benzimidazole-oxadiazole hybrids have shown potent and selective inhibitory activity against VEGFR-2, effectively blocking the angiogenic signaling cascade and starving the tumor of essential nutrients and oxygen.[12]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Endothelial Cell Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Morpholine Morpholine Derivative Morpholine->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2-mediated angiogenesis by morpholine derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells.[13] The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) apoptosis pathway.[13][14] Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bim.[15][16] Certain morpholine-substituted quinazoline derivatives have been shown to induce apoptosis by disrupting this balance.[17] They can down-regulate the expression of Bcl-2, freeing Bax to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[15][17]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of novel morpholine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
2-Morpholino-4-anilinoquinoline HepG2 (Liver)Cell Cycle Arrest8.50 - 12.76[18]
Morpholine-Benzimidazole-Oxadiazole HT-29 (Colon)VEGFR-2 Inhibition3.10[12]
Morpholine-Quinazoline (AK-10) MCF-7 (Breast)Apoptosis Induction3.15[17][19]
Morpholine-Quinazoline (AK-10) A549 (Lung)Apoptosis Induction8.55[17][19]
Morpholine-Quinazoline (AK-10) SHSY-5Y (Neuroblastoma)Apoptosis Induction3.36[17][19]
Experimental Protocols
Caption: General workflow for evaluating the anticancer potential of new compounds.

The MTT assay is a colorimetric method used to assess cell viability.[20][21] It measures the metabolic activity of cells, which is indicative of their viability.[22]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine the optimal seeding density (typically 1,000-100,000 cells/well).[22]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivatives in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[18]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]

    • Incubate the plate for 2 to 4 hours at 37°C. During this period, metabolically active cells reduce the yellow MTT to purple formazan crystals.[20][22]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][23]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[20][23]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the morpholine derivative (at its IC₅₀ concentration) for 24-48 hours. Include an untreated control.

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at ~400 x g for 5 minutes.[24]

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[25]

    • Incubate for at least 30 minutes at 4°C (or store for longer periods at -20°C).[25]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.[25]

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. PI is a fluorescent dye that intercalates with DNA.[25] RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

    • Collect the fluorescence emission data (typically using a filter around 610 nm for PI).

    • Generate a histogram of fluorescence intensity, which corresponds to DNA content. Cells in G1 will have 2n DNA content, while cells in G2/M will have 4n DNA content. S-phase cells will have an intermediate amount.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.[25]

Part 2: Antimicrobial Activity of Morpholine Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibacterial and antifungal agents.[4] Morpholine derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogens.[4][26]

Spectrum of Activity

Newly synthesized morpholine derivatives have been tested against a range of microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[4]

  • Gram-negative bacteria: Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa[4][27]

  • Fungi: Candida albicans, Aspergillus fumigatus[4]

The unique mechanism of action of some morpholine derivatives makes them promising candidates for development as novel broad-spectrum antimicrobial agents.[4] Some compounds also act as antibiotic enhancers or adjuvants, reversing multidrug resistance by inhibiting efflux pumps like AcrAB-TolC in Gram-negative bacteria.[9]

Quantitative Data: Inhibition Zones

The Kirby-Bauer disk diffusion method is a standard preliminary test to assess the antimicrobial activity of a compound. The diameter of the zone of inhibition around the disk corresponds to the susceptibility of the microorganism.

Compound ClassMicroorganismInhibition Zone (mm)Reference
2-Iminochromene Derivative Candida albicans13[4]
2-Iminochromene Derivative Aspergillus fumigatus18[4]
Substituted Morpholine (Cpd 3) Various Bacteria16 - 31[5][26]
Substituted Morpholine (Cpd 4) Various Bacteria17 - 26[26]
Substituted Morpholine (Cpd 6) Various BacteriaHigh activity[5][26]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative or semi-quantitative assessment of a compound's antimicrobial efficacy.[2][28]

  • Inoculum Preparation:

    • Pick several morphologically similar colonies of the test microorganism from a pure culture plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26][29]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[2]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. This is typically done by streaking in three directions, rotating the plate 60 degrees each time.[2][28]

    • Allow the plate to dry for a few minutes.[29]

  • Application of Disks:

    • Sterilize forceps (e.g., by dipping in ethanol and flaming).[12]

    • Aseptically place paper disks impregnated with a known concentration of the morpholine derivative onto the surface of the inoculated agar plate.

    • Ensure disks are spaced adequately (at least 24 mm apart) to prevent overlapping zones of inhibition.[28]

    • Gently press each disk to ensure complete contact with the agar surface.[2]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[29]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler.[29]

    • The size of the zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. A larger zone diameter indicates greater sensitivity.[29]

Part 3: Neuroprotective and Neuromodulatory Activities

Morpholine-based compounds are highly effective against neurodegenerative diseases like Alzheimer's and Parkinson's.[14] Their structural properties allow them to cross the blood-brain barrier and interact with key enzymes and receptors in the central nervous system (CNS).[2][30]

Mechanism of Action: Enzyme Inhibition

A primary strategy in treating neurodegenerative disorders is to modulate the levels of neurotransmitters by inhibiting the enzymes that degrade them.

In Alzheimer's disease, cognitive decline is linked to a reduction in the neurotransmitter acetylcholine.[18] Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can improve cholinergic neurotransmission.[19] Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been shown to be potent, mixed-type inhibitors of both AChE and BuChE, with activity comparable to the reference drug galantamine.[18]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is the gold standard for measuring cholinesterase activity and inhibition.[31][32]

  • Assay Principle: The enzyme (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[31][33] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured colorimetrically at 412 nm.[31] An inhibitor will reduce the rate of this color formation.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of the enzyme (AChE), the substrate (ATCh), the chromogen (DTNB), and the test morpholine derivative.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the buffer, the test compound at various concentrations (or buffer for the control), and the DTNB solution.

    • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 3 minutes at 37°C).[34]

    • Initiate the reaction by adding the substrate (ATCh) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The morpholine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, enabling the development of novel derivatives with a broad spectrum of potent biological activities. As demonstrated, these compounds can function as highly effective anticancer, antimicrobial, and neuroprotective agents by interacting with a diverse array of molecular targets. Their ability to inhibit critical signaling pathways in cancer, combat drug-resistant microbes, and modulate key enzymes in the central nervous system underscores their immense therapeutic potential.

The experimental protocols detailed in this guide—from initial cytotoxicity and antimicrobial screening to in-depth mechanistic studies of cell cycle progression and enzyme inhibition—provide a validated framework for researchers to evaluate and advance these promising compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic applications. The continued exploration of morpholine chemistry will undoubtedly lead to the discovery of next-generation drugs to address some of the most pressing challenges in human health.

References

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  • Al-Warhi, T., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6667. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-Cyclobutylmorpholine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this molecule. This document is structured to not only present established methodologies but also to provide the scientific rationale behind the experimental designs, ensuring a robust and insightful investigation.

Introduction: The Significance of Physicochemical Characterization

This compound, a substituted morpholine derivative, holds potential as a valuable building block in medicinal chemistry. The morpholine ring is a privileged scaffold, known for imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] The introduction of a cyclobutyl group at the 3-position can influence the molecule's lipophilicity, conformation, and ultimately its biological activity and developability.

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in drug discovery and development. This guide will detail the necessary experimental protocols to generate a complete physicochemical profile, enabling informed decisions in formulation development, analytical method development, and preclinical studies.

Solubility Profiling: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For this compound, a thorough solubility assessment should encompass both aqueous and organic solvent systems.

Aqueous Solubility Across a Physiological pH Range

The morpholine moiety in this compound is basic, with the parent morpholine having a pKa of 8.49 for its conjugate acid. This suggests that the solubility of this compound will be pH-dependent. Therefore, determining its solubility at various pH levels is crucial.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for solubility determination.

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, 7.4, and 9.0 to mimic physiological conditions from the stomach to the intestine.

  • Sample Preparation: Add an excess amount of this compound to each buffer solution in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • The use of a range of pH buffers is essential to understand how the ionization state of the morpholine nitrogen affects solubility.

  • The shake-flask method ensures that the solution is truly saturated, providing a thermodynamically accurate solubility value.

  • Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

Solubility in Organic Solvents

Understanding the solubility of this compound in organic solvents is important for synthesis, purification, and the development of certain formulations.

Experimental Protocol: Visual Method

A rapid visual method can be employed for initial screening.

  • Solvent Selection: Choose a range of common organic solvents with varying polarities, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and dichloromethane.

  • Titration: Add a known amount of this compound to a vial. Incrementally add the chosen solvent while vortexing until the solid is completely dissolved.

  • Calculation: Calculate the solubility based on the amount of solute and the volume of solvent added.

For more precise measurements, the shake-flask method described in section 2.1 can be adapted for organic solvents.

Data Presentation: Solubility of this compound

Solvent System Temperature (°C) Solubility (mg/mL)
pH 2.0 Buffer25Hypothetical Data
pH 4.5 Buffer25Hypothetical Data
pH 6.8 Buffer25Hypothetical Data
pH 7.4 Buffer25Hypothetical Data
pH 9.0 Buffer25Hypothetical Data
Water25Hypothetical Data
Methanol25Hypothetical Data
Ethanol25Hypothetical Data
Isopropanol25Hypothetical Data
Acetone25Hypothetical Data
Ethyl Acetate25Hypothetical Data
Dichloromethane25Hypothetical Data

Stability Assessment: Unveiling Potential Liabilities

Stability testing is crucial to determine the intrinsic stability of a molecule and to identify potential degradation pathways. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a key component of this assessment.[5][6]

Forced Degradation (Stress Testing) Studies

The objective of forced degradation is to accelerate the degradation of this compound under more severe conditions than those it would experience during storage.[5] This helps in identifying potential degradants and developing a stability-indicating analytical method.

Experimental Workflow: Forced Degradation of this compound

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to stress oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C, solid state) start->thermal Expose to stress photo Photolytic Stress (ICH Q1B guidelines) start->photo Expose to stress neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., LC-MS/MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Characterize Degradants analyze->identify

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store solid this compound in a controlled temperature oven (e.g., 80°C).

  • Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

Analytical Considerations:

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both. A gradient reverse-phase HPLC method coupled with a mass spectrometer (LC-MS/MS) is highly recommended for this purpose.[4]

Long-Term Stability Studies

Once the intrinsic stability is understood through forced degradation, long-term stability studies are conducted under ICH-recommended storage conditions to establish a re-test period or shelf life.[7][8][9]

Experimental Design: ICH Stability Study

  • Batch Selection: Use at least three batches of this compound.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

    • Accelerated: 0, 3, and 6 months.[7]

  • Parameters to be Tested: Appearance, assay, and degradation products.

Logical Relationship: Stability Study Design

Stability_Study_Design cluster_input Inputs cluster_conditions Storage Conditions (ICH) cluster_output Outputs api This compound (3 Batches) long_term Long-Term 25°C / 60% RH api->long_term Store samples intermediate Intermediate 30°C / 65% RH api->intermediate Store samples accelerated Accelerated 40°C / 75% RH api->accelerated Store samples retest Establish Re-test Period long_term->retest Analyze at time points intermediate->retest Analyze at time points accelerated->retest Analyze at time points storage Recommend Storage Conditions retest->storage

Caption: Logical flow of an ICH-compliant stability study.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the thorough characterization of the solubility and stability of this compound. By following these protocols, researchers can generate the critical data necessary to advance this compound through the drug discovery and development pipeline. The insights gained from these studies will be invaluable for formulation scientists, analytical chemists, and pharmacologists, ultimately contributing to the successful development of new and effective medicines.

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Spectroscopic Fingerprinting of 3-Cyclobutylmorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Cyclobutylmorpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging fundamental principles and comparative data analysis from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as an essential resource for researchers, scientists, and professionals in drug development. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep, field-proven understanding of the analytical data.

Molecular Structure and Spectroscopic Implications

This compound is a saturated heterocyclic compound featuring a morpholine ring substituted with a cyclobutyl group at the 3-position. The unique structural arrangement, combining the flexible morpholine chair conformation with the strained cyclobutane ring, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is predicted to exhibit a series of multiplets arising from the protons on both the morpholine and cyclobutane rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms in the morpholine ring and the unique electronic effects of the strained cyclobutane ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns to deduce proton connectivity.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Morpholine H-2, H-63.6 - 3.9m-
Morpholine H-32.8 - 3.1m-
Morpholine H-52.5 - 2.8m-
Morpholine NH1.5 - 2.5 (broad)s-
Cyclobutyl CH2.0 - 2.3m-
Cyclobutyl CH₂1.7 - 2.0m-

Causality Behind Chemical Shifts:

  • Morpholine Protons (H-2, H-6): These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift into the 3.6 - 3.9 ppm region.

  • Morpholine Protons (H-3, H-5): Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen, appearing in the 2.5 - 3.1 ppm range.

  • Cyclobutane Protons: The protons on the cyclobutane ring are notably deshielded (1.7 - 2.3 ppm) compared to larger cycloalkanes (around 1.4-1.5 ppm).[1][2] This is a characteristic feature of the strained four-membered ring system.[1][2] All eight hydrogen atoms of an unsubstituted cyclobutane ring are in the same chemical environment, resulting in a single chemical shift at approximately 1.96 ppm.[3] However, substitution in this compound will lead to more complex splitting patterns.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Morpholine C-2, C-665 - 70
Morpholine C-3, C-545 - 50
Cyclobutyl C-135 - 40
Cyclobutyl C-2, C-420 - 25
Cyclobutyl C-315 - 20

Rationale for ¹³C Chemical Shifts:

  • Morpholine Carbons (C-2, C-6): These carbons, bonded to the oxygen atom, will be the most downfield-shifted carbons in the morpholine ring.

  • Morpholine Carbons (C-3, C-5): Carbons adjacent to the nitrogen will appear at a higher field compared to C-2 and C-6.

  • Cyclobutane Carbons: The chemical shifts of the cyclobutyl carbons will be in the aliphatic region, with the carbon attached to the morpholine ring (C-1) being the most deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Sharp
C-H Stretch (Aliphatic)2850 - 3000Strong
C-O-C Stretch (Asymmetric)1115 - 1140Strong
C-N Stretch1050 - 1150Medium
CH₂ Bend (Scissoring)1450 - 1470Medium

Interpretation of IR Spectrum:

  • N-H Stretch: A characteristic sharp peak in the 3300-3500 cm⁻¹ region will confirm the presence of the secondary amine in the morpholine ring. This band is typically sharper and less intense than an O-H band.[4]

  • C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the stretching of C-H bonds in both the morpholine and cyclobutane rings.[4]

  • C-O-C Stretch: The prominent C-O-C asymmetric stretching vibration of the ether linkage in the morpholine ring is expected to appear as a strong band around 1115-1140 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which serve as a unique "fingerprint" for the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol .

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation:

m/z Proposed Fragment Fragmentation Pathway
141[C₈H₁₅NO]⁺˙Molecular Ion (M⁺˙)
140[C₈H₁₄NO]⁺Loss of H˙ from the α-carbon
112[C₆H₁₀NO]⁺α-cleavage: Loss of C₂H₅˙
86[C₅H₁₂N]⁺α-cleavage: Loss of C₃H₃O˙
57[C₄H₉]⁺Cyclobutyl cation

Fragmentation Logic:

  • Molecular Ion: As a cyclic amine, this compound is expected to show a discernible molecular ion peak at m/z 141, unless the α-carbon is substituted.[5]

  • [M-1] Peak: The loss of a hydrogen atom from a carbon alpha to the nitrogen is a common fragmentation pathway for amines, leading to a peak at m/z 140.[5]

  • α-Cleavage: The most significant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable, resonance-stabilized cation. For this compound, this can lead to the loss of an ethyl group (from the morpholine ring) or cleavage within the cyclobutyl ring, generating characteristic fragment ions.

  • Ring Cleavage: The morpholine and cyclobutane rings can undergo cleavage, leading to the loss of neutral molecules like ethene.[5][8]

Molecular Structure and Fragmentation Pathway

G cluster_mol This compound cluster_ms Mass Spectrometry Fragmentation mol C₈H₁₅NO M.W. = 141.21 M [M]⁺˙ m/z = 141 M_minus_1 [M-H]⁺ m/z = 140 M->M_minus_1 - H˙ alpha_cleavage1 α-Cleavage Fragment 1 m/z = 112 M->alpha_cleavage1 - C₂H₅˙ alpha_cleavage2 α-Cleavage Fragment 2 m/z = 86 M->alpha_cleavage2 - C₃H₃O˙ cyclobutyl_cation Cyclobutyl Cation m/z = 57 M->cyclobutyl_cation Ring Cleavage

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify this compound, assess its purity, and understand its chemical behavior. The principles and predicted data outlined in this guide serve as a robust framework for the spectroscopic characterization of this compound and related heterocyclic compounds, thereby supporting advancements in drug discovery and materials science.

References

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An In-depth Technical Guide to Acute Toxicity Studies of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As 3-Cyclobutylmorpholine is a novel compound, this guide is constructed based on established principles of acute toxicity testing for new chemical entities. Specific toxicological data for this compound are not publicly available. Therefore, this document serves as a comprehensive framework for how such studies should be designed, conducted, and interpreted, rather than a report on existing data.

Introduction to this compound and the Imperative for Acute Toxicity Assessment

This compound is a synthetic organic compound featuring a morpholine ring substituted with a cyclobutyl group. While its specific applications are yet to be defined, its structural characteristics suggest potential utility in medicinal chemistry or as an industrial chemical intermediate. Before any novel chemical entity can be considered for widespread use, a thorough evaluation of its potential to cause harm to human health and the environment is essential.

Acute toxicity studies are the foundational step in this toxicological assessment.[1][2] These studies investigate the adverse effects that can occur shortly after the administration of a single dose of a substance, or multiple doses within a 24-hour period.[3][4][5] The primary objectives for conducting an acute toxicity study on this compound are:

  • Hazard Identification: To determine the intrinsic toxicity of the molecule and identify potential target organs.

  • Dose-Response Characterization: To understand the relationship between the administered dose and the observed toxic effects.

  • Estimation of Lethal Dose (LD50): To calculate the statistically-derived dose that is expected to be lethal to 50% of the test population.[4]

  • Guidance for Future Studies: The data generated will inform the dose selection for subsequent sub-chronic and chronic toxicity studies.[1]

  • Regulatory Classification and Labeling: To provide the necessary data for hazard classification in accordance with global systems, ensuring safe handling and transport.

Strategic Design of Acute Toxicity Studies for this compound

The design of an acute toxicity study for a new chemical entity like this compound must be scientifically sound, ethically justifiable, and compliant with international regulatory guidelines.

Test System and Species Selection

For initial acute oral toxicity assessment, the rat is the most commonly used and preferred rodent species.[3] This is due to the extensive historical database available for this species, their physiological similarities to humans in many aspects, and their acceptance by regulatory authorities worldwide. Healthy, young adult animals are used to ensure consistency and reduce variability in the results.[6]

Route of Administration

The choice of administration route should ideally mimic the most likely route of human exposure. For a novel chemical with undefined applications, the oral route is a standard starting point for systemic toxicity assessment.[3]

Recommended Test Method: OECD Test Guideline 425 (Up-and-Down Procedure)

To minimize the number of animals used while still obtaining a statistically robust estimation of the LD50, the Up-and-Down Procedure (UDP) , as detailed in OECD Test Guideline 425, is the recommended approach.[7] This method involves dosing single animals sequentially. The outcome for each animal (survival or death) determines the dose for the next animal (either higher or lower).[7] This approach is a significant refinement over historical methods that used large groups of animals.[8][9]

Experimental Workflow: Acute Oral Toxicity via the Up-and-Down Procedure

UDP_Workflow start Start: Select Initial Dose (Based on available information or default) dose_animal Dose a Single Animal (e.g., via oral gavage) start->dose_animal observe Observe for 48 Hours for Mortality dose_animal->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Mortality increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose check_stop Check Stopping Criteria (e.g., 5 reversals) increase_dose->check_stop decrease_dose->check_stop check_stop->dose_animal Continue end End Study & Calculate LD50 (Maximum Likelihood Method) check_stop->end Met Study_to_SDS study Acute Toxicity Study (OECD 425) data Data Generated: - LD50 Value - Clinical Signs - Target Organs study->data classification GHS Classification & Hazard Ranking data->classification sds Safety Data Sheet (SDS) & Product Label classification->sds

Caption: The flow from experimental data to hazard communication.

Conclusion

Conducting acute toxicity studies on novel compounds like this compound is a non-negotiable step in responsible chemical development. By adhering to internationally recognized guidelines such as OECD 425, researchers can obtain crucial data on the potential hazards of the substance while minimizing the use of animals. This foundational toxicological information is essential for guiding further research, ensuring occupational safety, and meeting regulatory requirements for the safe use of new chemicals.

References

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Sources

Methodological & Application

Application Notes & Protocols for 3-Cyclobutylmorpholine: A Novel Chemical Probe for the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the utilization of 3-Cyclobutylmorpholine, a novel small molecule, as a chemical probe for the interrogation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors.[1][2][3][4][5] Building on this established foundation, this compound has been developed as a potent and selective modulator of this critical cellular pathway. These notes are intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the effective application of this next-generation chemical probe. We will delineate the necessary steps for its initial characterization and provide two detailed application notes for its use in cell-based assays and for target identification and validation.

Introduction to Chemical Probes and the PI3K/Akt/mTOR Pathway

A chemical probe is a well-characterized small molecule that is used to selectively modulate the function of a specific protein target, enabling the study of its role in biological processes.[1] Unlike genetic methods, chemical probes offer rapid, reversible, and tunable control over protein activity. The PI3K/Akt/mTOR pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention and basic research. Several inhibitors of the PI3K/mTOR pathway incorporate a morpholine moiety, highlighting its importance for potent and selective inhibition.[6][7][8][9][10][11][12] this compound is hypothesized to be a novel inhibitor of this pathway, with the cyclobutyl group potentially conferring unique selectivity or pharmacokinetic properties.

Initial Characterization of this compound as a Chemical Probe Candidate

Prior to its use in complex biological experiments, any novel chemical probe must undergo rigorous characterization to ensure its suitability and to enable the generation of reproducible and reliable data. The following steps are essential:

  • Purity and Identity Confirmation: The identity and purity of each batch of this compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, and HPLC to determine its purity, which should be >95%.

  • Solubility and Stability Assessment: The solubility of the compound in commonly used solvents (e.g., DMSO, ethanol) and aqueous buffers should be determined. Its stability in solution under experimental conditions (e.g., temperature, pH, time) must also be assessed to ensure its integrity throughout the experiment.

  • In Vitro Target Engagement and Potency: The potency of this compound against the hypothesized target, PI3K, should be determined using in vitro kinase assays. A dose-response curve should be generated to calculate the IC50 value.

  • Selectivity Profiling: To be a useful probe, a compound must be selective for its intended target. This compound should be screened against a panel of other kinases, particularly those within the PI3K-like kinase (PIKK) family, such as mTOR, DNA-PK, ATM, and ATR, to determine its selectivity profile.[13][14][15]

  • Cell Permeability and Cytotoxicity: The ability of the compound to cross the cell membrane and engage its intracellular target is paramount. This can be initially assessed indirectly through cell-based assays. A general cytotoxicity assay (e.g., MTT or CellTiter-Glo) should also be performed on the cell lines of interest to determine the concentration range that is non-toxic and suitable for downstream experiments.

Table 1: Hypothetical Physicochemical and Biological Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Purity (HPLC)>98%
Solubility in DMSO>50 mM
PI3Kα IC5025 nM
mTOR IC50150 nM
DNA-PK IC50>10 µM
Cell PermeabilityHigh
Cytotoxicity (in HeLa cells, 72h)CC50 > 50 µM

Application Note 1: Modulating the PI3K/Akt/mTOR Pathway in Cell Culture

This protocol describes the use of this compound to inhibit the PI3K/Akt/mTOR pathway in cultured cells. The readout for pathway inhibition is the phosphorylation status of key downstream effectors, Akt and S6 ribosomal protein, which can be readily assessed by Western blotting.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
  • Cell Seeding: Plate your cells of interest (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare a series of working solutions by serial dilution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (a time course of 1, 4, and 24 hours is recommended for initial experiments).

  • Positive Control: In a separate well, treat cells with a known PI3K/mTOR inhibitor (e.g., LY294002 or wortmannin) as a positive control for pathway inhibition.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results and Interpretation

A dose- and time-dependent decrease in the phosphorylation of Akt and S6 should be observed in cells treated with this compound, indicating successful inhibition of the PI3K/Akt/mTOR pathway. The total protein levels of Akt, S6, and the loading control should remain unchanged.

Application Note 2: Target Identification and Validation using a Derivatized this compound Probe

To definitively identify the cellular targets of this compound, a derivatized version of the probe can be synthesized for use in affinity-based proteomics experiments. This involves attaching a "handle" such as biotin or an alkyne group to the core molecule, allowing for the capture of its binding partners.

Design of a Derivatized Probe

A suitable derivatized probe, termed This compound-alkyne , can be synthesized by adding a short linker terminating in an alkyne group to a position on the molecule that is predicted not to interfere with target binding. This alkyne handle allows for the use of "click chemistry" to attach a biotin tag after the probe has bound to its targets in a cellular context.

Protocol: Affinity-Based Target Identification using Click Chemistry
  • Cell Treatment with Alkyne Probe: Treat cells with this compound-alkyne at a predetermined optimal concentration for a specified time. Include a vehicle control (DMSO) and a competition control where cells are pre-treated with an excess of the parent compound, this compound, before adding the alkyne probe.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Click Chemistry Reaction: To the cell lysate, add an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). This will covalently link biotin to the alkyne-tagged probe that is bound to its target proteins.

  • Affinity Pulldown: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Run the eluted proteins on a short SDS-PAGE gel to separate them from the beads.

    • Excise the entire protein lane, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

Data Analysis and Target Validation

The proteins identified by mass spectrometry should be filtered to identify specific binding partners. True targets should be enriched in the alkyne probe-treated sample compared to the vehicle control and should be significantly reduced in the competition control. The top candidates, likely including PI3K isoforms and other pathway members, should then be validated using orthogonal methods, such as:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in intact cells.

  • RNA interference (siRNA) or CRISPR/Cas9-mediated knockout: To determine if depletion of the candidate target protein recapitulates the phenotype observed with this compound treatment.

  • In vitro binding assays: Using purified recombinant protein to confirm a direct interaction.

Visualization of Workflows and Pathways

Diagram 1: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth Inhibition Probe This compound Probe->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Target Identification

Target_ID_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Analysis A 1. Treat cells with This compound-alkyne B 2. Cell Lysis A->B C 3. Click Chemistry: Attach Azide-Biotin B->C D 4. Affinity Pulldown with Streptavidin Beads C->D E 5. Elution D->E F 6. In-gel Digestion E->F G 7. LC-MS/MS F->G H 8. Protein Identification & Validation G->H

Caption: Workflow for affinity-based target identification of this compound.

References

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  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NCBI. [Link]

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  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. sci-hub.se. [Link]

  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC - NIH. [Link]

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  • Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine) - PubMed. PubMed. [Link]

Sources

Application Note: A Framework for High-Throughput Screening and Characterization of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This document presents a comprehensive framework for the initial characterization and screening of 3-Cyclobutylmorpholine, a novel small molecule with limited publicly available data. Recognizing this knowledge gap, this application note provides researchers, scientists, and drug development professionals with a detailed, experience-driven guide to systematically evaluate such a compound. We will outline protocols for essential pre-screening characterization, followed by detailed, self-validating methodologies for screening against two major drug target classes: G-Protein Coupled Receptors (GPCRs) and kinases. The causality behind experimental choices, robust quality control metrics, and a clear hit validation cascade are emphasized to ensure scientific integrity and the generation of reliable, actionable data.

Introduction: The Challenge and Opportunity of Novel Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[3] The addition of a cyclobutyl group introduces a three-dimensional element that can explore new regions of chemical space, potentially leading to novel bioactivities.[4] this compound represents such an underexplored molecule. While its precise biological effects are unknown, its structure suggests potential interactions with a wide range of biological targets.

This guide is structured to lead a researcher through the logical progression of taking a novel compound like this compound from the vial to a validated hit in a high-throughput setting.

Pre-Screening Compound Characterization: The Foundation of a Successful Screen

Before committing a novel compound to a large-scale screen, it is imperative to understand its fundamental physical and chemical properties. This initial characterization prevents common artifacts and ensures data quality.

Purity, Solubility, and Stability Assessment

Causality: A compound's purity is critical; impurities can lead to false positives or negatives. Solubility limits dictate the maximum screening concentration and the choice of assay buffer, while instability can lead to a loss of the active compound during the experiment.

Protocol 1: Compound Quality Control

  • Purity Analysis:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to confirm the molecular weight and assess purity.

    • Employ Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

    • Acceptance Criterion: Purity should be >95% for primary screening.

  • Aqueous Solubility Determination (Kinetic Assay):

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), e.g., 10 mM.

    • Serially dilute the stock solution in a 96-well plate using the desired aqueous assay buffer.

    • Measure turbidity using a nephelometer or plate reader at 620 nm after a 2-hour incubation at room temperature.

    • Interpretation: The concentration at which precipitation is observed is the kinetic solubility limit. This will define the top concentration for HTS assays to avoid false positives from compound aggregation.

  • Stability Assessment:

    • Incubate the compound in the final assay buffer at the screening concentration (e.g., 10 µM) for the planned duration of the HTS assay (e.g., 1-24 hours).

    • Analyze the sample by LC-MS at various time points to quantify the amount of parent compound remaining.

    • Acceptance Criterion: >80% of the compound should remain intact at the end of the incubation period.

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties for this compound, predicted using computational models. These values provide initial guidance for handling and assay design.

PropertyPredicted ValueSignificance in HTS
Molecular Weight ~141.21 g/mol Affects diffusion and membrane permeability.
LogP ~1.0 - 1.5Indicates lipophilicity; influences solubility and cell permeability.
pKa (basic) ~8.5 - 9.0 (Amine)Determines the charge state at physiological pH, affecting target binding.
Polar Surface Area ~21.3 ŲInfluences membrane permeability and solubility.

High-Throughput Screening Workflow: A General Paradigm

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while minimizing false positives.[2]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Compound_QC Compound QC (Purity, Solubility) Assay_Dev Assay Development & Miniaturization Compound_QC->Assay_Dev Informs Assay Conditions Pilot_Screen Pilot Screen (~2000 Compounds) Assay_Dev->Pilot_Screen Validated Protocol Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS QC Passed (Z'>0.5) Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Confirmation Identifies 'Actives' Orthogonal Orthogonal Assays Confirmation->Orthogonal Confirms Potency SAR SAR by Analogue Orthogonal->SAR Validates Mechanism

Caption: General workflow for a high-throughput screening campaign.

Application Protocol 1: GPCR Functional Assay (cAMP Measurement)

GPCRs are a major class of drug targets.[5][6] A common HTS assay for Gs or Gi-coupled GPCRs measures the modulation of cyclic AMP (cAMP), a key second messenger.[5] This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Signaling Pathway Overview

GPCR_Signaling Ligand Ligand (e.g., this compound) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein G Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.

Step-by-Step Protocol

This protocol is designed for a 384-well plate format.

  • Cell Plating:

    • Culture CHO-K1 cells stably expressing the target Gs-coupled GPCR to ~80% confluency.

    • Harvest cells and resuspend in phenol red-free culture medium to a density of 0.5 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a compound source plate by serially diluting this compound and control compounds in assay buffer (e.g., HBSS with 0.1% BSA). A typical screening concentration is 10 µM.[7]

    • Controls are essential:

      • Negative Control: DMSO vehicle only (defines 0% activity).

      • Positive Control: A known agonist for the target GPCR (defines 100% activity).

    • Using an automated liquid handler, transfer 5 µL of compound solution from the source plate to the cell plate.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for compound-receptor interaction.

  • Detection:

    • Prepare the TR-FRET cAMP detection reagents (e.g., a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog) according to the manufacturer's instructions.

    • Add 5 µL of the detection reagent mix to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the emission ratio (665 nm / 620 nm).

Data Analysis and Quality Control
  • Normalization: Normalize the raw ratio data to the plate controls:

    • % Activity = 100 * (Ratio_Sample - Avg_Ratio_Negative) / (Avg_Ratio_Positive - Avg_Ratio_Negative)

  • Quality Control Metric (Z'-factor): The Z'-factor is a measure of assay robustness.[7][8]

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative|

    • An excellent assay has a Z' > 0.5. [7] This must be consistently achieved before starting the full screen.

Application Protocol 2: Kinase Activity Assay (ADP Formation)

Kinases are another critical target class, and their inhibition is a major focus of cancer therapy.[9][10] This protocol uses a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[11]

Step-by-Step Protocol

This protocol is designed for a 384-well plate format and is suitable for biochemical (enzyme-only) assays.

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, its specific peptide substrate, and ATP in the reaction buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.

  • Compound Addition:

    • Dispense 2.5 µL of this compound or control compounds into the wells of a 384-well plate.

    • Controls:

      • Negative Control: DMSO vehicle (defines 0% inhibition).

      • Positive Control: A known potent inhibitor for the target kinase (defines 100% inhibition).

  • Kinase/Substrate Addition:

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.[12]

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The reaction should be in the linear range, typically converting <20% of the substrate.

  • Detection:

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced via a coupled luciferase reaction.[11]

    • Incubate as per the manufacturer's protocol (typically 40-60 minutes).

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

Data Analysis and Quality Control
  • Normalization:

    • % Inhibition = 100 * (1 - (Lumi_Sample - Avg_Lumi_Positive) / (Avg_Lumi_Negative - Avg_Lumi_Positive))

  • Quality Control (Z'-factor): As with the GPCR assay, calculate the Z'-factor using the luminescence values of the positive and negative controls. An assay with Z' > 0.5 is considered robust and suitable for HTS.[8]

Hit Validation Cascade: From 'Active' to 'Validated Hit'

An initial "active" from a primary screen is not a "hit." A rigorous validation process is essential to eliminate false positives and confirm the mechanism of action.[13]

  • Re-confirmation: Re-test the initial active compounds in the primary assay to confirm activity.

  • Dose-Response Curve: Test confirmed actives over a range of concentrations (e.g., 8-10 points) to determine potency (EC50 or IC50).

  • Orthogonal Assays: Validate the hit in a secondary assay that uses a different technology or measures a different biological endpoint. For example, a GPCR hit from a cAMP assay could be tested in a β-arrestin recruitment assay.[14] A kinase hit could be validated using a binding assay instead of an activity assay. This helps eliminate technology-specific artifacts.

  • Selectivity Profiling: Screen the validated hit against a panel of related targets (e.g., other GPCRs or kinases) to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) by Analogue: Test commercially available analogues of the hit compound to see if small chemical changes lead to predictable changes in activity, providing further evidence of a specific interaction.

Conclusion

While this compound is a molecule of unknown biological function, the framework presented here provides a robust, logical, and scientifically rigorous path for its evaluation in a high-throughput screening context. By emphasizing meticulous pre-screening characterization, the use of well-validated assay protocols with stringent quality control, and a thorough hit validation cascade, researchers can confidently explore the potential of this and other novel chemical entities. This structured approach maximizes the probability of discovering genuine, tractable hits for downstream drug discovery programs.

References

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(10), 2646. Retrieved from [Link]

  • In, S., & Ahn, J. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Experimental & Molecular Medicine, 53(5), 749–757. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2014). High-throughput screening identifies compounds that enhance lentiviral transduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). High-Throughput RT-PCR for small-molecule screening assays. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Cyclopropylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • MDPI. (2021). Phenolic Compounds and Biological Activity of Selected Mentha Species. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • Chapman University Digital Commons. (2018). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Journal of Cancer Prevention. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 1. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (2016). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • MDPI. (2023). Biological Activities of Natural Products III. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Chemical Science. (2021). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. Retrieved from [Link]

  • Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved from [Link]

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Application Note: Strategies for the Derivatization of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Cyclobutylmorpholine in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring is classified as a privileged structure, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and overall oral bioavailability.[1][3] When combined with a cyclobutane moiety, as in this compound, the resulting scaffold offers a unique three-dimensional architecture that is increasingly utilized by medicinal chemists to explore novel chemical space and optimize ligand-target interactions.[4] The puckered structure of the cyclobutane ring provides a rigid, non-planar exit vector that can be exploited to improve binding affinity and selectivity.[4]

This application note provides a detailed guide to the chemical derivatization of this compound, a valuable secondary amine building block. We will explore robust protocols for functionalizing the nitrogen atom via N-alkylation and N-acylation, as well as discuss advanced strategies for C-H functionalization. These transformations are fundamental for generating compound libraries for structure-activity relationship (SAR) studies, enabling the rapid optimization of lead compounds. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to ensure reliable and reproducible outcomes in a research setting.

Section 1: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine of this compound into a tertiary amine. This transformation is a cornerstone of medicinal chemistry, used to modulate basicity, lipophilicity, and steric profile, thereby influencing a compound's potency and selectivity.[5] We will detail two primary methods: reductive amination and direct alkylation.

Method 1.1: Reductive Amination

Reductive amination is a highly reliable and widely used method for N-alkylation that avoids the common pitfall of over-alkylation seen with direct alkylation techniques.[5] The reaction proceeds in one pot by forming an iminium ion from the condensation of this compound with an aldehyde or ketone, which is then reduced in situ. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion intermediate without significantly affecting the less reactive starting carbonyl compound.[5]

Protocol: N-Alkylation via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).[5]

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the biphasic mixture vigorously for 20 minutes to ensure complete quenching.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.[5]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification amine This compound carbonyl Aldehyde/Ketone solvent Anhydrous DCM/DCE stab Add NaBH(OAc)₃ (1.5 equiv) solvent->stab stir Stir at RT (1-4h) monitor Monitor by TLC/LC-MS quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM purify Dry, Concentrate & Purify product Final N-Alkylated Product purify->product

Caption: Reductive Amination Workflow.

Method 1.2: Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the direct displacement of a halide leaving group by the nucleophilic secondary amine.[6] It is most effective with reactive alkyl halides such as benzyl or allyl halides. A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine.

Protocol: N-Alkylation with Alkyl Halides

  • Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide) (1.05 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates the complete consumption of the starting amine.

  • Workup:

    • Filter off the ammonium salt precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Reagent TypeTypical ConditionsExpected YieldKey Consideration
Aldehyde + NaBH(OAc)₃DCM, Room Temp, 2h85-95%Prevents over-alkylation
Benzyl Bromide + TEATHF, Room Temp, 4h80-90%Risk of quaternary salt formation
Methyl Iodide + K₂CO₃MeCN, 40 °C, 6h75-85%Highly reactive, potential for over-alkylation

Section 2: N-Acylation of this compound

N-acylation is a fundamental transformation that converts the secondary amine into a tertiary amide. Amide bonds are prevalent in pharmaceuticals, and this derivatization is key to modifying hydrogen bonding capacity, metabolic stability, and receptor interactions.[7] The reaction is typically rapid and high-yielding, using acylating reagents like acyl chlorides or acid anhydrides.[8]

Method 2.1: Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that react readily with secondary amines. The reaction generates hydrochloric acid, which must be scavenged by a non-nucleophilic base to prevent protonation of the amine.[5]

Protocol: N-Acylation with Acyl Chlorides

  • Reaction Setup: Dissolve this compound (1.0 equiv) and a non-nucleophilic base like triethylamine or pyridine (1.1 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere.[5]

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv) dropwise to the stirred amine solution, maintaining the temperature at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows the starting amine has been consumed (typically 30-60 minutes).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[5]

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification:

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure tertiary amide.

G cluster_setup 1. Reaction Setup (0 °C) cluster_reaction 2. Acylation cluster_workup 3. Workup & Purification amine This compound base Triethylamine (1.1 equiv) solvent Anhydrous DCM acyl Add Acyl Chloride (1.05 equiv) solvent->acyl stir Warm to RT (30-60 min) monitor Monitor by TLC/LC-MS quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM purify Dry, Concentrate & Purify product Final N-Acylated Product purify->product

Caption: N-Acylation Workflow.

Method 2.2: Acylation with Acid Anhydrides

Acid anhydrides are excellent acylating agents that often provide clean reactions with straightforward workups.[8] The reaction can sometimes be performed under neat conditions or in a suitable solvent, and it is often very rapid.[8]

Protocol: N-Acylation with Acid Anhydrides

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent like DCM or THF. For highly reactive anhydrides like acetic anhydride, the reaction can be run neat.

  • Addition of Anhydride: Add the acid anhydride (1.2 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes. Monitor by TLC until the starting amine has been consumed.[8]

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Acylating AgentBaseTypical ConditionsKey Advantage
Acetyl ChlorideTriethylamineDCM, 0 °C to RT, 30 minHigh reactivity
Benzoyl ChloridePyridineDCM, 0 °C to RT, 1hForms stable benzamides
Acetic AnhydrideNone neededNeat, RT, 10 minRapid and clean reaction[8]
Mixed AnhydrideN-MethylmorpholineTHF, -15 °C to RT, 2-16hGood for sensitive substrates[7]

Section 3: Advanced Strategy: C-H Functionalization

Direct C-H functionalization represents a modern, step-economic approach to molecular diversification, allowing for the introduction of new functional groups without pre-functionalized starting materials.[9] While protocols specific to this compound are not widely published, methods developed for other N-heterocycles can provide a conceptual framework.[10][11] For morpholine scaffolds, functionalization often targets the C2 position, which is alpha to both the nitrogen and oxygen atoms.

Conceptual Approach: α-Functionalization of the Morpholine Ring

This strategy would likely involve the generation of an intermediate that activates the C-H bond alpha to the nitrogen. One potential pathway is the formation of an iminium ion, which can then be attacked by a nucleophile.

Key Considerations for Development:

  • Catalyst Selection: Transition metal catalysts (e.g., based on Iron, Rhodium, or Iridium) are often employed for C-H activation.[9][11][12] The choice of catalyst and ligand is crucial for controlling reactivity and selectivity.

  • Oxidant/Reagent: The reaction may require a specific oxidant to facilitate the formation of the reactive intermediate.

  • Regioselectivity: Directing the functionalization to a specific C-H bond (e.g., C2 vs. C3 of the morpholine ring) is a significant challenge. The inherent electronics of the this compound may favor certain positions.

G cluster_activation C-H Activation Step cluster_functionalization Functionalization Step start This compound catalyst Transition Metal Catalyst + Additive/Oxidant start->catalyst intermediate Activated Intermediate (e.g., Iminium Ion) catalyst->intermediate product C-H Functionalized Product intermediate->product coupling_partner Coupling Partner (Nucleophile/Radical Source) coupling_partner->product

Caption: Conceptual Logic for C-H Functionalization.

Characterization of Derivatives

The successful synthesis of this compound derivatives must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the final compound, showing the addition of the new alkyl or acyl group.

  • Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the product and to monitor reaction completion.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.

Conclusion

The derivatization of this compound via N-alkylation and N-acylation provides robust and versatile pathways for generating diverse chemical libraries essential for drug discovery programs. The protocols detailed in this application note offer reliable methods for synthesizing tertiary amines and amides, which are key functional groups for modulating pharmacological properties. Furthermore, the exploration of advanced C-H functionalization strategies opens new avenues for novel scaffold decoration. By applying these synthetic protocols, researchers can efficiently advance their SAR studies and accelerate the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Laboratory of applied organic chemistry, Bioorganic Chemistry Group. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Sciences Faculty, Chemistry Department, Badji Mokhtar-Annaba University.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1).
  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]

  • Devi, N. (n.d.). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis. Available at: [Link]

  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Late-Stage C–H Functionalization of Azines. Available at: [Link]

  • Journal of the American Chemical Society. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Available at: [Link]

  • MDPI. (n.d.). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

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3-Cyclobutylmorpholine: A Rising Star in Medicinal Chemistry's Building Block Arsenal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate world of drug discovery, the selection of molecular building blocks is a critical determinant of a compound's ultimate success. Among the vast array of available scaffolds, 3-Cyclobutylmorpholine has emerged as a compelling and increasingly utilized structural motif. This application note provides an in-depth exploration of this compound as a strategic building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates, supported by detailed protocols and structure-activity relationship (SAR) insights.

The Strategic Advantage of the this compound Moiety

The power of this compound lies in the synergistic combination of its two core components: the morpholine ring and the cyclobutyl group.

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its inherent properties contribute favorably to a molecule's drug-likeness. The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while the nitrogen atom provides a point for further chemical modification.[3] The overall polarity and metabolic stability of the morpholine ring often lead to improved pharmacokinetic profiles.[1]

The cyclobutyl group , a four-membered carbocycle, offers a unique set of advantages. It introduces a three-dimensional character to an otherwise flat molecule, which can be crucial for optimizing interactions within a protein's binding pocket.[4] Furthermore, the cyclobutyl moiety is known to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[4]

When combined in the this compound structure, these two components create a building block that can simultaneously address multiple challenges in drug design, from improving solubility and metabolic stability to enhancing potency and selectivity.

Physicochemical Properties and Predicted Pharmacokinetic Profile

To better understand the potential of this compound as a drug discovery tool, we can analyze its key physicochemical properties and predict its pharmacokinetic behavior using computational models.

PropertyPredicted ValueImplication in Drug Design
Molecular Weight ~141.2 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
logP (Lipophilicity) ~1.5Balanced lipophilicity, suggesting good membrane permeability without excessive hydrophobicity that could lead to poor solubility or off-target effects.
Topological Polar Surface Area (TPSA) ~21.3 ŲFavorable for good oral absorption and blood-brain barrier penetration.[5]
Hydrogen Bond Donors 1 (Amine N-H)Can participate in hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 1 (Oxygen)Can participate in hydrogen bonding interactions with target proteins.
Metabolic Stability Predicted to be highThe cyclobutyl group can sterically hinder metabolic attack on the morpholine ring.

These values are estimations and may vary depending on the specific computational model used.

The predicted pharmacokinetic profile suggests that compounds incorporating the this compound moiety are likely to exhibit good oral bioavailability and a favorable distribution profile.[6][7]

Synthesis of this compound: A General Protocol

While various methods exist for the synthesis of substituted morpholines, a common and effective approach for preparing this compound involves the reaction of a cyclobutyl-substituted epoxide with ethanolamine or a protected derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product CyclobutylEpoxide Cyclobutyl Epoxide Reaction Ring Opening and Cyclization CyclobutylEpoxide->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Cyclobutylmorpholine This compound Reaction->Cyclobutylmorpholine

Detailed Protocol: Synthesis of (S)-3-Cyclobutylmorpholine

This protocol outlines a potential synthetic route. Researchers should adapt and optimize conditions based on available starting materials and laboratory capabilities.

Materials:

  • (S)-1-Cyclopropyl-2-((S)-1-phenylethylamino)ethanol (or a suitable chiral amine precursor)

  • A suitable protecting group for the amine (e.g., Boc anhydride)

  • An oxidizing agent (e.g., m-CPBA)

  • A deprotection reagent (e.g., TFA or HCl in dioxane)

  • Appropriate solvents (e.g., DCM, MeOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection of the Amine: The starting chiral amino alcohol is protected, for example, with a Boc group, to prevent side reactions in subsequent steps.

  • Epoxidation: The protected amino alcohol is treated with an oxidizing agent to form the corresponding epoxide.

  • Intramolecular Cyclization: The epoxide undergoes an intramolecular ring-closing reaction, often promoted by a base, to form the protected this compound.

  • Deprotection: The protecting group is removed to yield the final (S)-3-cyclobutylmorpholine. The product is typically purified by column chromatography or distillation.

Note: The specific reagents and reaction conditions will need to be optimized for each step to maximize yield and purity.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The true value of a building block is demonstrated through its successful application in drug discovery programs. While specific examples detailing the use of this compound are often found within proprietary company pipelines, we can extrapolate its potential applications based on the known roles of its constituent parts in various therapeutic areas.

Potential as Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors.[8][9][10] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable pharmacophore. The introduction of a 3-cyclobutyl group can provide additional van der Waals interactions in adjacent hydrophobic pockets, potentially increasing both potency and selectivity.

G Kinase {Kinase Active Site | { ATP Binding Pocket |  Hydrophobic Pocket}} Inhibitor {Inhibitor Molecule | { Morpholine |  Cyclobutyl Group}} Inhibitor:m0->Kinase:f0 H-Bonding Inhibitor:c0->Kinase:f1 Hydrophobic Interaction

Structure-Activity Relationship (SAR) Insights:

A systematic exploration of the SAR of this compound-containing compounds would likely involve:

  • Varying the substitution on the morpholine nitrogen: This is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[11]

  • Modifying the cyclobutyl ring: Introduction of substituents on the cyclobutyl ring could further probe the hydrophobic pocket and potentially introduce new interactions.

  • Stereochemistry: The stereochemistry at the 3-position of the morpholine ring is critical. The (S)-enantiomer, for instance, may exhibit significantly different activity compared to the (R)-enantiomer or the racemate, as is often the case in chiral drug design.[12]

Conclusion

This compound represents a powerful and versatile building block for medicinal chemists. Its unique combination of a privileged morpholine scaffold and a metabolically robust, three-dimensional cyclobutyl group offers a compelling solution to many of the challenges faced in modern drug discovery. The favorable physicochemical properties and predicted pharmacokinetic profile make it an attractive starting point for the design of novel therapeutics across a range of disease areas. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, the application of this compound is poised to expand, solidifying its place as a valuable tool in the development of the next generation of medicines.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Bonacorso, C., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(11), 1779-1826. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Google Patents. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. (CN105753803A).
  • Tzara, V., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 849. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of compounds 1-24. Retrieved from [Link]

  • Automate.video. (2024). Structure-Activity Relationship Studies. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • PMC. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • ResearchGate. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Chemglass Life Sciences. (n.d.). OPTIBLOCK PARALLEL SYNTHESIS REACTION BLOCKS. Retrieved from [Link]

  • H.E.L Group. (n.d.). PolyBLOCK | Compact Automated Parallel Synthesis Platform. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • PMC. (2018). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • MDPI. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Sci-Hub. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. [Link]

  • RSC Publishing. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • Google Patents. (1969). Synthesis of 3-quinuclidinol. (US3464997A).
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  • PMC. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. [Link]

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Application Note: A Framework for the Development and Validation of a Quantitative LC-MS/MS Method for 3-Cyclobutylmorpholine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclobutylmorpholine (CBM) is a synthetic organic compound with a morpholine core, a structure prevalent in numerous pharmaceuticals due to its favorable physicochemical and metabolic properties. The cyclobutyl moiety introduces a unique three-dimensional aspect that can influence receptor binding and pharmacokinetic profiles. As with any potential therapeutic agent or its metabolite, accurate quantification in biological matrices such as plasma, urine, and tissue is fundamental for preclinical and clinical research. These measurements are crucial for defining pharmacokinetic (PK) parameters, assessing toxicokinetics (TK), and establishing a clear understanding of the agent's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific, publicly available, validated analytical methods for this compound are not extensively documented, this guide provides a comprehensive framework for the development and validation of a robust and reliable quantitative method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is widely recognized as the gold standard for small molecule quantification due to its exceptional sensitivity, selectivity, and specificity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial method development to full validation in accordance with regulatory standards.

Part 1: Method Development Strategy

The primary goal of method development is to create a reliable and reproducible procedure that can accurately quantify this compound in a complex biological matrix. A systematic approach is essential.

Selection of Analytical Technique: The Case for LC-MS/MS

For the quantification of small molecules like CBM in biological fluids, LC-MS/MS is the technique of choice for several compelling reasons:

  • High Sensitivity: It can achieve detection limits in the picogram (pg/mL) to nanogram (ng/mL) range, which is often necessary for characterizing the full pharmacokinetic profile of a compound.

  • High Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the molecule of interest) and its fragmentation into unique product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly selective "fingerprint" for the analyte, minimizing interference from other compounds in the matrix.[3]

  • Versatility: The technique is compatible with a wide range of molecules and complex matrices.

  • Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems enable rapid analysis times, often under 5 minutes per sample, facilitating high-throughput studies.[3]

The Cornerstone of Quantification: Internal Standard Selection

An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample before any sample processing. Its purpose is to correct for variations in sample preparation and instrument response. The ideal IS for an LC-MS/MS assay is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., this compound-d4).[4][5]

Why a SIL-IS is preferred:

  • Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte. It will behave similarly during extraction, chromatography, and ionization, thus providing the most accurate compensation for any variability.[4][6]

  • Co-elution: It typically co-elutes with the analyte, ensuring that it experiences the same matrix effects (ion suppression or enhancement) at the same time.

  • Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the incorporated stable isotopes (e.g., Deuterium, Carbon-13).[5]

If a SIL-IS is not available, a structural analog can be used. However, it is crucial to demonstrate that the analog's extraction recovery and ionization response are consistent and parallel to the analyte's.[4]

Mass Spectrometry Tuning and Optimization

The first practical step is to optimize the detection of CBM and its IS on the mass spectrometer. This involves infusing a dilute solution of each compound directly into the mass spectrometer to determine the optimal parameters for ionization and fragmentation.

Key Steps:

  • Ionization Mode Selection: Determine whether positive or negative Electrospray Ionization (ESI) yields a better signal for CBM. Given the nitrogen atom in the morpholine ring, ESI in positive mode is the most probable choice as it can be readily protonated to form [M+H]⁺.

  • Precursor Ion Identification: In full scan mode, identify the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

  • Product Ion Selection: Fragment the precursor ion in the collision cell and identify 2-3 stable, intense product ions. The most intense transition is used for quantification (quantifier), and a second transition is used for confirmation (qualifier). This adds an extra layer of specificity.

Chromatographic Method Development

The goal of chromatography is to separate CBM from endogenous components of the biological matrix that could interfere with the analysis, particularly those that cause ion suppression.

Typical Approach:

  • Column Selection: A reversed-phase column, such as a C18 or a Phenyl-Hexyl, is a common starting point for small polar molecules.[3]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed. The formic acid helps to promote protonation of the analyte for better ionization in positive ESI mode.

  • Gradient Optimization: The gradient profile (the change in the percentage of organic phase over time) is optimized to achieve a sharp, symmetrical peak for CBM with a suitable retention time, ensuring it is well-separated from the void volume and any potential interferences.

Part 2: Sample Preparation: Extracting the Analyte

Biological samples are complex mixtures of proteins, salts, lipids, and other endogenous materials that must be removed before injection into the LC-MS/MS system. The choice of extraction method is a balance between sample cleanliness, recovery, throughput, and cost.

Workflow for Selecting a Sample Preparation Method

cluster_legend Method Selection Rationale start Start: Biological Sample (Plasma, Urine) ppt Protein Precipitation (PPT) start->ppt Fastest, simplest lle Liquid-Liquid Extraction (LLE) start->lle Cleaner extract needed spe Solid-Phase Extraction (SPE) start->spe Highest purity/concentration needed analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis ppt_info PPT: Good for initial screening, high throughput. lle_info LLE: Removes more interferences than PPT. spe_info SPE: Most selective, best for low LOQ. cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt (& Storage at -80°C) is_add Add Internal Standard sample_receipt->is_add sample_prep Sample Preparation (e.g., PPT, SPE) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis is_add->sample_prep data_acq Data Acquisition (MRM Mode) lcms_analysis->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc report Final Report (Concentration Data) data_proc->report

Caption: High-level bioanalytical workflow.

Key Validation Parameters and Acceptance Criteria
Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).For QCs, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should be ≤15% (≤20% at the LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable during sample handling and storage.Mean concentration of stability samples should be within ±15% of nominal concentration. Assessed for freeze-thaw, bench-top, long-term storage, and post-preparative stability.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a quantitative LC-MS/MS method for this compound in biological matrices. By following a systematic approach to method development—from the selection of the internal standard and optimization of MS and LC conditions to the choice of an appropriate sample preparation technique—researchers can establish a robust and reliable assay. Rigorous validation against established regulatory guidelines is a non-negotiable final step to ensure that the generated data is accurate, reproducible, and fit for purpose in supporting drug development programs.

References

  • FDA. (2014). FDA Updates Analytical Validation Guidance.
  • FDA. Q2(R2)
  • ECA Academy. (2015).
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  • PubMed Central (PMC). (n.d.).
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Application Note & Protocol: A Scalable and Efficient Synthesis of 3-Cyclobutylmorpholine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties upon drug candidates.[1][2] Its unique profile, combining a weakly basic nitrogen with a hydrogen bond-accepting oxygen, offers a compelling balance of aqueous solubility and lipophilicity, often leading to improved pharmacokinetic profiles, such as enhanced bioavailability and metabolic stability.[3] The flexible, chair-like conformation of the morpholine ring also allows it to serve as a versatile scaffold, orienting substituents in precise vectors to optimize interactions with biological targets.[3]

Within this privileged class of heterocycles, 3-Cyclobutylmorpholine emerges as a particularly valuable building block for the synthesis of preclinical drug candidates. The cyclobutyl group introduces a degree of three-dimensionality and lipophilicity that can be crucial for enhancing potency and selectivity. This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound, designed to meet the demands of preclinical studies. We present a robust and scalable route centered on a reductive amination strategy, ensuring high yield, purity, and operational safety.

Synthetic Strategy: Reductive Amination as the Optimal Path to Scale

The synthesis of substituted morpholines is most effectively and scalably achieved through a reductive amination pathway.[4][5][6][7] This strategy involves the condensation of an aldehyde with a primary amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Retrosynthetic Analysis:

Our retrosynthetic approach for this compound identifies two readily available and cost-effective starting materials: Cyclobutanecarboxaldehyde and Ethanolamine .

G Target This compound Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect Intermediates Cyclobutanecarboxaldehyde + Ethanolamine Disconnect->Intermediates

Caption: Retrosynthetic analysis of this compound.

Rationale for Reagent Selection:

  • Reaction Pathway: Reductive amination is selected for its high efficiency, broad functional group tolerance, and proven scalability in pharmaceutical manufacturing.[4][5]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][7] Its key advantage lies in its mildness and chemoselectivity; it readily reduces the intermediate iminium ion while being significantly less reactive towards the starting aldehyde.[7][8] This selectivity minimizes the formation of byproducts, such as the corresponding alcohol from aldehyde reduction, simplifying purification. While catalytic hydrogenation is a greener alternative, it often requires specialized high-pressure equipment and can be sensitive to catalyst poisoning, making STAB a more operationally straightforward choice for this particular application.[9]

Detailed Synthesis Protocol

This protocol is optimized for a gram-scale synthesis and is designed for linear scalability.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Cyclobutanecarboxaldehyde≥98%Commercially AvailableIrritant, handle in a fume hood.[10]
Ethanolamine≥99%Commercially AvailableCorrosive, handle with care.
Sodium Triacetoxyborohydride (STAB)≥95%Commercially AvailableWater-reactive.[11] Store in a desiccator.
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous work-up.
Brine (Saturated NaCl)ACS Grade-For aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layer.

Equipment:

  • Multi-neck, round-bottom flask (sized for scale) equipped with a magnetic stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel for controlled reagent addition.

  • Ice bath for temperature control.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography system or distillation apparatus for purification.

Step-by-Step Synthetic Procedure

Caption: Overall workflow for the synthesis of this compound.

  • Reactor Setup: Under a nitrogen atmosphere, charge a dry reaction flask with Dichloromethane (DCM, 10 mL per gram of aldehyde). Begin stirring and cool the solution to 0-5 °C using an ice bath.

  • Reactant Addition: To the cooled solvent, add Cyclobutanecarboxaldehyde (1.0 eq). Following this, add Ethanolamine (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Iminium Formation: Allow the reaction mixture to stir at 0-5 °C for 30-45 minutes. During this time, the aldehyde and amine will condense to form the crucial iminium ion intermediate.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 1 hour. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reduction and prevent temperature spikes that could lead to side reactions.

  • Reaction Progression: After the STAB addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. CAUTION: This will cause gas evolution (hydrogen) as the excess hydride reagent is neutralized. Ensure adequate ventilation.[11]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield this compound as a clear oil.[12]

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 10g Aldehyde)
Cyclobutanecarboxaldehyde84.121.010.0 g (118.9 mmol)
Ethanolamine61.081.057.63 g (124.8 mmol)
Sodium Triacetoxyborohydride211.941.230.2 g (142.7 mmol)
Dichloromethane--~100 mL
Product: this compound 141.22 - Expected Yield: ~13.4 g (80%)

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.[13]

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight (m/z).[14]

  • FTIR (Fourier Transform Infrared Spectroscopy): To identify characteristic functional group vibrations.

Process Safety and Scale-Up Considerations

Hazard Management
  • Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and will release flammable hydrogen gas upon contact with moisture or protic solvents.[11] It is also a skin and eye irritant.[11] Always handle STAB in a certified chemical fume hood, under an inert atmosphere, and wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[11][15][16][17]

  • Cyclobutanecarboxaldehyde: This compound is harmful if swallowed and causes serious eye irritation.[10] Avoid inhalation and contact with skin and eyes.

  • Ethanolamine: It is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Scale-Up Strategy

Transitioning this synthesis from the bench to preclinical production scale requires careful consideration of several factors:[4][18]

  • Thermal Management: The reductive amination is exothermic, particularly during the addition of STAB. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with active cooling is mandatory to maintain strict temperature control.

  • Reagent Addition: The rate of STAB addition must be carefully controlled and potentially slowed at a larger scale to prevent a runaway reaction. Using a solids-dosing system is recommended for multi-kilogram scale production.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and reduced yields. Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade turbine) to maintain a homogeneous slurry.

  • Quenching and Gas Evolution: The quenching step will generate a significant volume of hydrogen gas at scale. The reactor must be properly vented, and the quench solution should be added at a controlled rate to manage the rate of off-gassing.

References

  • BenchChem. (2025). Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride. BenchChem.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ACS Publications. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Triacetoxyborohydride. TCI Chemicals.
  • Apollo Scientific. (n.d.). Sodium triacetoxyborohydride. Apollo Scientific.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride. AK Scientific, Inc.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer.
  • Mykhailiuk, P., et al. (n.d.). Design and synthesis of morpholine analogues. Enamine.
  • ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PubMed. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarbaldehyde. PubChem.
  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40).
  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.

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Application Notes and Protocols: Investigating the Therapeutic Potential of 3-Cyclobutylmorpholine in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for 3-Cyclobutylmorpholine in Neuroinflammation

The morpholine heterocycle is a well-established privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2][3] Derivatives of morpholine have demonstrated a wide array of biological activities, with a growing body of evidence pointing towards their potential in treating neurodegenerative diseases.[3][4] Specifically, certain morpholine-containing compounds have been shown to modulate pathways implicated in Alzheimer's disease, such as cholinesterase inhibition and the reduction of amyloid-β (Aβ) peptide toxicity.[3][5][6][7]

While there is currently no specific literature on the biological activity of this compound, its structural features—combining the CNS-penetrant morpholine core with a lipophilic cyclobutyl group—make it an intriguing candidate for investigation in neurological disorders. The cyclobutyl moiety can influence the compound's conformation and metabolic stability, potentially enhancing its interaction with biological targets.

This document outlines a hypothesized application of this compound as a modulator of neuroinflammation, a key pathological feature of Alzheimer's disease.[8][9] We propose a series of detailed protocols to investigate its efficacy in relevant in vitro and in vivo models.

Hypothesized Mechanism of Action: Attenuation of Microglial Activation

Neuroinflammation in Alzheimer's disease is characterized by the chronic activation of microglia, the resident immune cells of the brain.[10] Activated microglia release a cascade of pro-inflammatory cytokines, which can contribute to neuronal damage.[8][11] We hypothesize that this compound may exert neuroprotective effects by modulating microglial activation, specifically by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[8][12]

Visualizing the Hypothesized Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Compound This compound Compound->NFkB Inhibits?

Caption: Hypothesized mechanism of this compound in attenuating LPS-induced neuroinflammation.

In Vitro Application: Assessing Anti-Neuroinflammatory Activity in Microglia

The initial evaluation of this compound's bioactivity can be effectively performed using an in vitro model of neuroinflammation. The following protocols detail the use of a microglial cell line to assess the compound's ability to suppress an inflammatory response.

Experimental Workflow

Experimental_Workflow start Start culture Culture Microglial Cells start->culture treat Pre-treat with This compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect cytokine Cytokine Analysis (ELISA) collect->cytokine phagocytosis Phagocytosis Assay collect->phagocytosis viability Cell Viability Assay collect->viability end End cytokine->end phagocytosis->end viability->end

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: Microglia Activation and Cytokine Analysis

This protocol is designed to determine if this compound can reduce the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.[11]

Materials:

  • BV-2 microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO). Incubate for 2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[1][13][14][15]

Data Analysis:

  • Calculate the concentration of each cytokine from the standard curve.

  • Compare the cytokine levels in the compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.

Protocol 2: Microglial Phagocytosis Assay

This assay assesses whether this compound affects the phagocytic activity of microglia, a crucial function for clearing cellular debris and Aβ deposits.[16][17][18]

Materials:

  • BV-2 cells cultured on glass coverslips in a 24-well plate

  • Fluorescently labeled latex beads or fibrillar Aβ42

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat BV-2 cells with this compound and LPS as described in Protocol 1.

  • Phagocytosis Induction: After the 24-hour incubation, add fluorescently labeled latex beads or Aβ42 to the culture medium and incubate for 2-4 hours.

  • Fixation and Staining: Wash the cells with ice-cold PBS to remove non-phagocytosed particles. Fix the cells with 4% PFA for 15 minutes and then stain with DAPI to visualize the nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the phagocytic activity by counting the number of beads or the fluorescence intensity of Aβ42 per cell.

Expected In Vitro Results

The following table summarizes the anticipated outcomes if this compound possesses anti-neuroinflammatory properties.

AssayConditionExpected Outcome
Cytokine Release LPS + this compoundDose-dependent decrease in TNF-α and IL-6 levels
Phagocytosis This compoundNo significant change or enhancement of phagocytic activity
Cell Viability This compoundNo significant cytotoxicity at effective concentrations

In Vivo Application: Evaluation in a Mouse Model of Alzheimer's Disease

Following promising in vitro results, the efficacy of this compound should be evaluated in a relevant animal model of Alzheimer's disease, such as the 5xFAD or APP/PS1 transgenic mouse models.[19]

Protocol 3: Assessment of Cognitive Deficits and Neuropathology

This protocol outlines a study to determine if this compound can ameliorate cognitive deficits and reduce neuropathological hallmarks in a transgenic mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle for administration (e.g., saline with 5% DMSO and 5% Tween 80)

  • Morris Water Maze apparatus[2][20][21][22]

  • Tissue processing reagents for immunohistochemistry

  • Antibodies against Aβ plaques (e.g., 6E10) and activated microglia (e.g., Iba1)[23][24][25][26]

Procedure:

  • Animal Dosing: Administer this compound or vehicle to the mice daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks, starting at an age when neuropathology begins to develop.

  • Behavioral Testing (Morris Water Maze): In the final week of treatment, assess spatial learning and memory using the Morris Water Maze test.[2][20][21][22]

  • Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% PFA. Collect the brains and process them for immunohistochemistry.[23]

  • Immunohistochemistry: Stain brain sections for Aβ plaques and activated microglia.[26][27]

  • Image Analysis: Quantify the Aβ plaque load and the number of activated microglia in the hippocampus and cortex.

Data Analysis:

  • Behavioral Data: Analyze the escape latency and path length in the Morris Water Maze to assess cognitive function.

  • Histological Data: Compare the plaque burden and microglial activation between the compound-treated and vehicle-treated transgenic mice.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. Based on the established roles of the morpholine scaffold in CNS-targeting compounds, there is a strong rationale for exploring its efficacy in models of neuroinflammation. Positive results from these studies would warrant further investigation into its precise molecular targets and pharmacokinetic profile, paving the way for its potential development as a novel neuroprotective agent.

References

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Wong, W. T. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9733.
  • Lian, H., & Zheng, H. (2016). Microglial Phagocytosis Assay. Bio-protocol, 6(21), e1983.
  • Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]

  • Khubaib, M. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io.
  • JoVE Science Education Database. (2011).
  • Tzara, A., et al. (2020).
  • Scantox. (2022). Morris Water Maze Test Spurs Alzheimer's Disease Findings.
  • Diva Team. (2023). Optimizing methods for profiling cytokines in cultures of human cancer cell lines.
  • JCI Insight. (2016). Cross-species translation of the Morris maze for Alzheimer's disease.
  • Mathew, B., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure.
  • University of Maryland Cytokine Core Labor
  • Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-560.
  • Stalder, M., et al. (1999). Association of Microglia with Amyloid Plaques in Brains of APP23 Transgenic Mice.
  • Clavaguera, F., et al. (2022).
  • Scantox. (2022). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.
  • Liu, Y., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 22(11), 1891.
  • Zaib, S., et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Bioorganic Chemistry, 141, 106868.
  • Proteintech. (n.d.).
  • ResearchGate. (2019). Can we use neuronal cell culture induced by LPS, as an in vitro neuro-inflammatory model?
  • Niranjan, R. (2018). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Brain Sciences, 8(9), 168.
  • ResearchGate. (2014).
  • NEUROFIT. (n.d.). Brain inflammation in rat primary culture of glia mesencephalic neurons.
  • Temel, H. E., et al. (2023). Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. European Journal of Life Sciences, 2(2), 71-77.
  • Creative Biolabs. (n.d.). Microglia Phagocytosis Assay Service.
  • Hoogland, I. C., et al. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Pharmaceutical Design, 21(35), 5173-5186.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody.
  • Shankar, G. M., et al. (2007). Biochemical and immunohistochemical analysis of an Alzheimer's disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life. Neurobiology of Disease, 25(3), 633-642.
  • ResearchGate. (2011). Immunohistochemical staining of amyloid plaques and microglia.
  • Austin Publishing Group. (2014). Early Detection of Amyloid Plaques in Mouse Models of Alzheimer's Disease by PET with 18F-Hydroxy Quinoline.
  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285-1300.
  • d'Avila, J. C., et al. (2012). Molecular and cellular neuroinflammatory status of mouse brain after systemic lipopolysaccharide challenge: importance of CCR2/CCL2 signaling.
  • Al-Nakouzi, N., et al. (2024). Reduction of neuroinflammation and seizures in a mouse model of CLN1 batten disease using the small molecule enzyme mimetic, N-Tert-butyl hydroxylamine. Molecular Genetics and Metabolism, 143(1-2), 108537.
  • Okamura, N., et al. (2005). Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease. Journal of Neuroscience, 25(47), 10857-10862.
  • Batista, C. R. A., & Gomes, G. F. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9733.

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Application Note & Protocols: Unraveling the Bioactivity of 3-Cyclobutylmorpholine Through Phenotypic Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with undefined biological activities presents both a challenge and a significant opportunity for identifying first-in-class therapeutics. 3-Cyclobutylmorpholine is a synthetic small molecule featuring a morpholine ring, a privileged scaffold in medicinal chemistry frequently associated with a wide range of pharmacological activities, including those affecting the central nervous system (CNS).[1][2][3] The morpholine moiety is known to enhance potency and improve pharmacokinetic properties of drug candidates.[2][3] Given the lack of a predetermined biological target for this compound, a phenotypic screening approach is the most rational strategy to elucidate its potential therapeutic value.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this compound using a tiered approach of cell-based assays. We will begin with foundational cytotoxicity and proliferation assays to establish a therapeutic window, followed by high-content phenotypic screening in CNS-relevant cell models to identify potential neuro-modulatory effects. Finally, we will touch upon strategies for target deconvolution, a critical step following the identification of a robust phenotypic hit.[6][7]

Physicochemical Properties and Handling of this compound

Before initiating any cell-based assay, it is crucial to understand the physicochemical properties of this compound to ensure proper handling, storage, and preparation of stock solutions.

PropertyValueSource
Molecular Formula C8H15NOChemical Supplier Data
Molecular Weight 141.21 g/mol Chemical Supplier Data
Appearance Colorless to light yellow liquidChemical Supplier Data
Solubility Soluble in DMSO and EthanolInternal Assessment
Storage Store at 2-8°CChemical Supplier Data

Stock Solution Preparation:

For cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Tier 1: Foundational Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range for subsequent, more complex phenotypic assays, distinguishing between cytotoxic effects and specific biological modulation.

Protocol 1: MTT Cell Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • HEK293 cells (or other rapidly dividing cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A common concentration range to test is from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: High-Content Phenotypic Screening in CNS-Relevant Models

Based on the non-cytotoxic concentration range determined in Tier 1, the next step is to screen for specific phenotypic changes in cell types relevant to potential CNS applications. High-content imaging and analysis are powerful tools for this purpose, allowing for the quantification of multiple cellular features simultaneously.[8]

Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Cells

Principle: The SH-SY5Y neuroblastoma cell line can be differentiated into neuron-like cells, providing a model to study neurite dynamics. This assay assesses the potential of this compound to promote or inhibit neurite outgrowth, a key process in neuronal development and regeneration.[8][9]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Differentiation medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid

  • This compound

  • 96-well imaging plates (e.g., black-walled, clear-bottom)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • Nuclear stain: DAPI

  • High-content imaging system and analysis software

Procedure:

  • Seed SH-SY5Y cells in a 96-well imaging plate at a density of 10,000 cells/well in complete medium and incubate for 24 hours.

  • Replace the medium with differentiation medium containing various non-cytotoxic concentrations of this compound. Include a vehicle control and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).

  • Incubate for 72 hours to allow for differentiation and neurite outgrowth.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Acquire images using a high-content imaging system.

Data Analysis: Utilize image analysis software to quantify various parameters of neurite outgrowth, including:

  • Total neurite length per neuron

  • Number of neurites per neuron

  • Number of branch points per neuron

  • Cell body size

Compare the treated groups to the vehicle control to identify statistically significant changes in neurite morphology.

Workflow for Phenotypic Screening and Target Deconvolution

The overall strategy for characterizing a novel compound like this compound follows a logical progression from broad phenotypic assessment to more focused mechanistic studies.

Phenotypic_Screening_Workflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Phenotypic Screening cluster_tier3 Tier 3: Hit Validation & MoA Studies A Compound Preparation (this compound) B Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) A->B C High-Content Imaging Assays (e.g., Neurite Outgrowth, Synaptogenesis) B->C Determine Non-Toxic Concentration Range D Hit Confirmation & Dose-Response C->D Identify Phenotypic 'Hits' E Secondary Phenotypic Assays D->E F Target Deconvolution Strategies (e.g., Affinity Chromatography, Thermal Proteome Profiling) E->F

Caption: A tiered workflow for the characterization of novel compounds.

Tier 3: Hit Validation and Mechanism of Action (MoA) Studies

Once a reproducible phenotypic "hit" is identified, the next steps involve validating the observation and beginning the process of elucidating the underlying mechanism of action.

Hit Validation:

  • Dose-Response Analysis: Perform a more detailed concentration-response curve for the validated phenotypic assay to determine the EC50 (the concentration at which 50% of the maximum effect is observed).

  • Confirmation in Different Cell Models: To ensure the observed phenotype is not cell-line specific, it is advisable to test the compound in other relevant cell models, such as primary neurons or iPSC-derived neurons.[9]

Target Deconvolution Strategies: Identifying the molecular target(s) of a phenotypically active compound is a critical but challenging step.[6] Several advanced techniques can be employed:

  • Affinity-Based Pull-Down: This method involves synthesizing a derivative of this compound with an affinity tag (e.g., biotin). This tagged compound is then used to "pull down" its binding partners from cell lysates, which can be identified by mass spectrometry.[7][10]

  • Thermal Proteome Profiling (TPP): This label-free method assesses changes in the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

  • Computational Approaches: In silico methods, such as ligand-based or structure-based virtual screening, can be used to predict potential targets based on the chemical structure of this compound.[10][11]

Visualizing Potential Signaling Pathways

Should this compound be found to modulate neurite outgrowth, it could be acting on a number of well-established signaling pathways. The diagram below illustrates a simplified representation of pathways known to regulate neurite dynamics, which could be investigated in subsequent mechanistic studies.

Signaling_Pathways Compound This compound Receptor Unknown Receptor/Target Compound->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK ROCK RhoA/ROCK Pathway Receptor->ROCK Inhibition? Cytoskeleton Cytoskeletal Dynamics PI3K->Cytoskeleton MAPK->Cytoskeleton ROCK->Cytoskeleton Neurite Neurite Outgrowth Cytoskeleton->Neurite

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This application note provides a strategic and detailed guide for the initial characterization of this compound, a novel compound with an unknown biological target. By employing a systematic, tiered approach of cell-based assays, researchers can efficiently determine the cytotoxic profile and uncover potential therapeutic activities of this and other exploratory molecules. The progression from broad viability screening to high-content phenotypic analysis in disease-relevant models, followed by targeted mechanism of action studies, represents a robust paradigm for modern drug discovery. The insights gained from such a phenotypic screening cascade can pave the way for the identification of novel drug candidates and their mechanisms, ultimately contributing to the development of new therapies.

References

  • MD Biosciences. Cell-based Assays. [Link]

  • Creative Biolabs. CNS Cell based Assay Services. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC. [Link]

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  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • Phenotypic screening. Wikipedia. [Link]

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  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

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  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

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Application Notes and Protocols for 3-Cyclobutylmorpholine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery with 3-Cyclobutylmorpholine

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1] The core principle of FBDD lies in screening small, low-complexity molecules ("fragments") that, due to their size, can form high-quality interactions with a biological target, often with high ligand efficiency.[2] Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing appreciation for the inclusion of three-dimensional (3D) fragments, which can offer improved physicochemical properties, such as enhanced solubility, and provide access to novel chemical space and intellectual property.[1][3][4][5]

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] Its favorable properties include metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor.[6][8] The introduction of a cyclobutyl group at the 3-position of the morpholine ring to create This compound offers a compelling strategy to introduce 3D character into this well-established pharmacophore. The cyclobutyl moiety provides a rigid, non-planar element that can explore regions of a protein's binding site that are inaccessible to flat fragments, potentially leading to improved potency and selectivity.[9] This application note provides a detailed guide for the use of this compound in FBDD campaigns, from fragment library preparation to hit validation and follow-up.

Physicochemical Properties and Advantages of this compound

The unique combination of the morpholine and cyclobutyl moieties in this compound results in a fragment with a desirable profile for FBDD. While experimental data for this specific fragment is not extensively published, we can infer its properties based on its constituent parts and general principles of medicinal chemistry.

PropertyEstimated Value/CharacteristicRationale and Advantages in FBDD
Molecular Weight ~141.21 g/mol Well within the "Rule of Three" (MW < 300 Da), ensuring good sampling of chemical space and higher ligand efficiency.
cLogP ~1.0 - 1.5Balances lipophilicity and hydrophilicity, promoting solubility in aqueous buffers used for screening while retaining sufficient non-polar character for binding.
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)The morpholine ring provides hydrogen bonding capabilities, crucial for anchoring the fragment to the target protein.
Hydrogen Bond Donors 1 (Nitrogen)The secondary amine allows for a hydrogen bond donation, further increasing potential interactions.
Fraction of sp³ carbons (Fsp³) HighThe cyclobutyl and morpholine rings contribute a high proportion of sp³-hybridized carbons, imparting significant 3D character. This can lead to improved solubility and reduced promiscuity compared to flat aromatic fragments.[3][10][11]
Principal Moments of Inertia (PMI) Rod-to-sphere likeThe 3D shape allows for exploration of more complex and deeper binding pockets that may not be accessible to linear or planar fragments.[5]
Rotatable Bonds LowThe rigid structure reduces the entropic penalty upon binding, potentially leading to higher affinity.
Solubility Expected to be highThe polar morpholine ring generally imparts good aqueous solubility, which is critical for high-concentration screening common in FBDD.[3]
Metabolic Stability Expected to be goodBoth morpholine and cyclobutane rings are generally more resistant to metabolic degradation compared to linear alkyl chains.[11]

FBDD Workflow Utilizing this compound

A typical FBDD campaign involves a series of sequential steps, from initial screening to hit validation and optimization. The following diagram illustrates a representative workflow incorporating this compound.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit Expansion LibPrep Fragment Library Preparation (with this compound) QC Quality Control (NMR, LC-MS) LibPrep->QC SPR Surface Plasmon Resonance (SPR) QC->SPR Screening NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) QC->NMR Screening DoseResponse Dose-Response & Affinity (SPR or NMR Titration) SPR->DoseResponse Hit Confirmation NMR->DoseResponse Hit Confirmation Xray X-ray Crystallography DoseResponse->Xray Structural Biology SAR Structure-Activity Relationship (SAR) by medicinal chemistry Xray->SAR Structure-Guided Design

Caption: A typical workflow for a fragment-based drug discovery campaign incorporating this compound.

Protocols

Part 1: Fragment Library Preparation

Objective: To prepare a high-quality stock solution of this compound for use in screening assays.

Materials:

  • This compound (CAS: 1270570-18-7)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Microcentrifuge tubes or 96-well plates compatible with DMSO

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Procurement and Initial QC: Obtain this compound from a reputable supplier (e.g., Chemsigma, Arctom).[12][13] Upon receipt, it is recommended to perform an initial quality control check via ¹H NMR and LC-MS to confirm identity and purity (>95%).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 100 mM. This high concentration stock is standard for fragment libraries.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in appropriately labeled, DMSO-compatible microcentrifuge tubes or 96-well plates to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the 100 mM stock solution.

    • Prepare working solutions by diluting the stock solution in the appropriate assay buffer. Note that the final DMSO concentration in the assay should be kept as low as possible (typically ≤1%) and consistent across all samples and controls to minimize its effect on the assay.[14]

Part 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify if this compound binds to the target protein of interest using SPR.

Materials:

  • Biacore system (or equivalent SPR instrument)

  • Sensor chip (e.g., CM5, Ni-NTA depending on the protein)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • This compound working solution (prepared in running buffer)

  • Regeneration solution (if required)

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to established protocols (e.g., standard amine coupling for a CM5 chip). Aim for a high immobilization level to maximize the signal for low molecular weight fragments.

    • Include a reference flow cell (e.g., activated and deactivated or immobilized with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Assay Development and Optimization:

    • Ensure the immobilized protein is active and stable in the chosen running buffer.

    • Determine the optimal fragment concentration for screening. A single high concentration (e.g., 100-500 µM) is typically used for primary screening.

  • Screening:

    • Inject the this compound working solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the sensorgram for a response that is specific to the target flow cell. A "square-shaped" sensorgram is indicative of a fast on/fast off interaction, which is typical for fragments.

    • Include buffer-only injections (blanks) periodically to double-reference the data.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • A binding response significantly above the noise level indicates a potential "hit".

Part 3: Primary Screening using NMR Spectroscopy (Saturation Transfer Difference - STD)

Objective: To identify binding of this compound to the target protein by observing the fragment's NMR signals.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • NMR tubes

  • Purified target protein

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and this compound (e.g., 500 µM) in deuterated buffer. The ligand should be in significant molar excess.

    • Prepare a control sample containing only this compound at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the chemical shifts of the this compound protons.

    • For the protein-fragment sample, set up an STD experiment.[15][16] This involves acquiring two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm where only protein signals are present).

      • Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 30 ppm).

    • The difference between the on-resonance and off-resonance spectra will show signals only from the protons of the binding fragment.

  • Data Analysis:

    • Process the STD data by subtracting the on-resonance free induction decay (FID) from the off-resonance FID.

    • The presence of signals in the resulting STD spectrum at the chemical shifts corresponding to this compound confirms binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.

Part 4: Hit Validation and Characterization - X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to understand the binding mode.

Materials:

  • Crystals of the target protein

  • This compound solution

  • Cryoprotectant

  • Crystal harvesting tools (e.g., loops)

  • Synchrotron X-ray source

Protocol:

  • Crystal Soaking or Co-crystallization:

    • Soaking: Transfer a pre-grown crystal of the target protein into a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow it to incubate for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of this compound.

  • Cryo-protection and Data Collection:

    • Briefly soak the crystal in a cryoprotectant solution (containing the fragment) to prevent ice formation upon freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the protein structure using molecular replacement if a model is available.

    • Carefully examine the resulting electron density map for evidence of the bound this compound.

    • Build the fragment into the density and refine the structure. The final structure will reveal the precise binding site and the key interactions between the fragment and the protein, providing invaluable information for structure-guided hit expansion.

Visualizing the FBDD Screening Cascade

The following diagram illustrates the decision-making process in a typical FBDD screening cascade.

Screening_Cascade start Fragment Library (including this compound) primary_screen Primary Screen (SPR or NMR) start->primary_screen hit_identified Hit Identified? primary_screen->hit_identified no_hit No Hit hit_identified->no_hit No hit_validation Hit Validation (Orthogonal Assay) hit_identified->hit_validation Yes validated_hit Hit Validated? hit_validation->validated_hit false_positive False Positive validated_hit->false_positive No affinity_determination Affinity Determination (Kd) validated_hit->affinity_determination Yes structural_biology Structural Biology (X-ray Crystallography) affinity_determination->structural_biology hit_to_lead Hit-to-Lead Chemistry structural_biology->hit_to_lead

Caption: Decision tree for an FBDD screening cascade, from initial screening to hit-to-lead development.

Conclusion

This compound represents a valuable addition to fragment libraries for FBDD. Its inherent 3D character, combined with the favorable properties of the morpholine scaffold, provides an opportunity to explore novel chemical space and identify high-quality starting points for drug discovery programs. The protocols outlined in this application note provide a comprehensive framework for the effective utilization of this compound in a typical FBDD workflow. By leveraging biophysical techniques such as SPR and NMR for screening, and X-ray crystallography for structural elucidation, researchers can harness the potential of this 3D fragment to accelerate the discovery of new medicines.

References

  • Why 3D is not the always the winner in fragment-based screening? - Sygnature Discovery. (n.d.). Retrieved January 19, 2026, from [Link]

  • Saturation transfer difference NMR for fragment screening - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fragment screening by ligand observed nmr | Bruker. (n.d.). Retrieved January 19, 2026, from [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). bioRxiv. [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Saturation Transfer Difference (STD) NMR. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 19, 2026, from [Link]

  • Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved January 19, 2026, from [Link]

  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis Online. (2021, March 26). [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Fragment screening by SPR and advanced application to GPCRs - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound [1270570-18-7] | Chemsigma. (n.d.). Retrieved January 19, 2026, from [Link]

  • CAS NO. 1270570-18-7 | this compound | Catalog EN300-261597 - Arctom. (n.d.). Retrieved January 19, 2026, from [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. (2023, January 22). [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Retrieved January 19, 2026, from [Link]

  • X-ray Protein Crystallography - Physics LibreTexts. (2022, November 8). [Link]

  • Studying RNA–Protein Complexes Using X-Ray Crystallography. (n.d.). Springer Protocols. Retrieved January 19, 2026, from [Link]

  • (PDF) Calculation of Physicochemical Properties - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. (2023, August 28). [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024, March 18). [Link]

  • Application of fSP3 towards Non- Systemic Drug Discovery - Preprints.org. (2023, August 29). [Link]

  • Relationship between (a) lipophilicity (ClogP) and heavy atom count... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Retrieved January 19, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Case Studies in Analog Design - Drug Design Org. (n.d.). Retrieved January 19, 2026, from [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthesis of this compound, focusing on the most common and effective methodologies.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of cyclobutanecarboxaldehyde with morpholine.[1] This one-pot reaction is valued for its efficiency and generally mild reaction conditions.[1] The process involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine (morpholine), which is then reduced in situ to the final tertiary amine product.

Q2: Which reducing agents are most effective for this transformation?

Several reducing agents can be used, but they are not all equally effective. The choice of reducing agent is critical for maximizing yield and minimizing side reactions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[1][2] STAB is a mild and selective reducing agent that can preferentially reduce the iminium ion in the presence of the starting aldehyde.[1] This selectivity is crucial for preventing the formation of cyclobutylmethanol, a common byproduct when stronger reducing agents are used. STAB is sensitive to water and is not well-suited for use in protic solvents like methanol.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): Another common choice, NaBH₃CN is stable in water and is often used in protic solvents like methanol.[2][3] However, it is toxic and requires careful handling. Its reactivity is pH-dependent, working best under weakly acidic conditions which facilitate iminium ion formation.[1]

  • 2-Picoline-Borane Complex (pic-BH₃): This is a stable, solid reagent that serves as an excellent alternative.[4][5] It is effective in a range of solvents, including methanol and water, and can even be used under solvent-free conditions.[4] Its stability and ease of handling make it a good option for larger-scale synthesis.[5]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is less ideal for one-pot reductive aminations because it can readily reduce the starting aldehyde.[2][6] To use it effectively, the imine must be fully formed before the addition of NaBH₄.[2]

Reducing AgentKey AdvantagesKey DisadvantagesRecommended Solvents
NaBH(OAc)₃ (STAB) High selectivity for iminium ions, mild.Water-sensitive, low hydride efficiency.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[2]
NaBH₃CN Water-stable, effective in protic solvents.Toxic (potential HCN release), pH-sensitive.Methanol (MeOH), Ethanol (EtOH).[2]
2-Picoline-Borane Stable, easy to handle, versatile solvents.[4][5]Potential for hydrogen and diborane off-gassing.[5]THF, MeOH, Water, Neat.[4][5]
NaBH₄ Inexpensive, powerful.Reduces aldehydes/ketones, requires two-step one-pot.[2]Methanol (MeOH), Ethanol (EtOH).[2]
Q3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues.

  • Thin-Layer Chromatography (TLC): TLC is the most common and straightforward method. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) can separate the starting materials (cyclobutanecarboxaldehyde and morpholine) from the product. The aldehyde can be visualized using a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to track the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can confirm the formation of the iminium intermediate or the final product.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem: Low or No Product Yield
Q: My reaction has stalled or is showing very low conversion. What are the primary causes?

Several factors can lead to poor conversion. A systematic check of the following is recommended.

1. Inefficient Iminium Ion Formation: The equilibrium between the aldehyde/amine and the iminium ion can be unfavorable.[1]

  • Solution: Add a dehydrating agent. The formation of the iminium ion releases water.[1] Adding molecular sieves (3Å or 4Å) can shift the equilibrium towards the iminium ion, thereby increasing the reaction rate.

  • Solution: Use a weak acid catalyst. A small amount of acetic acid (AcOH) can catalyze the formation of the iminium ion.[6] However, excess acid can protonate the morpholine, rendering it non-nucleophilic.

2. Reducing Agent Inactivity: The reducing agent may have degraded or is not suitable for the chosen conditions.

  • Solution: Check the quality of the reducing agent. Borohydride reagents, especially STAB, can decompose upon exposure to moisture.[2] Use a fresh bottle or a properly stored reagent.

  • Solution: Match the solvent to the reagent. As noted in the table above, STAB is not effective in protic solvents like methanol.[2] Ensure your solvent is compatible with your chosen reducing agent. Dichloromethane and dichloroethane are common choices for STAB.[2][7]

3. Aldehyde Instability or Impurity: Cyclobutanecarboxaldehyde can be prone to self-condensation or oxidation.

  • Solution: Use freshly distilled or high-purity aldehyde. Impurities can inhibit the reaction.

  • Solution: Consider using a more stable precursor. The crystalline bisulfite adduct of the aldehyde can sometimes be used directly with reagents like 2-picoline borane, avoiding the need to handle the potentially unstable free aldehyde.[5]

Troubleshooting_Low_Yield Start Low / No Product Yield CheckImine Check Iminium Formation Start->CheckImine CheckReagent Check Reducing Agent Start->CheckReagent CheckAldehyde Check Aldehyde Quality Start->CheckAldehyde Sol_Acid Add Weak Acid (AcOH) CheckImine->Sol_Acid Is catalysis needed? Sol_Sieves Add Molecular Sieves CheckImine->Sol_Sieves Is water removal needed? Sol_FreshReagent Use Fresh Reagent CheckReagent->Sol_FreshReagent Is reagent degraded? Sol_Solvent Verify Solvent Compatibility CheckReagent->Sol_Solvent Is solvent correct? Sol_PurifyAldehyde Use Pure/Fresh Aldehyde CheckAldehyde->Sol_PurifyAldehyde Is starting material impure?

Caption: Decision tree for troubleshooting low product yield.

Problem: Formation of Significant Byproducts
Q: My TLC/GC-MS shows multiple spots. What are the likely impurities and how can I prevent them?

1. Cyclobutylmethanol: This byproduct arises from the reduction of cyclobutanecarboxaldehyde.

  • Cause: The reducing agent is too strong or is not selective (e.g., NaBH₄ added too early).

  • Prevention: Use a milder, more selective reagent like STAB, which preferentially reduces the iminium ion.[1] If using NaBH₄, ensure complete imine formation before its addition by monitoring with TLC or NMR.[2]

2. Over-alkylation Products: While less common with a secondary amine like morpholine, side reactions can occur.

  • Cause: Reaction conditions are too harsh (e.g., high temperature), or stoichiometry is incorrect.

  • Prevention: Maintain a 1:1 to 1:1.2 ratio of aldehyde to morpholine. Run the reaction at room temperature or 0 °C.

Problem: Difficult Product Isolation
Q: I am having trouble with the aqueous workup and extraction of my product. What can I do?

This compound is a tertiary amine, which can be protonated and exhibit some water solubility, complicating extraction.

  • Solution 1: Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This deprotonates the amine, making it less water-soluble and easier to extract into an organic solvent like ethyl acetate or dichloromethane.

  • Solution 2: Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the polarity of the aqueous phase and reduce the solubility of the organic product, driving it into the organic layer.

  • Solution 3: Use a Different Extraction Solvent: If ethyl acetate is not effective, try a more nonpolar solvent like diethyl ether or a chlorinated solvent like dichloromethane.

Section 3: Optimized Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound using the recommended STAB reagent.

Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Protocol_Workflow Start Start Combine 1. Combine Aldehyde & Morpholine in Anhydrous DCM Start->Combine Stir 2. Stir for 20-30 min (Imine Formation) Combine->Stir AddSTAB 3. Add STAB in Portions (Control Exotherm) Stir->AddSTAB Monitor 4. Stir at RT & Monitor (TLC / GC-MS) AddSTAB->Monitor Quench 5. Quench Reaction (Saturated NaHCO₃) Monitor->Quench Upon Completion Extract 6. Extract with DCM Quench->Extract Purify 7. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify End Pure this compound Purify->End

Caption: Experimental workflow for this compound synthesis.

Materials:

  • Cyclobutanecarboxaldehyde (1.0 eq)

  • Morpholine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add cyclobutanecarboxaldehyde and anhydrous dichloromethane.

  • Add morpholine dropwise to the solution while stirring at room temperature.

  • Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) in portions over 15-20 minutes. Note: The reaction can be mildly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

References

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(20), 4593–4596. [Link]

  • Dugara, S., & Sharma, A. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720. [Link]

  • Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(21), 7209. [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Kee, C. W., et al. (2018). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 83(9), 5325–5333. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • Iacono, S. T., et al. (2012). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. RSC Advances, 2(24), 9062-9069. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

  • Iacono, S. T., et al. (2012). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]

  • Wang, T., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 23(15), 5845–5849. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Cyclobutylmorpholine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Cyclobutylmorpholine in their experimental workflows. This guide is designed to provide practical, in-depth solutions to common solubility-related issues that can arise during assay development and execution. As scientists, we understand that inconsistent or poor data quality can often be traced back to the seemingly simple step of getting a compound into solution and keeping it there. This center will equip you with the knowledge and protocols to diagnose and overcome these hurdles, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm starting my work with this compound. What is the best solvent for making a high-concentration stock solution?

A1: For initial stock solutions, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with complex structures like this compound.[1][2] Prepare a high-concentration stock, for example, at 10 mM, which can then be serially diluted for your experiments. Storing stock solutions in small, single-use aliquots at -20°C or -80°C is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Q2: My 10 mM stock of this compound in DMSO is perfectly clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?

A2: This is a very common phenomenon known as "shock precipitation" or an issue of kinetic versus thermodynamic solubility. A clear stock in 100% DMSO does not guarantee solubility in an aqueous environment. The drastic change in solvent polarity when a small volume of your DMSO stock is introduced into a large volume of aqueous buffer can cause the compound to crash out of solution.[3] The compound's solubility in the final assay buffer is the critical parameter, not its solubility in the initial DMSO stock.

Q3: Does the morpholine group in this compound affect its solubility?

A3: Absolutely. The morpholine ring contains a basic nitrogen atom.[4] This nitrogen can be protonated, acquiring a positive charge, particularly in acidic to neutral pH environments. The pKa of the conjugate acid of morpholine is approximately 8.4. This means that at pH values below its pKa, a significant portion of the this compound molecules will be protonated and thus, more water-soluble. Conversely, at pH values above the pKa, the molecule will be predominantly in its neutral, less water-soluble form. This pH-dependent solubility is a key factor to consider in your assay buffer selection.[5][6]

Troubleshooting Guide: From Precipitation to Reliable Data

Problem 1: I observe a cloudy precipitate in my assay plate immediately after adding this compound.

This is a classic sign that the aqueous solubility limit of your compound has been exceeded under your current assay conditions.

  • Determine the Maximum Soluble Concentration: Before proceeding with your assay, it's crucial to determine the kinetic solubility of this compound in your specific assay buffer.

    • Experimental Protocol: Kinetic Solubility Assessment

      • Prepare a serial dilution of your 10 mM this compound stock in 100% DMSO in a 96-well plate.

      • In a separate clear-bottom 96-well plate, add your assay buffer to each well.

      • Transfer a small, fixed volume of the DMSO serial dilutions into the corresponding wells of the assay buffer plate. Ensure the final DMSO concentration is consistent and ideally at or below 0.5% to minimize solvent effects on your assay.[3]

      • Mix the plate gently and let it equilibrate at the assay temperature for a set period (e.g., 1-2 hours).

      • Visually inspect the wells for any signs of precipitation. For a more quantitative measure, you can use a plate reader to measure light scattering (nephelometry) at a wavelength where the compound does not absorb (e.g., 600-700 nm).

      • The highest concentration that remains clear is your maximum working soluble concentration.

  • Optimize Your Dilution Method: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer.

    • Recommended "Step-Wise" Dilution:

      • Perform an intermediate dilution of your DMSO stock into a small volume of your assay buffer.

      • Vortex this intermediate dilution gently.

      • Use this lower-concentration, aqueous-based solution to make the final dilution in your assay plate. This gradual change in solvent environment can often prevent shock precipitation.[3]

The solubility of a compound is a thermodynamic property, but in many assays, we are dealing with kinetic solubility – the ability of a compound to remain in solution for the duration of the experiment. By understanding the maximum kinetic solubility and employing a gentler dilution method, you can often work with a seemingly "insoluble" compound.

start Precipitation Observed in Assay max_sol Determine Max Soluble Concentration (Kinetic Solubility Assay) start->max_sol step_dilute Implement Step-Wise Dilution max_sol->step_dilute reduce_conc Reduce Highest Test Concentration step_dilute->reduce_conc decision Precipitation Resolved? reduce_conc->decision modify_buffer Modify Assay Buffer end_fail Further Optimization Needed modify_buffer->end_fail decision->modify_buffer No end_success Proceed with Assay decision->end_success Yes

Caption: Workflow for addressing compound precipitation.

Problem 2: My assay results are highly variable, especially at higher concentrations of this compound.

High variability can be a subtle indicator of solubility issues, even without visible precipitation. Micro-precipitates or aggregation can interfere with assay readouts and lead to inconsistent data.

  • Re-evaluate Solubility at Assay Endpoint: Compound solubility can change over the course of an assay, especially with longer incubation times or temperature shifts.

    • Action: After your assay incubation is complete, visually inspect your plate under a microscope for any crystalline structures or amorphous precipitates. This can reveal solubility issues that were not apparent at the beginning of the experiment.

  • Consider the Impact of Buffer pH: As this compound is a basic compound, its solubility is highly dependent on the pH of your buffer.

    • Experimental Protocol: pH Optimization

      • Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0).

      • Repeat the kinetic solubility assessment described in Problem 1 for each buffer pH.

      • If your assay allows, choose a buffer pH that maximizes the solubility of this compound without compromising the biological activity of your system (e.g., enzyme or cells). For a basic compound like this, a slightly more acidic buffer (pH < 8.0) is likely to improve solubility.[5][6]

The morpholine nitrogen's pKa of ~8.4 means that at physiological pH (around 7.4), a significant portion of the molecules will be protonated (charged) and thus more soluble. As the pH increases towards and above 8.4, the proportion of the neutral, less soluble form increases, which can lead to precipitation or aggregation.

cluster_0 Low pH (e.g., 6.5) cluster_1 pH near pKa (e.g., 8.4) cluster_2 High pH (e.g., 9.5) low_ph Protonated Form (BH+) High Solubility pka_ph Protonated (BH+) and Neutral (B) Forms in Equilibrium Moderate Solubility low_ph->pka_ph high_ph Neutral Form (B) Low Solubility pka_ph->high_ph

Caption: Effect of pH on the solubility of a basic compound.

Problem 3: I have tried optimizing my buffer and dilution, but I still face solubility limits. What else can I do?

When intrinsic solubility is the limiting factor, the use of formulation aids can be a powerful strategy.

  • Incorporate Co-solvents: The addition of a small percentage of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Recommended Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

    • Action: Prepare your assay buffer with a low percentage of a co-solvent (e.g., 1-5% v/v). Repeat the kinetic solubility assay to determine if this improves the solubility of this compound.

    • Caution: Always run a solvent tolerance control in your assay to ensure the co-solvent itself does not affect your biological system.

  • Utilize Solubility Enhancers (Excipients): Certain molecules can form complexes with your compound to keep it in solution.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[7]

    • Bovine Serum Albumin (BSA): If your compound binds to proteins, adding BSA to your buffer can sometimes improve solubility, especially in cell-free assays.

    • Action: Prepare your assay buffer containing a range of concentrations of the chosen excipient (e.g., 0.1-1% HP-β-CD or 0.1% BSA) and re-assess the solubility of this compound.

Agent Type Typical Starting Concentration Considerations
DMSO Co-solvent< 0.5% in final assayRun vehicle controls; can be toxic at higher concentrations.
Ethanol Co-solvent1-5% v/vCan affect enzyme activity and cell viability.
Propylene Glycol Co-solvent1-5% v/vGenerally well-tolerated by cells at low concentrations.
HP-β-Cyclodextrin Excipient0.1-1% w/vCan sometimes interfere with compound-target binding.
BSA Excipient0.1% w/vPrimarily for cell-free assays; can sequester your compound.

Final Recommendations

When encountering solubility issues with this compound, a systematic approach is key. Always begin by determining the kinetic solubility in your specific assay buffer. If precipitation or variability persists, explore modifications to your dilution protocol and buffer pH. Finally, if necessary, investigate the use of co-solvents or excipients, always validating their compatibility with your assay system. By carefully considering the physicochemical properties of the morpholine and cyclobutane moieties, you can develop a robust and reliable assay for your research.

References

  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 132-138.
  • BenchChem. (2025). troubleshooting Compound XAC experiments.
  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2234.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., et al. (2020).
  • Ghafourian, T., et al. (2018). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 8(3), 475-483.
  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • de Vreese, R., et al. (2021).
  • de Vreese, R., et al. (2021).
  • Tzara, A., et al. (2020).
  • Gupta, A., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 10(3), 164-173.
  • Wasyl, M., et al. (2022).
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Lenci, E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4443-4451.
  • BenchChem. (2025).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 47, 199-213.
  • Mykhailiuk, P. K. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 145(31), 17294-17303.
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29.
  • Sigma-Aldrich.
  • Solubility of Things.
  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3369-3393.
  • Ferreira, C. M. H., et al. (2002). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 74(14), 3358-3365.
  • BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • BenchChem. (2025). Overcoming solubility issues of (S)-Benzobarbital in physiological buffers.
  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Wyrwol, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8719.
  • Gupta, A., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Yoo, J., & Cui, Q. (2008). Amine buffers for pH control.
  • Anastassiadis, S., et al. (2016). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 7, 49.

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Technical Support Center: Optimizing Reaction Conditions for 3-Cyclobutylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-cyclobutylmorpholine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. Morpholine derivatives are prevalent in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The 3-cyclobutyl moiety introduces a desirable sp³-rich feature, which can improve physicochemical properties. However, the synthesis of these analogs is not without its challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the chemical principles behind each step.

Section 1: Core Synthetic Strategies

The construction of the this compound core generally follows two primary pathways:

  • Reductive Amination Approach: This convergent strategy typically involves the reaction of a pre-formed amino alcohol with cyclobutanecarboxaldehyde, followed by cyclization. A more direct variation is the reductive amination of a morpholine precursor with the aldehyde. This is often the most flexible route for creating diverse analogs.

  • Cyclization of a Pre-functionalized Amino Alcohol: This method involves starting with a 1-cyclobutyl-substituted amino alcohol and performing a ring-closing reaction to form the morpholine heterocycle. This can be advantageous when the required amino alcohol is readily available.

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final analog.

Synthetic_Strategies cluster_0 Strategy 1: Reductive Amination Pathway cluster_1 Strategy 2: Precursor Cyclization Pathway A1 2-(Aminooxy)ethanol or similar amino alcohol A3 Imine/Iminium Formation A1->A3 A2 Cyclobutanecarboxaldehyde A2->A3 A4 Reduction & Cyclization A3->A4 Reducing Agent (e.g., NaBH(OAc)₃) A5 This compound Core A4->A5 B1 N-Protected 1-cyclobutyl-2-aminoethanol B2 Reaction with 2-carbon electrophile (e.g., Chloroacetyl Chloride or Ethylene Sulfate) B1->B2 B3 Intermediate B2->B3 B4 Cyclization & Deprotection B3->B4 Base (e.g., tBuOK) B5 This compound Core B4->B5 Troubleshooting_Workflow Start Low Yield in Reductive Amination Q1 Which reducing agent are you using? Start->Q1 A1_NaBH4 NaBH₄ or LiAlH₄ Q1->A1_NaBH4 Harsh A1_Good NaBH(OAc)₃ or NaBH₃CN Q1->A1_Good Mild Sol1 Switch to NaBH(OAc)₃. It is selective for the iminium ion. A1_NaBH4->Sol1 Q2 Is the reaction pH controlled (pH 4-6)? A1_Good->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol2 Add acetic acid (1-2 eq.) to catalyze iminium formation. A2_No->Sol2 Q3 Have you tried removing water from the reaction? A2_Yes->Q3 Sol3 Add molecular sieves or consider a two-step procedure with azeotropic water removal. Q3->Sol3 No

Caption: Troubleshooting workflow for low yield in reductive amination.

Question 2: I'm attempting to N-alkylate my this compound with an alkyl bromide, but the reaction is incomplete and I see multiple products by LC-MS.

Answer: Incomplete N-alkylation is often a result of poor reactivity of the electrophile or deactivation of the nucleophile. [4]The formation of multiple products suggests side reactions are occurring.

  • Cause A: Low Reactivity: Alkyl bromides can be less reactive than the corresponding iodides. The base and solvent system also play a crucial role.

    • Solution 1: Add a Catalytic Iodide Source: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide via the Finkelstein reaction in situ to generate the more reactive alkyl iodide, which accelerates the reaction. [4] * Solution 2: Change Solvent and Temperature: If using a lower-boiling solvent like acetone or acetonitrile, consider switching to a higher-boiling polar aprotic solvent such as DMF or DMSO. [4]These solvents better solvate the cation of the base and increase the nucleophilicity of the amine. You can also increase the temperature, but do so cautiously to avoid decomposition. Microwave irradiation can sometimes be effective for forcing sluggish alkylations to completion. [4] * Solution 3: Use a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃) and it is not fully soluble, try a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), although NaH requires an anhydrous solvent and careful handling.

  • Cause B: Side Reactions:

    • Over-alkylation (Quaternization): If your product is reacting further with the alkyl bromide to form a quaternary ammonium salt, this indicates the product is sufficiently nucleophilic.

      • Solution: Use the alkylating agent as the limiting reagent (e.g., 0.95 equivalents) and slowly add it to the reaction mixture to maintain a low concentration. This is generally less of an issue with secondary amines like morpholines compared to primary amines.

    • Elimination: If using a secondary or tertiary alkyl halide, the base can promote elimination (E2) to form an alkene side product.

      • Solution: Use a less-hindered, non-nucleophilic base. Also, avoid excessive heat.

Question 3: My final this compound analog is a polar, oily substance that is difficult to purify by standard silica gel chromatography.

Answer: The purification of polar amines can be challenging due to their basicity, which causes tailing on silica gel, and their high polarity, which requires strong solvent systems.

  • Solution 1: Modify your Chromatography Conditions:

    • Add a Base to the Eluent: Add a small amount of triethylamine (~1%) or ammonia (using a mobile phase saturated with NH₃, e.g., DCM/MeOH/NH₃) to your eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic amine and resulting in sharper peaks and better separation.

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column if your compound has sufficient hydrophobic character.

  • Solution 2: Salt Formation and Crystallization:

    • Convert to a Salt: Convert your oily freebase into a salt, such as a hydrochloride (HCl) or oxalate salt. These are often crystalline solids that can be purified by recrystallization. To do this, dissolve the crude oil in a suitable solvent like diethyl ether, ethyl acetate, or methanol, and add a solution of HCl in ether or a solution of oxalic acid. The salt will often precipitate out.

    • Freebasing Post-Purification: After purification via crystallization, you can recover the freebase by dissolving the salt in water, basifying the solution with NaOH or K₂CO₃, and extracting your product with an organic solvent.

  • Solution 3: Distillation: If your compound is thermally stable and has a reasonable boiling point, purification by vacuum distillation can be a highly effective, scalable alternative to chromatography.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical methods to monitor the reaction progress?

    • A: For reaction monitoring, Thin Layer Chromatography (TLC) is fast and effective. Use a mobile phase similar to what you would use for column chromatography and visualize with a potassium permanganate stain, which is excellent for detecting compounds that are easily oxidized (like amines). For more quantitative analysis and to check for isomeric purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. To confirm the structure of your final product, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential. [5][6]

  • Q: How can I achieve diastereoselectivity in my synthesis?

    • A: Achieving diastereoselectivity can be complex and often depends on the specific substrate and reaction. For reductive aminations, the stereocenter at C3 is formed during the reduction of the iminium intermediate. The choice of a bulky reducing agent or a chiral catalyst can influence the facial selectivity of the hydride attack. Rhodium-catalyzed intramolecular cyclizations of allenols have been shown to produce highly substituted morpholines with excellent diastereoselectivity. [7]Additionally, syntheses starting from chiral amino alcohols, such as enantiomerically pure serine derivatives, can provide stereocontrolled access to 3-substituted morpholines. [8]

  • Q: Are there any "green" or more environmentally friendly approaches to morpholine synthesis?

    • A: Yes, recent research has focused on greener synthetic routes. One notable method involves the use of ethylene sulfate as a benign two-carbon electrophile for reaction with 1,2-amino alcohols. [9]This approach is redox-neutral, avoids the use of harsh halogenated reagents, and can often be performed in a one or two-step sequence with high atom economy. [10]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to Synthesize this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the starting amino alcohol (1.0 eq) and a suitable solvent (e.g., DCM or DCE, ~0.1 M concentration).

  • Addition of Aldehyde: Add cyclobutanecarboxaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. [11]3. Acid Catalyst: Add glacial acetic acid (1.1-1.5 eq) and stir for another 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (using an eluent containing ~1% triethylamine) or via one of the alternative methods described in the troubleshooting section.

Protocol 2: General Procedure for N-Alkylation of this compound

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (~0.2 M).

  • Addition of Base and Catalyst: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) and catalytic potassium iodide (KI, 0.1 eq).

  • Addition of Electrophile: Add the desired alkyl bromide (1.1-1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or another suitable method.

Section 5: Summary of Typical Reaction Parameters

ParameterReductive AminationN-Alkylation
Solvent DCM, DCE, THFDMF, Acetonitrile, DMSO
Key Reagent NaBH(OAc)₃Alkyl Halide
Catalyst Acetic AcidPotassium Iodide (optional)
Base N/A (work-up only)K₂CO₃, Cs₂CO₃, Et₃N
Temperature Room Temperature60-100 °C
Typical Yield 60-90%50-85%
Common Issue Stalling/Incomplete ReactionLow Conversion, Side Products

References

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  • Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Cyclobutanecarboxaldehyde CAS 2987-17-9 for Organic Synthesis. FUJISPO.COM. [Link]

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  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications (RSC Publishing). [Link]

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  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

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  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. NIH Public Access. [Link]

  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing. [Link]

  • Figure 2. Various approaches for synthesis of morpholine. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH Public Access. [Link]

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

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Technical Support Center: Troubleshooting 3-Cyclobutylmorpholine Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. As a substituted morpholine, this compound possesses a unique chemical profile that, while advantageous in many synthetic applications, can also present stability challenges. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to ensure the integrity and success of your experiments.

Introduction to this compound Stability

This compound is a secondary amine and a heterocyclic ether. This bifunctional nature dictates its reactivity and potential degradation pathways. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, making it susceptible to oxidation and reactions with acidic species. The ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic conditions. The cyclobutyl group is largely inert but can influence the steric and electronic properties of the morpholine ring.

Understanding the potential for degradation is the first step in troubleshooting. Instability in solution can manifest as a loss of potency, the appearance of unknown peaks in analytical chromatograms, or even a change in the physical appearance of the solution. This guide will walk you through identifying the root causes of such issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My this compound solution has changed color (e.g., turned yellow/brown). What is the likely cause?

A change in color is often a primary indicator of degradation, typically due to oxidation.

  • Causality: Secondary amines, like this compound, are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. The oxidation process can lead to the formation of colored byproducts, such as N-oxides, or more complex oligomeric and polymeric species. The presence of a cyclobutyl group does not significantly alter this fundamental reactivity of the secondary amine.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Ensure that the solvent used is of high purity and has been degassed to remove dissolved oxygen. Peroxides in older ether-based solvents can also be a source of oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-induced degradation.[1]

FAQ 2: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if these are related to the degradation of this compound?

The appearance of new peaks strongly suggests the formation of impurities or degradation products. A systematic approach is necessary to identify their origin.

  • Causality: Degradation can occur through several pathways, including oxidation, hydrolysis (if the solution contains water and is at an extreme pH), or reaction with components of the solution or container.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed check_blank 1. Analyze a Solvent Blank start->check_blank blank_issue Peaks Present in Blank? (Solvent/System Contamination) check_blank->blank_issue degradation_path Peaks Absent in Blank? (Potential Degradation) blank_issue->degradation_path No resolve_contamination Action: Use fresh, high-purity solvent. Clean injection port and column. blank_issue->resolve_contamination Yes forced_degradation 2. Perform Forced Degradation Study degradation_path->forced_degradation compare_profiles 3. Compare Peak Profiles forced_degradation->compare_profiles match_found Degradation Confirmed compare_profiles->match_found Peaks Match no_match Investigate Other Sources (e.g., reaction byproducts, excipient interaction) compare_profiles->no_match No Match

    A workflow for diagnosing unexpected analytical peaks.

  • Further Action: If degradation is confirmed, proceed with the troubleshooting steps outlined in this guide based on the suspected degradation pathway (oxidation, hydrolysis, etc.).

FAQ 3: My assay results show a decrease in the concentration of this compound over time. What factors could be contributing to this instability?

A time-dependent loss of the active compound is a clear sign of instability. The rate of degradation can be influenced by several environmental and chemical factors.

  • Causality: The stability of amines in solution is significantly affected by pH, temperature, and the presence of other reactive species.[2][3] Secondary amines can be particularly sensitive under certain conditions.

  • Key Factors and Solutions:

Factor Causality Recommended Action
pH Both acidic and basic conditions can catalyze degradation. At low pH, the amine is protonated, which can inhibit some oxidative pathways but may promote hydrolysis of other functional groups if present. At high pH, the free amine is more susceptible to oxidation.Buffer your solution to a pH where this compound exhibits maximum stability. This is typically in the mid-pH range (e.g., 4-6) for many amine-containing compounds.[2] Conduct a pH stability profile study to determine the optimal pH for your specific application.
Temperature Higher temperatures increase the rate of all chemical reactions, including degradation.Store stock solutions and experimental samples at the lowest practical temperature to slow down degradation. For long-term storage, consider freezing (-20°C or -80°C), but first, confirm that the compound is stable to freeze-thaw cycles.
Solvent Choice The polarity and protic nature of the solvent can influence stability. Protic solvents can participate in degradation reactions, while reactive solvents (e.g., those containing aldehydes or ketones) can form adducts with the amine.Use high-purity, aprotic solvents when possible. If aqueous solutions are required, use purified water (e.g., Milli-Q). Common choices include acetonitrile, DMSO, and ethanol. Avoid long-term storage in reactive solvents.
Presence of CO2 Carbon dioxide from the atmosphere can dissolve in solutions and react with secondary amines to form carbamates, leading to a decrease in the concentration of the free amine.[3][4]If working in aqueous or protic solvents, consider degassing the solvent and maintaining an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a powerful tool to intentionally degrade a sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[6][8][9] New peaks in the stressed samples are potential degradation products.

Protocol 2: Analytical Method for Purity Assessment

A robust analytical method is crucial for monitoring the stability of this compound.[10][11][12][13]

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability: Relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Potential Degradation Pathways

Based on the chemistry of secondary amines and morpholines, the following degradation pathways for this compound can be postulated:

G compound This compound oxidation Oxidation (O₂, H₂O₂, light) compound->oxidation hydrolysis Acid/Base Hydrolysis (Extreme pH) compound->hydrolysis reaction Reaction with Solvent/Excipients compound->reaction n_oxide N-Oxide oxidation->n_oxide ring_opening Ring-Opened Products hydrolysis->ring_opening adducts Adducts reaction->adducts

Potential degradation pathways for this compound.

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This is a common pathway for amines.

  • Ring Opening: Under harsh conditions, such as strong acid or base catalysis, the morpholine ring could potentially undergo cleavage at the C-O or C-N bonds.[14]

  • Adduct Formation: The nucleophilic nitrogen can react with electrophilic species in the solution, such as aldehydes or ketones present as impurities in solvents, to form adducts.

By understanding these potential pathways and utilizing the troubleshooting guide and protocols provided, researchers can effectively manage the stability of this compound in their experimental workflows.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.). SID. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Retrieved from [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Small Molecule Identification and Purity Testing. (2023). Medistri SA. Retrieved from [Link]

  • Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • 24.7: Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2005). ResearchGate. Retrieved from [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2022). MDPI. Retrieved from [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. (2015). RSC Publishing. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2022). ResearchGate. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ACS Publications. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Scientific & Academic Publishing. Retrieved from [Link]

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minimizing by-product formation in 3-Cyclobutylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclobutylmorpholine. It is designed to address common challenges and provide practical, evidence-based solutions to minimize by-product formation and optimize reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, often proceeds via an intramolecular reductive amination of an intermediate formed from cyclobutanone and a suitable amino alcohol. While conceptually straightforward, this pathway is susceptible to several side reactions that can diminish yield and complicate purification. This guide offers a comprehensive resource for troubleshooting these issues, grounded in mechanistic principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable approach is the intramolecular reductive amination. This typically involves the condensation of cyclobutanone with an appropriate 2-aminoalcohol, such as 2-aminoethanol, to form a hemiaminal or imine intermediate, which is then reduced in situ to yield the desired this compound. This one-pot method is generally efficient and avoids the isolation of potentially unstable intermediates.[1][2]

Q2: What are the primary by-products I should expect in the synthesis of this compound via reductive amination?

A2: The main by-products to anticipate are:

  • Cyclobutanol: Formed from the reduction of unreacted cyclobutanone.

  • Diastereomers of this compound: If the amino alcohol used is chiral, or if a chiral reducing agent is employed, the formation of diastereomers is possible.

  • Ring-Opened Products: The strained cyclobutane ring can be susceptible to opening under certain acidic or high-temperature conditions, leading to linear amine by-products.[3]

  • Over-alkylation Products: While less common in intramolecular reactions, it's possible for the newly formed morpholine to react with any remaining electrophilic species, though this is generally a minor pathway.

Q3: How can I monitor the progress of the reaction and identify by-products?

A3: A combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • GC-MS: Is invaluable for identifying the components of the crude reaction mixture by their mass-to-charge ratio and fragmentation patterns, allowing for the detection of the main product and volatile by-products like cyclobutanol.[4][5]

  • NMR: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the final product and for characterizing any major by-products that can be isolated.[6][7]

Troubleshooting Guide: Minimizing By-Product Formation

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound and Presence of Cyclobutanol

  • Question: My reaction is resulting in a low yield of the desired product, and GC-MS analysis shows a significant amount of cyclobutanol. What is causing this, and how can I fix it?

  • Answer: This indicates that the reduction of the starting ketone (cyclobutanone) is competing with the reduction of the imine/enamine intermediate.

    • Causality: This often occurs when a strong, non-selective reducing agent is used, or when the formation of the imine intermediate is slow. The reducing agent then acts on the more abundant starting ketone.

    • Solution:

      • Choice of Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[8]

      • pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions. The addition of a catalytic amount of acetic acid is common practice.

      • Pre-formation of the Imine: Consider a two-step, one-pot procedure where the cyclobutanone and amino alcohol are stirred together for a period (e.g., 1-2 hours) to allow for imine formation before the reducing agent is added. The removal of water using a Dean-Stark apparatus or molecular sieves can also drive the equilibrium towards the imine.[1]

Issue 2: Formation of Diastereomers

  • Question: I am obtaining a mixture of diastereomers of this compound. How can I improve the diastereoselectivity or separate the isomers?

  • Answer: The formation of diastereomers is a common challenge when creating a new stereocenter.

    • Causality: The approach of the hydride to the imine intermediate can occur from two different faces, leading to a mixture of diastereomers. The energy difference between the transition states for these two approaches determines the diastereomeric ratio.

    • Solution:

      • Chiral Auxiliaries: The use of a chiral amino alcohol as a starting material can influence the facial selectivity of the reduction.

      • Temperature Control: Running the reaction at a lower temperature can sometimes enhance diastereoselectivity by favoring the lower energy transition state.

      • Purification: If a mixture of diastereomers is formed, they can often be separated by column chromatography on silica gel or by High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13] Method development will be required to find the optimal solvent system.

Issue 3: Presence of Unidentified High Molecular Weight By-products

  • Question: My final product is contaminated with high molecular weight species that are difficult to characterize. What could be their origin?

  • Answer: These are likely the result of side reactions involving the starting materials or intermediates.

    • Causality: Under certain conditions, self-condensation of cyclobutanone can occur. Alternatively, if the reaction temperature is too high, polymerization or decomposition pathways may become significant.

    • Solution:

      • Temperature Control: Maintain a controlled and moderate reaction temperature.

      • Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of the ketone may favor self-condensation.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 4: Potential for Cyclobutane Ring Opening

  • Question: I am concerned about the stability of the cyclobutane ring during the synthesis. Can ring-opening occur, and how can I prevent it?

  • Answer: The cyclobutane ring is strained and can undergo cleavage under harsh conditions.[3]

    • Causality: Strong acids, high temperatures, or certain transition metal catalysts can promote the opening of the cyclobutane ring.

    • Solution:

      • Mild Reaction Conditions: Use mild acids (like acetic acid) for catalysis and avoid excessive heating.

      • Careful Catalyst Selection: If using catalytic hydrogenation, choose a catalyst and conditions known to be compatible with strained rings. Palladium on carbon (Pd/C) under low to moderate pressure is often a suitable choice.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure. Optimization may be required based on your specific experimental setup and the purity of your reagents.

Materials:

  • Cyclobutanone

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Addition funnel (optional)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Amine: Add 2-aminoethanol (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Data Presentation and Characterization

Table 1: Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Low yield, significant cyclobutanol by-product- Non-selective reducing agent- Slow imine formation- Use NaBH(OAc)₃- Control pH (5-6)- Pre-form the imine
Formation of diastereomers- Non-selective reduction of the imine- Use a chiral auxiliary- Lower reaction temperature- Separate by HPLC/column chromatography
High molecular weight impurities- Self-condensation of ketone- Polymerization/decomposition- Control reaction temperature- Ensure correct stoichiometry- Use an inert atmosphere
Suspected ring-opening- Harsh acidic conditions- High temperature- Use mild acid catalyst- Maintain moderate temperature

Characterization Notes:

  • ¹H NMR: Expect characteristic signals for the cyclobutyl protons, as well as the methylene protons of the morpholine ring. The chemical shifts and coupling constants will be crucial for confirming the structure and stereochemistry.

  • ¹³C NMR: The number of signals will confirm the symmetry of the molecule.

  • GC-MS: The mass spectrum should show the molecular ion peak corresponding to the mass of this compound. The fragmentation pattern can provide further structural information.

Visualizations

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 By-product Formation Cyclobutanone Cyclobutanone Hemiaminal Hemiaminal Intermediate Cyclobutanone->Hemiaminal + 2-Aminoethanol Cyclobutanol Cyclobutanol Cyclobutanone->Cyclobutanol + [H⁻] Aminoethanol 2-Aminoethanol Imine Imine Intermediate Hemiaminal->Imine - H₂O Product This compound Imine->Product + [H⁻] Reducer NaBH(OAc)₃ G A 1. Reaction Setup (Cyclobutanone, 2-Aminoethanol, Acetic Acid in DCM) B 2. Imine Formation (Stir at RT) A->B C 3. Reduction (Add NaBH(OAc)₃) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Workup (Quench, Extract, Dry) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, GC-MS) F->G

Caption: A typical experimental workflow for the synthesis.

Diagram 3: Troubleshooting Decision Tree

G Start Low Yield of Product? Check_Byproducts Analyze Crude by GC-MS Start->Check_Byproducts High_Cyclobutanol High Cyclobutanol? Check_Byproducts->High_Cyclobutanol Solution_Reducer Use Milder Reductant (e.g., NaBH(OAc)₃) High_Cyclobutanol->Solution_Reducer Yes Diastereomers Diastereomers Formed? High_Cyclobutanol->Diastereomers No Solution_Imine Pre-form Imine Solution_Reducer->Solution_Imine End Optimized Reaction Solution_Imine->End Solution_Temp Lower Reaction Temp. Diastereomers->Solution_Temp Yes Other_Impurity Other Impurities? Diastereomers->Other_Impurity No Solution_Purify Separate by HPLC Solution_Temp->Solution_Purify Solution_Purify->End Solution_Conditions Check Temp. & Stoichiometry Other_Impurity->Solution_Conditions Yes Other_Impurity->End No Solution_Conditions->End

Caption: A decision tree for troubleshooting common issues.

References

  • The application of cyclobutane derivatives in organic synthesis. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines | Organic Letters - ACS Publications. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Reductive Amination - Chemistry LibreTexts. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - MDPI. [Link]

  • Comparative study on separation of diastereomers by HPLC - ResearchGate. [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - lidsen. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. [Link]

  • Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. [Link]

  • (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening revealed industrially important metabolites in wild seabuckthorn (Hippophae salicifolia D.Don) berries - ResearchGate. [Link]

  • Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components. [Link]

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Navigating the Scale-Up of 3-Cyclobutylmorpholine: A Technical Support Guide for Purity and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical development, the successful scale-up of novel chemical entities is a critical juncture that often determines the trajectory of a promising therapeutic candidate. 3-Cyclobutylmorpholine, a key building block in numerous active pharmaceutical ingredients (APIs), presents unique challenges in maintaining purity and yield as production moves from the laboratory bench to pilot and manufacturing scales. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of this compound, ensuring the integrity of this vital intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most industrially viable and scalable synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an intermediate, which is then cyclized to form the morpholine ring. A common approach is the reaction of a suitable amino alcohol with a cyclobutyl-containing electrophile. However, for large-scale production, reductive amination of cyclobutanecarboxaldehyde with 2-(2-aminoethoxy)ethanol followed by cyclization is often favored due to the availability of starting materials and favorable reaction kinetics.

Q2: During the scale-up of our reductive amination step, we are observing a significant increase in side products. What are the likely causes and mitigation strategies?

A2: Increased side product formation during the scale-up of reductive amination is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations in larger reactors.[1]

  • Localized "Hot Spots": Inadequate mixing can lead to localized areas of high temperature, promoting side reactions such as over-alkylation or decomposition of the starting materials and product.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not be efficiently driven towards the imine in a larger volume, leading to the reduction of the starting aldehyde by the reducing agent.

  • Extended Reaction Times: Longer processing times at scale can lead to the degradation of the product or intermediates.

Mitigation Strategies:

  • Controlled Reagent Addition: Implement a controlled, gradual addition of the reducing agent to manage the reaction exotherm.

  • Improved Agitation: Ensure the reactor is equipped with an appropriate agitator to maintain homogenous mixing.

  • Use of a Dehydrating Agent: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards imine formation.

  • Milder Reducing Agents: Employing milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize the reduction of the starting aldehyde.

Q3: We are struggling to achieve consistent purity of this compound after distillation. What factors should we investigate?

A3: Inconsistent purity after distillation often points to the presence of close-boiling impurities or thermal degradation of the product.

  • Azeotrope Formation: this compound may form azeotropes with residual solvents or impurities, making separation by simple distillation difficult.

  • Thermal Instability: Prolonged exposure to high temperatures during distillation can cause decomposition of the morpholine ring.

  • Inefficient Fractionation: The distillation column may not have sufficient theoretical plates for effective separation of the desired product from closely related impurities.

Troubleshooting Steps:

  • Azeotropic Distillation: Consider the use of a co-solvent to break any azeotropes.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point and minimize thermal degradation.

  • Fractional Distillation: Utilize a distillation column with a higher number of theoretical plates for improved separation efficiency.

  • Analytical Characterization of Distillation Fractions: Analyze different fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities and optimize the distillation cut-off points.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying the purity of this compound and detecting volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any structural isomers or major impurities.

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this compound, HPLC can be valuable for detecting non-volatile impurities or for methods involving derivatization.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 2.1: Low Yield in the Reductive Amination Step

Problem: The yield of the reductive amination of cyclobutanecarboxaldehyde with 2-(2-aminoethoxy)ethanol is significantly lower on a larger scale compared to the lab scale.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Steps:

  • Verify Reagent Quality:

    • Ensure the purity of cyclobutanecarboxaldehyde, as aldehydes can oxidize or polymerize upon storage.

    • Confirm the molar equivalents of all reagents are correct for the scaled-up batch.

  • Monitor Imine Formation:

    • Before adding the reducing agent, take a sample of the reaction mixture and analyze it by in-situ IR or ¹H NMR to confirm the formation of the imine intermediate.

    • If imine formation is incomplete, consider adding a dehydrating agent or a catalytic amount of a mild acid like acetic acid.

  • Optimize Reducing Agent Addition:

    • If using a highly reactive reducing agent like sodium borohydride, ensure it is added slowly and at a controlled temperature to prevent the reduction of the starting aldehyde.

    • Consider switching to a milder reducing agent such as sodium triacetoxyborohydride.

  • Evaluate Solvent and Concentration:

    • The reaction may be too dilute at a larger scale. Re-evaluate the solvent volume and consider a more concentrated reaction mixture.

  • Investigate Temperature Profile:

    • Use temperature probes to monitor the internal temperature of the reactor throughout the reaction. Ensure there are no significant exotherms that could be leading to decomposition.

  • Analyze Byproducts:

    • Isolate and identify the major byproducts using GC-MS. This information will provide clues about the competing side reactions and guide further optimization.

Guide 2.2: Purity Issues After Final Purification

Problem: The final product, this compound, fails to meet the required purity specifications (>99.5%) after what was a successful lab-scale purification protocol.

Workflow for Troubleshooting Purity Issues:

Caption: Workflow for troubleshooting final product purity.

Detailed Steps:

  • Comprehensive Impurity Profiling:

    • Utilize GC-MS to identify all impurities present in the final product. Pay close attention to isomers and structurally similar compounds.

    • Use high-field NMR to quantify impurities and confirm their structures.

  • Re-evaluation of the Purification Method:

    • Distillation: If distillation is the primary purification method, assess the boiling points of the identified impurities. If they are close to the boiling point of this compound, a more efficient fractional distillation column is required. Consider performing the distillation under high vacuum to reduce the boiling point and minimize thermal stress on the product.

    • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), developing a crystallization protocol can be a highly effective method for purification. Screen various solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

    • Chromatography: For high-value applications where exceptional purity is required, preparative chromatography may be a viable, albeit more expensive, option.

  • Experimental Protocol: Purity Analysis by GC-MS

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

    • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Part 3: Data Presentation

Table 1: Hypothetical Comparison of Lab-Scale vs. Scaled-Up Reductive Amination

ParameterLab Scale (10g)Pilot Scale (10kg) - UnoptimizedPilot Scale (10kg) - Optimized
Yield 92%65%88%
Purity (by GC) 98.5%91.2%99.1%
Major Impurity 1 0.8% (Unreacted Aldehyde)3.5% (Unreacted Aldehyde)0.4% (Unreacted Aldehyde)
Major Impurity 2 0.5% (Over-alkylated Product)4.8% (Over-alkylated Product)0.3% (Over-alkylated Product)
Reaction Time 4 hours12 hours8 hours
Corrective Actions --Controlled addition of NaBH(OAc)₃, use of molecular sieves, improved agitation

References

  • BenchChem. (2025).

Sources

Technical Support Center: Refining Analytical Methods for 3-Cyclobutylmorpholine (CBM) Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 3-Cyclobutylmorpholine (CBM) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered during method development, validation, and sample analysis. Our focus is on robust and reliable quantification in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when developing an LC-MS/MS method for this compound (CBM) and its metabolites?

A1: Based on the structure, CBM and its likely metabolites (e.g., hydroxylated or N-dealkylated forms) are expected to be polar molecules. The primary challenges stem from this polarity:

  • Poor Chromatographic Retention: Standard reversed-phase (C18) columns may provide insufficient retention, leading to elution near the solvent front where matrix effects are most severe.[1]

  • Low Extraction Recovery: Traditional liquid-liquid extraction (LLE) with nonpolar solvents and reversed-phase solid-phase extraction (SPE) can be inefficient for polar compounds.[2]

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can suppress or enhance the ionization of the analyte, compromising accuracy and precision.[3][4]

  • Method Validation Complexity: All bioanalytical methods must be rigorously validated according to regulatory guidelines, such as the FDA-adopted ICH M10, which outlines requirements for selectivity, accuracy, precision, and stability.[5][6][7]

Q2: What is the recommended analytical technique for quantifying CBM metabolites in biological samples?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][3][8] Its high sensitivity allows for the detection of low-concentration metabolites, and its selectivity, derived from monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), is crucial for distinguishing analytes from a complex biological background.[9]

Q3: Which type of chromatography is best suited for polar compounds like CBM metabolites?

A3: While reversed-phase chromatography should be evaluated, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for retaining and separating highly polar compounds.[10][11] HILIC utilizes a polar stationary phase with a primarily organic mobile phase, promoting the retention of polar analytes that would otherwise pass through a C18 column unretained.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Category 1: Sample Preparation & Extraction

Q: My analyte recovery from plasma using Liquid-Liquid Extraction (LLE) is consistently low (<50%). What can I do?

A: Low recovery in LLE for polar analytes is common when using non-polar extraction solvents. Here is a systematic approach to troubleshoot:

  • Underlying Cause: Polar metabolites have low partition coefficients (LogP) and prefer to remain in the aqueous phase rather than partitioning into a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).[2][12]

  • Solutions:

    • Increase Solvent Polarity: Switch to a more polar, water-immiscible extraction solvent. A common choice is ethyl acetate. You can also try mixtures, such as dichloromethane/isopropanol.

    • pH Adjustment (Ion Suppression): The morpholine moiety is basic. Adjusting the sample pH to be 2 units above the pKa of your analyte will neutralize it, increasing its hydrophobicity and improving partitioning into the organic phase. Conversely, if your metabolite is acidic, lower the pH.

    • Salting-Out Effect: Add a salt (e.g., ammonium sulfate or sodium chloride) to the aqueous sample. This increases the ionic strength of the aqueous layer, making it less hospitable for your analyte and driving it into the organic phase.

    • Alternative Techniques: If LLE remains suboptimal, consider Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[12] Mixed-mode cation-exchange SPE is particularly effective for basic compounds like CBM.[12]

Q: I suspect my Solid-Phase Extraction (SPE) protocol is not working efficiently. How can I optimize it?

A: Inefficient SPE can result from a poor choice of sorbent, inadequate method steps, or analyte breakthrough.

  • Workflow Visualization:

    Caption: Standard Solid-Phase Extraction (SPE) workflow.

  • Optimization Steps:

    • Sorbent Selection: For a basic compound like CBM, a mixed-mode strong cation-exchange (MCX) sorbent is an excellent choice.[12] It provides dual retention mechanisms (reversed-phase and ion exchange), allowing for aggressive wash steps and cleaner extracts.

    • pH Control: During the loading step, ensure the sample pH is low enough to fully protonate the morpholine nitrogen. This is critical for retention on a cation-exchange sorbent.[12]

    • Wash Step Optimization: Use a two-stage wash. First, an acidic aqueous wash to remove polar interferences. Second, an organic wash (e.g., methanol) to remove non-polar, non-basic interferences retained by the polymeric backbone. Your protonated analyte should remain bound to the ion-exchange sites.

    • Elution Optimization: Elute with an organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). The ammonia will neutralize the analyte, disrupting the ionic interaction and allowing it to elute.

Category 2: Chromatography & Mass Spectrometry

Q: My CBM metabolite peaks are broad and tailing. What are the common causes?

A: Poor peak shape can compromise integration and reduce sensitivity. Here’s a troubleshooting decision tree:

  • Troubleshooting Diagram:

    Peak_Shape_Troubleshooting Start Poor Peak Shape (Broadening/Tailing) Check_Column Is the column appropriate for polar analytes? Start->Check_Column Check_pH Is mobile phase pH compatible with analyte pKa? Start->Check_pH Check_System Are there system issues? (e.g., leaks, dead volume) Start->Check_System Check_Sample Is the sample solvent stronger than the mobile phase? Start->Check_Sample Sol_Column Action: Consider HILIC or a polar-embedded reversed-phase column. Check_Column->Sol_Column No Sol_pH Action: Adjust pH to ensure a consistent analyte ionization state. Check_pH->Sol_pH No Sol_System Action: Perform system maintenance. Check fittings and tubing. Check_System->Sol_System Yes Sol_Sample Action: Reconstitute sample in initial mobile phase or weaker solvent. Check_Sample->Sol_Sample Yes

    Caption: Decision tree for troubleshooting poor peak shape.

Q: I am observing significant ion suppression (matrix effect). How can I identify and mitigate it?

A: Matrix effect is a reduction in analyte signal due to co-eluting compounds from the matrix that interfere with the ionization process in the mass spectrometer's source.[3][4]

  • Identification: The most common method is a post-extraction addition experiment.[1][4]

    • Extract a blank matrix sample (e.g., plasma with no analyte).

    • Spike the extracted blank matrix with the analyte at a known concentration.

    • Prepare a pure solution of the analyte in the reconstitution solvent at the same concentration.

    • Compare the peak area of the analyte in the extracted matrix (Set A) to the peak area in the pure solution (Set B).

    • Matrix Effect (%) = (Peak Area Set A / Peak Area Set B) * 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering compounds. Re-optimize your SPE or LLE procedure for better selectivity.[3][13] Phospholipids are a common cause of ion suppression in plasma, so consider methods specifically designed for their removal.[3]

    • Optimize Chromatography: Change your LC gradient to better separate the analyte from the region where matrix effects occur (often the early part of the run).[1][13] Switching to a different column chemistry (e.g., HILIC) can also dramatically change the elution profile of interferences relative to your analyte.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the same ionization suppression or enhancement as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by the matrix effect is normalized.

Detailed Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE for CBM Metabolites in Plasma

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of internal standard (SIL-IS) solution.

    • Add 400 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is protonated.

    • Centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Steps (e.g., Waters Oasis MCX µElution Plate):

    • Condition: Add 200 µL of methanol to each well.

    • Equilibrate: Add 200 µL of water to each well.

    • Load: Load the supernatant from the pre-treatment step onto the plate.

    • Wash 1: Add 200 µL of 2% formic acid in water.

    • Wash 2: Add 200 µL of methanol.

    • Elute: Add 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid for HILIC).

Protocol 2: HILIC-MS/MS Parameters for CBM Metabolite Analysis

These are example parameters and require optimization.

ParameterRecommended SettingRationale
LC Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)Provides retention for polar analytes.[10]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and buffers the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component in a HILIC gradient.
Gradient Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, return to 95% B and re-equilibrate.A typical HILIC gradient starts with high organic and goes to a higher aqueous percentage to elute analytes.
Flow Rate 0.4 mL/minStandard for UHPLC applications.
Column Temp 40°CEnsures reproducible retention times.
Injection Volume 5 µLA typical injection volume.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic morpholine nitrogen is readily protonated.
MS/MS Transitions To be determined by infusing a pure standard of each analyte and its SIL-IS to find the optimal precursor and product ions.This is a critical step for ensuring method selectivity and sensitivity.
References
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • USFDA guidelines for bioanalytical method valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chrom
  • Sample preparation for polar metabolites in bioanalysis.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • Drug Analysis of Plasma Samples. Chemistry LibreTexts.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological M

Sources

Technical Support Center: 3-Cyclobutylmorpholine Permeability Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cellular permeability of this novel scaffold. We provide in-depth, scientifically-grounded strategies, detailed protocols, and troubleshooting FAQs to address challenges encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely permeability challenges with this compound?

Answer: The structure of this compound presents a classic permeability challenge due to its amphipathic nature.

  • Polar Head Group: The morpholine ring contains a secondary amine (a hydrogen bond donor) and an oxygen atom (a hydrogen bond acceptor). This makes the ring relatively polar and hydrophilic, which can hinder its ability to partition into and cross the lipid bilayer of the cell membrane.[1][2]

  • Lipophilic Tail: The cyclobutyl group is a non-polar, aliphatic moiety that increases lipophilicity. While this aids in membrane partitioning, the overall permeability is a delicate balance between this lipophilicity and the polarity of the morpholine ring.[3]

The key issue is that the polar morpholine group requires desolvation to enter the lipid membrane, an energetically unfavorable process. Its secondary amine is also likely to be protonated at physiological pH, resulting in a positive charge that severely restricts passive diffusion across the membrane.[2]

Q2: My initial Caco-2 assay shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s). What does this indicate?

Answer: A low Papp value in a Caco-2 assay is a strong indicator of poor intestinal absorption.[4][5] This result suggests that the compound's transit from the apical (intestinal lumen) to the basolateral (bloodstream) side is restricted. There are two primary reasons for this:

  • Poor Passive Diffusion: The molecule's physicochemical properties are not optimal for crossing the lipid membrane, as discussed in Q1.[3]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the apical surface of Caco-2 cells.[6][7] These transporters act as cellular "pumps," actively removing the compound from the cell and pumping it back into the intestinal lumen, thereby reducing net absorption.[8][9]

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?

Answer: You can determine this by performing a bidirectional Caco-2 assay. This involves measuring permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

  • An ER > 2 strongly suggests that the compound is subject to active efflux.[7][10]

  • To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[10][11] If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

Part 2: Troubleshooting Guides & Enhancement Strategies

If you have confirmed that this compound has low permeability, the following troubleshooting strategies can be employed.

Issue 1: Low Permeability due to Poor Passive Diffusion

If your compound exhibits a low Papp (A→B) and an Efflux Ratio < 2, the primary issue is likely poor passive diffusion.

Rationale: The most significant barrier to passive diffusion is the polar secondary amine in the morpholine ring. A prodrug strategy involves temporarily masking this group with a lipophilic moiety.[12][13] This "mask" is designed to be cleaved by endogenous enzymes (like esterases) inside the cell or in circulation, releasing the active parent compound.[14][15]

Approach: Carbamate Prodrug Synthesis Create a carbamate linkage on the morpholine nitrogen. This neutralizes the basicity and masks the hydrogen-bond donating capability of the amine.[14]

Prodrug_Strategy cluster_extracellular Extracellular cluster_intracellular Intracellular Parent This compound (Polar, Low Permeability) Prodrug Carbamate Prodrug (Lipophilic, High Permeability) Parent->Prodrug Chemical Synthesis Membrane Cell Membrane Prodrug->Membrane Enhanced Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Translocation Intracellular->Parent Enzymatic Cleavage Enzymes Esterases

Experimental Protocol: Synthesis of an Ethyl Carbamate Prodrug

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir at 0°C.

  • Acylation: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography (silica gel) to yield the pure carbamate prodrug.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Rationale: Permeability enhancers are excipients that transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane to facilitate drug passage.[16][17] This is a formulation-based approach that does not require chemical modification of your compound.

Approach: Co-formulation with Sodium Caprate Sodium caprate (C10) is a medium-chain fatty acid that has been shown to enhance the permeability of various drugs.[18]

Experimental Protocol: Caco-2 Assay with a Permeability Enhancer

  • Prepare the dosing solution of this compound as described in the standard Caco-2 protocol.

  • Prepare a second dosing solution containing this compound at the same concentration, but also including 10 mM Sodium Caprate.

  • Run the Caco-2 permeability assay (A→B direction) using both dosing solutions in parallel.

  • Measure the TEER (Transepithelial Electrical Resistance) value before and after the experiment to ensure the effect on monolayer integrity is reversible.[10]

  • Compare the Papp (A→B) values. A significant increase in the presence of sodium caprate indicates that this is a viable strategy.

Issue 2: Low Permeability due to Active Efflux (Efflux Ratio > 2)

If you have determined that your compound is an efflux substrate, the goal is to either bypass or saturate the efflux pumps.

Rationale: Encapsulating the drug in a nanoparticle delivery system can alter its transport mechanism across the intestinal epithelium.[19][20] Instead of being a substrate for P-gp, the nanoparticle may be taken up by endocytosis, bypassing the efflux pumps entirely.[21][22] This can significantly increase intracellular drug concentration.[23]

Approach: Formulation in Polymeric Nanoparticles Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are commonly used to formulate nanoparticles for oral drug delivery.

Nanoparticle_Strategy cluster_pathway Compound Free Drug (P-gp Substrate) Pgp P-gp Efflux Pump Compound->Pgp Binds to P-gp Pgp->Compound Efflux Membrane Apical Membrane Endocytosis Endocytosis NP Drug-Loaded Nanoparticle NP->Membrane Bypasses P-gp Intracellular Intracellular Space Endocytosis->Intracellular Uptake

Experimental Protocol: Preparation of PLGA Nanoparticles (Oil-in-Water Emulsion)

  • Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Phase: Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate the mixture on an ice bath using a probe sonicator for 2-3 minutes.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to nanoparticle formation.

  • Collection & Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency before testing them in Caco-2 assays.

Part 3: Data Summary & Protocols

Table 1: Hypothetical Permeability Data
Compound / FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
This compound (Parent)0.8 ± 0.19.6 ± 0.912.0
Parent + Verapamil (P-gp Inhibitor)4.5 ± 0.45.1 ± 0.51.1
Carbamate Prodrug7.2 ± 0.67.5 ± 0.81.0
PLGA Nanoparticle Formulation6.8 ± 0.7N/AN/A

Data are presented as mean ± SD. N/A: Not applicable as the mechanism is not passive diffusion.

Detailed Protocol: Caco-2 Permeability Assay

This protocol is a standard procedure for assessing intestinal permeability.[4][24]

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts (0.4 µm pore size) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[5]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[10][25]

  • Preparation: Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • Dosing (A→B): Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Dosing (B→A): Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor chamber.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to form monolayer A->B C Verify Integrity (TEER Measurement) B->C D Add Compound to Apical (A) or Basolateral (B) side C->D E Incubate at 37°C for 2 hours D->E F Sample Donor and Receiver Chambers E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

References

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Validation & Comparative

Comparative Guide to the Structural Elucidation of 3-Cyclobutylmorpholine: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel chemical entities like 3-Cyclobutylmorpholine, an unambiguous structural assignment is critical for understanding its physicochemical properties, potential biological activity, and for securing intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a detailed protocol, and compare the technique with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative for Unambiguous Structure Confirmation

In drug discovery and development, the precise arrangement of atoms in a molecule dictates its function. The introduction of a cyclobutyl moiety at the 3-position of the morpholine ring creates a chiral center and specific conformational constraints that can significantly influence its interaction with biological targets. While spectroscopic methods like NMR and MS provide essential clues about a molecule's constitution (atom-to-atom connectivity), they often fall short of providing the absolute, three-dimensional spatial arrangement. Single-crystal X-ray crystallography stands alone in its ability to deliver a precise and accurate atomic-level picture of a molecule in the solid state, making it the gold standard for structural verification.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline material.[2] The method relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional precision.[2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a finalized crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the next.

Xray_Workflow cluster_synthesis Phase 1: Sample Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_structure Phase 4: Structure Determination Synthesis Hypothetical Synthesis of This compound Purification Purification via Flash Chromatography Synthesis->Purification Crude Product Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization >99% Pure Compound Selection Crystal Selection & Mounting Crystallization->Selection Formation of Single Crystals Diffraction X-ray Diffraction Data Collection Selection->Diffraction Mounting on Goniometer Processing Data Integration & Scaling Diffraction->Processing Raw Diffraction Images Solution Structure Solution (Phase Problem) Processing->Solution Processed Reflection File Refinement Model Refinement Solution->Refinement Initial Atomic Model Validation Structure Validation & Deposition Refinement->Validation Final Structural Model

Caption: Workflow for X-ray Crystallographic Analysis.

Detailed Experimental Protocol

Step 1: Synthesis and Purification of this compound

While numerous routes to substituted morpholines exist, a plausible synthesis of this compound for this study involves the reductive amination of a suitable cyclobutyl-substituted precursor. The final product must be purified to the highest possible degree (>99%), typically using flash column chromatography, as impurities can significantly inhibit crystallization.[3]

Step 2: Growing Diffraction-Quality Single Crystals

This is often the most challenging step in the entire process.[1] The goal is to coax the molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice. The choice of method and solvent is paramount.

  • Causality of Method Selection: The slow change of solvent conditions is key to moving a solution from a stable state to a supersaturated state, which is the driving force for crystallization.[4][5] Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.

  • Recommended Method: Slow Evaporation

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent in a small, clean vial. A good starting solvent is one in which the compound is moderately soluble, such as ethyl acetate or a mixture of dichloromethane and hexanes.[3]

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation.

    • Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth, leading to the formation of multiple small crystals instead of a single large one.[3]

    • Allow the solvent to evaporate over several days to weeks. Patience is crucial for growing large, well-ordered crystals.[6]

  • Alternative Method: Vapor Diffusion

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexanes).[7]

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.[4] This method is excellent for milligram-scale quantities.

Step 3: X-ray Diffraction Data Collection

  • Crystal Selection and Mounting: Using a microscope, select a suitable crystal (typically >0.1 mm in all dimensions) that is clear and free of cracks or other visible defects.[2] The crystal is carefully mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Data Acquisition: The mounted crystal is placed in a modern X-ray diffractometer. A fine, monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8] Each pattern consists of a unique set of spots (reflections), whose positions and intensities are recorded.

Step 4: Structure Solution and Refinement

  • Data Processing: The collected raw data is processed to determine the unit cell dimensions of the crystal and the intensities of each reflection.

  • Structure Solution: This step involves solving the "phase problem." The diffraction experiment measures the intensities of the reflections, but not their phases. Computational methods, such as direct methods for small molecules, are used to generate an initial set of phases.

  • Model Building and Refinement: The initial phases are used to calculate an electron density map. An atomic model is then built into this map. This model is then refined against the experimental data using least-squares methods, improving the fit between the observed and calculated diffraction patterns and yielding the final, precise atomic coordinates.[2]

Orthogonal Techniques for Structural Verification

While X-ray crystallography provides the definitive structure, NMR and MS are indispensable tools that provide complementary information and are often used for routine characterization and to support the crystallographic findings.[9][10]

Technique_Choice Start Need Structural Information Q_Absolute Absolute 3D Structure & Stereochemistry Required? Start->Q_Absolute Q_Crystals Can Diffraction-Quality Crystals be Grown? Q_Absolute->Q_Crystals Yes NMR_MS Use NMR and MS for Connectivity & Formula Q_Absolute->NMR_MS No Xray Perform Single-Crystal X-ray Crystallography Q_Crystals->Xray Yes Q_Crystals->NMR_MS No Complementary Use NMR/MS to Complement X-ray Data (e.g., Solution vs. Solid State) Xray->Complementary

Caption: Decision tree for selecting a structural analysis method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms and the electronic environment within the molecule in a solution state.[11]

  • ¹H NMR: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the morpholine ring protons and the cyclobutyl ring protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at a characteristic downfield shift.[12][13] The splitting patterns (multiplicity) of these signals provide information about adjacent protons, helping to piece together the molecular framework.

  • ¹³C NMR: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. The carbons attached to the heteroatoms (O and N) will be significantly deshielded and appear at higher chemical shifts.[14]

  • 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish ¹H-¹H and ¹H-¹³C connectivities, respectively, confirming the overall carbon-hydrogen framework.[15]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₈H₁₅NO), the presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature known as the Nitrogen Rule.[16]

  • Fragmentation Pattern: The fragmentation of cyclic amines in the mass spectrometer is often characterized by α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[17][18] For this compound, a characteristic fragmentation would be the loss of the cyclobutyl group or cleavage within the morpholine ring, providing evidence for the presence of these structural motifs.

Comparative Analysis: A Synthesis of Techniques

Each technique provides a unique and valuable piece of the structural puzzle. Their strengths and limitations are summarized below.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryAtom connectivity, electronic environment of nuclei, dynamic processes in solutionMolecular weight, elemental formula (HRMS), structural fragments
Sample State Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous determination of the complete 3D structure.[1]Provides structural information in a biologically relevant solution state; non-destructive.[19]Extremely high sensitivity; requires very small sample amounts.
Key Limitation Requires diffraction-quality single crystals, which can be difficult or impossible to grow.[1]Provides indirect structural information (connectivity, not 3D coordinates); can be complex for large molecules.[20]Does not provide stereochemical or 3D conformational information; isomers can be difficult to distinguish.[9]
Application to this compound Confirms the presence and relative orientation of the cyclobutyl and morpholine rings, and determines the absolute configuration of the chiral center.Confirms the C-H framework and the presence of the morpholine and cyclobutyl moieties through chemical shifts and coupling constants.Confirms the molecular formula (C₈H₁₅NO) and provides fragmentation data consistent with the proposed structure.

Conclusion

For the definitive structural confirmation of a novel molecule such as this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that cannot be achieved by spectroscopic methods alone. While NMR and Mass Spectrometry are essential for initial characterization, confirming molecular formula, and assessing purity, they provide a constitutional rather than a three-dimensional picture. The successful growth of a single crystal and subsequent X-ray diffraction analysis provides the final, irrefutable proof of structure, a critical step in advancing any chemical entity through the research and development pipeline.

References

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A Comparative Analysis of 3-Cyclobutylmorpholine and Other Morpholine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its unique structural features, including a weak basic nitrogen and a hydrophilic ether oxygen, allow for a fine-tuning of properties such as aqueous solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive comparative analysis of 3-Cyclobutylmorpholine against other key morpholine analogs, offering insights into their synthesis, physicochemical characteristics, and performance in relevant biological assays. The information presented herein is intended to empower researchers in making informed decisions during the lead optimization phase of drug discovery.

The Strategic Value of the Morpholine Scaffold

The six-membered morpholine ring is considered a "privileged structure" in drug design.[2] Its chair-like conformation and the opposing placement of the nitrogen and oxygen atoms create a unique balance of hydrophilic and lipophilic character. This often translates to improved oral bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, while the ether oxygen can also participate in hydrogen bonding. These versatile interaction capabilities make the morpholine moiety a valuable component for engaging with a wide array of biological targets.

Synthesis of 3-Substituted Morpholines: A General Approach

The synthesis of 3-substituted morpholines, including this compound, can be achieved through various established synthetic routes. A common and efficient method involves a tandem hydroamination and asymmetric transfer hydrogenation of an appropriate aminoalkyne substrate. This approach offers good control over stereochemistry at the C-3 position, which can be critical for biological activity.

Proposed Synthetic Workflow for this compound

cluster_0 Synthesis of this compound Start Cyclobutylacetylene & Aminoethanol Derivative Step1 Hydroamination Start->Step1 Catalyst (e.g., Gold or Platinum) Step2 Asymmetric Transfer Hydrogenation Step1->Step2 Intermediate Enamine Product This compound Step2->Product Chiral Ruthenium Catalyst

Caption: A generalized synthetic workflow for this compound.

This two-step, one-pot reaction typically begins with the hydroamination of a suitable aminoalkyne, such as a derivative of aminoethanol and cyclobutylacetylene, often catalyzed by a gold or platinum complex. The resulting intermediate enamine then undergoes an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to yield the desired this compound with high enantioselectivity.[3]

Physicochemical Properties: A Comparative Overview

The substitution on the morpholine ring significantly influences its physicochemical properties, which in turn affect its pharmacokinetic behavior. The cyclobutyl group at the 3-position of this compound is expected to increase lipophilicity compared to smaller alkyl substituents or an unsubstituted morpholine.

Table 1: Predicted Physicochemical Properties of Selected Morpholine Analogs

CompoundStructureMolecular Weight ( g/mol )Calculated logPpKa
Morpholine87.12-0.868.36
3-Methylmorpholine101.15-0.358.51
This compound 141.22 0.65 8.62
3-Phenylmorpholine163.211.237.98

Note: logP and pKa values are estimated using computational models and are for comparative purposes.[4][5][6][7]

The introduction of the cyclobutyl group increases the molecular weight and significantly raises the predicted logP, indicating higher lipophilicity. This modification can enhance membrane permeability but may also impact aqueous solubility. The predicted pKa remains in a similar range to other alkyl-substituted morpholines, suggesting its behavior as a weak base is maintained.

Comparative Biological Activity

To provide a comprehensive comparison, we will evaluate the performance of this compound and its analogs in three key areas relevant to drug discovery: PI3K isoform inhibition, neurokinin-1 (NK1) receptor binding, and cytotoxicity against cancer cell lines.

Phosphoinositide 3-Kinase (PI3K) Isoform Inhibition

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The morpholine moiety is a common feature in many PI3K inhibitors, where it often interacts with the hinge region of the kinase domain.[8][9][10][11]

A homogenous time-resolved fluorescence (HTRF) assay can be used to determine the inhibitory activity of the compounds against different PI3K isoforms (α, β, δ, γ).

  • Reagent Preparation : Prepare assay buffer, kinase solutions, substrate (PIP2), ATP solution, and detection reagents.

  • Compound Dilution : Serially dilute test compounds in DMSO.

  • Kinase Reaction : In a 384-well plate, add the test compound, followed by the specific PI3K isoform. Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for 1 hour at room temperature.

  • Detection : Stop the reaction and add the detection reagents (e.g., biotinylated-PIP3 and europium-labeled anti-biotin antibody). Incubate for 1 hour.

  • Signal Measurement : Read the HTRF signal on a compatible plate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 2: Comparative PI3K Isoform Inhibition (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3Kγ
3-Methylmorpholine Analog15025080180
This compound Analog 45 120 25 95
3-Phenylmorpholine Analog25601540

Data is hypothetical and for illustrative purposes, based on SAR trends where increased lipophilicity and steric bulk at the 3-position can enhance binding affinity.[2][8]

The larger and more lipophilic cyclobutyl and phenyl groups at the 3-position are predicted to result in more potent inhibition of PI3K isoforms compared to the smaller methyl group. The cyclobutyl group, in particular, may offer a favorable balance of potency and selectivity.

Neurokinin-1 (NK1) Receptor Binding Affinity

The NK1 receptor, the receptor for Substance P, is a target for antiemetic and antidepressant drugs. The morpholine scaffold is present in the approved NK1 receptor antagonist, aprepitant.

A competitive radioligand binding assay is a standard method to determine the binding affinity of test compounds for the NK1 receptor.[12]

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human NK1 receptor.

  • Assay Setup : In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]-Substance P), and varying concentrations of the test compound.

  • Incubation : Incubate the plate for 90 minutes at room temperature to allow for binding equilibrium.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 3: Comparative NK1 Receptor Binding Affinity (Ki, nM)

CompoundKi (nM)
3-Methylmorpholine Analog85
This compound Analog 22
3-Phenylmorpholine Analog10

Data is hypothetical and for illustrative purposes.

Similar to the PI3K inhibition, the increased size and lipophilicity of the cyclobutyl and phenyl substituents are expected to enhance the binding affinity for the NK1 receptor.

Cytotoxicity Against Cancer Cell Lines

Evaluating the cytotoxic potential of new compounds is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding : Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Table 4: Comparative Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
3-Methylmorpholine Analog> 100> 100
This compound Analog 15.2 21.5
3-Phenylmorpholine Analog8.712.3

Data is hypothetical and for illustrative purposes.

The analogs with larger, more lipophilic substituents are predicted to exhibit greater cytotoxicity, which may be correlated with their enhanced inhibitory activity against targets like PI3K.

Structure-Activity Relationship (SAR) and Mechanistic Insights

cluster_1 SAR of 3-Substituted Morpholines Small_Substituent Small Alkyl (e.g., Methyl) - Lower Lipophilicity - Weaker Binding Activity Increased Biological Activity (e.g., PI3K Inhibition, Receptor Binding) Small_Substituent->Activity Lower Potency Bulky_Substituent Bulky/Lipophilic (e.g., Cyclobutyl, Phenyl) - Higher Lipophilicity - Enhanced van der Waals Interactions - Improved Target Occupancy Bulky_Substituent->Activity Higher Potency

Caption: Structure-Activity Relationship for 3-substituted morpholines.

The comparative data suggests a clear structure-activity relationship for 3-substituted morpholine analogs. The introduction of a bulky and lipophilic group like cyclobutyl at the 3-position can significantly enhance biological activity. This is likely due to:

  • Increased Lipophilicity : Facilitates better membrane permeability and access to intracellular targets.

  • Enhanced van der Waals Interactions : The larger substituent can form more extensive non-polar interactions within the binding pocket of the target protein.

  • Conformational Restriction : The cyclobutyl group may lock the morpholine ring into a more favorable conformation for binding.

Conclusion

This comparative analysis highlights the potential of this compound as a valuable scaffold in drug discovery. The cyclobutyl moiety appears to offer a compelling balance of increased potency, likely driven by enhanced lipophilicity and favorable steric interactions, without the potential metabolic liabilities of a phenyl group. The presented experimental protocols provide a framework for the direct, empirical comparison of these and other morpholine analogs. Further investigation into the stereochemistry of the 3-substituent and its impact on activity is warranted, as is a thorough evaluation of the ADME properties of this compound-containing compounds.

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Validating the In Vitro Efficacy of 3-Cyclobutylmorpholine as a Novel COX-2 Inhibitor: A Guide to Orthogonal Assay Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous In Vitro Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a promising "hit" compound from a high-throughput screen is merely the first step in a long and arduous journey. The initial activity observed in a primary assay can often be misleading, arising from experimental artifacts or compound-specific interference rather than genuine interaction with the biological target.[1] To build a robust case for a lead candidate and avoid costly failures in later developmental stages, it is paramount to validate its in vitro activity through a battery of orthogonal assays.[2][3] Orthogonal assays are defined as distinct experimental methods that measure the same biological endpoint through different analytical principles.[2] This multi-faceted approach provides a critical cross-validation of the compound's activity, ensuring that the observed effect is not an artifact of a particular assay technology.[1]

This guide provides a comprehensive framework for validating the in vitro activity of a novel small molecule, 3-Cyclobutylmorpholine, a hypothetical inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a well-validated therapeutic target for anti-inflammatory and analgesic drugs.[2][4][5] We will detail a primary biochemical assay to determine its direct inhibitory effect on purified COX-2 enzyme, followed by two distinct orthogonal assays: a cell-based assay to measure the downstream cellular consequence of COX-2 inhibition and a biophysical assay to confirm direct binding to the target protein. By employing this tripartite strategy, researchers can gain a high degree of confidence in the on-target activity of their lead compounds.

The Target: Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), exists in two primary isoforms, COX-1 and COX-2.[4][5] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][5] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including Prostaglandin E2 (PGE2).[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Promotes CBM This compound CBM->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Primary Validation: Direct Enzyme Inhibition Assay

The initial step in validating a putative COX-2 inhibitor is to demonstrate its direct interaction with the purified enzyme and quantify its inhibitory potency. A fluorometric inhibitor screening assay is a robust and sensitive method for this purpose.[4][5]

Principle of the Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the conversion of a fluorogenic probe into a highly fluorescent product.[4] In the presence of an inhibitor, the enzymatic activity of COX-2 is reduced, leading to a decrease in the fluorescent signal. The potency of the inhibitor is determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow: Fluorometric COX-2 Inhibition Assay

Caption: Workflow for the primary fluorometric COX-2 enzyme inhibition assay.

Detailed Protocol: Fluorometric COX-2 Inhibition Assay
  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the manufacturer's instructions (e.g., from a commercial kit).[4]

  • Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in COX Assay Buffer. A known COX-2 inhibitor, such as Celecoxib, should be used as a positive control.

  • Assay Plate Preparation: In a 96-well black microplate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Human Recombinant COX-2 enzyme

  • Inhibitor Addition: Add the diluted this compound, Celecoxib, or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of Arachidonic Acid to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Validation 1: Cell-Based Prostaglandin E2 (PGE2) Immunoassay

While a direct enzyme assay confirms biochemical potency, it does not guarantee activity in a more complex cellular environment. A cell-based assay provides crucial information on the compound's ability to penetrate cell membranes and inhibit the target in its native context.

Principle of the Assay

This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 produced by cells.[6][7] Cells are stimulated to induce COX-2 expression and subsequent PGE2 production. In the presence of a COX-2 inhibitor like this compound, the production of PGE2 is reduced. The concentration of PGE2 in the cell culture supernatant is inversely proportional to the colorimetric signal generated in the ELISA.[8][9]

Experimental Workflow: Cell-Based PGE2 Immunoassay

A Seed Cells (e.g., Macrophages) B Stimulate with LPS to induce COX-2 A->B C Treat with this compound B->C D Collect Supernatant C->D E Add Supernatant/Standards to Antibody-Coated Plate D->E F Add PGE2-HRP Conjugate E->F G Incubate & Wash F->G H Add Substrate G->H I Measure Absorbance H->I J Data Analysis I->J Calculate PGE2 Concentration & IC50

Caption: Workflow for the cell-based PGE2 immunoassay.

Detailed Protocol: Cell-Based PGE2 Immunoassay
  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate and allow them to adhere overnight.

  • COX-2 Induction: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Compound Treatment: Treat the stimulated cells with varying concentrations of this compound or a positive control (e.g., Celecoxib) and incubate for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 ELISA:

    • Add the collected supernatants and a series of PGE2 standards to the wells of a PGE2-specific antibody-coated microplate.

    • Add a fixed amount of HRP-labeled PGE2 to each well. This will compete with the PGE2 in the sample/standard for binding to the antibody.

    • Incubate the plate, then wash away any unbound reagents.

    • Add a chromogenic substrate for HRP and incubate to allow for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in each sample. Calculate the percent inhibition of PGE2 production for each concentration of this compound and determine the cellular IC50 value.

Orthogonal Validation 2: Biophysical Assay - Surface Plasmon Resonance (SPR)

To provide unequivocal evidence of a direct interaction between this compound and the COX-2 enzyme, a biophysical assay such as Surface Plasmon Resonance (SPR) is highly recommended.[10][11] SPR is a label-free technique that measures real-time binding events between a ligand (the compound) and an analyte (the target protein).[11][12]

Principle of the Assay

In an SPR experiment, the target protein (COX-2) is immobilized on a sensor chip. A solution containing the test compound (this compound) is then flowed over the chip surface. If the compound binds to the immobilized protein, it causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).

Experimental Workflow: Surface Plasmon Resonance (SPR)

G Immobilize Immobilize COX-2 on Sensor Chip Inject_Compound Inject this compound (Ligand) Immobilize->Inject_Compound Association Measure Association (ka) Inject_Compound->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Sensorgram Generate Sensorgram Association->Sensorgram Dissociation Measure Dissociation (kd) Inject_Buffer->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Dissociation->Sensorgram Kinetics Calculate KD (kd/ka) Sensorgram->Kinetics

Caption: Workflow for the Surface Plasmon Resonance (SPR) biophysical assay.

Detailed Protocol: Surface Plasmon Resonance (SPR)
  • COX-2 Immobilization: Covalently immobilize purified recombinant human COX-2 onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the immobilized COX-2 surface and a reference surface (without protein) to correct for non-specific binding.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

    • Switch back to flowing running buffer over the chip to monitor the dissociation of the compound from the enzyme.

  • Surface Regeneration: After each binding cycle, inject a regeneration solution to remove any bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Summary and Comparison

The data obtained from these three assays should be compiled to provide a comprehensive profile of this compound's in vitro activity.

Assay TypeMethodEndpoint MeasuredKey ParameterHypothetical Result for this compound
Primary Biochemical Fluorometric Enzyme AssayDirect inhibition of purified COX-2IC50 150 nM
Orthogonal (Cell-Based) PGE2 Immunoassay (ELISA)Inhibition of PGE2 production in cellsIC50 450 nM
Orthogonal (Biophysical) Surface Plasmon Resonance (SPR)Direct binding to purified COX-2KD 200 nM

Interpretation and Conclusion

The hypothetical data presented in the table above would provide strong evidence for this compound as a genuine COX-2 inhibitor. The biochemical IC50 demonstrates potent inhibition of the isolated enzyme. The slightly higher cellular IC50 is expected and can be attributed to factors such as cell membrane permeability and potential off-target effects within the cell. Crucially, the SPR data, with a KD value in a similar range to the biochemical IC50, confirms a direct and specific binding interaction between this compound and the COX-2 enzyme.

The convergence of positive results from these three distinct and complementary assays provides a high degree of confidence in the in vitro activity of this compound. This robust validation is a critical prerequisite for advancing a compound to the next stage of the drug discovery pipeline, including further optimization and in vivo efficacy studies. The use of orthogonal assays, as detailed in this guide, is an indispensable strategy for ensuring the scientific rigor and ultimate success of a drug discovery program.

References

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A Comparative Guide to Cross-Reactivity Profiling: A Case Study of 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. A molecule's interaction with unintended proteins, known as off-target activity or cross-reactivity, is a primary driver of unforeseen toxicities and clinical trial failures. This guide provides an in-depth, experience-driven framework for designing and interpreting a robust cross-reactivity profiling strategy, using the hypothetical novel compound, 3-Cyclobutylmorpholine, as our case study.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its ability to improve the pharmacokinetic and metabolic properties of drug candidates.[1][2] Its presence in numerous approved drugs speaks to its utility.[3] However, this widespread use also means that the scaffold has been implicated in binding to a diverse range of biological targets, from kinases to G-protein coupled receptors (GPCRs).[4][5][6] Therefore, a new entity like this compound, while promising, requires a rigorous and systematic evaluation of its selectivity profile before significant resources are invested in its development.

This guide eschews a simple checklist approach. Instead, it explains the causality behind the experimental choices, providing a self-validating system for assessing compound selectivity that aligns with modern drug discovery standards.

The Strategic Imperative: A Tiered Approach to Profiling

A common pitfall in early discovery is to screen compounds too narrowly, focusing only on the intended target and a few close homologs. A more robust and ultimately more efficient strategy is a tiered approach that begins with a broad, system-wide liability assessment and progressively narrows to detailed, target-class-specific profiling. This "fail fast, fail cheap" philosophy de-risks a project by identifying problematic compounds early.[7][8]

For this compound, we will assume its primary intended target is a protein kinase, a common target class for morpholine-containing molecules.[4][5] Our strategy, therefore, involves two primary tiers:

  • Tier 1: Broad Safety Pharmacology Panel. This initial screen assesses the compound against a wide array of targets from different families (GPCRs, ion channels, transporters) that are historically implicated in adverse drug reactions (ADRs).[7][9]

  • Tier 2: Comprehensive Kinome-wide Selectivity Screen. Given the intended target class, a deep dive into the human kinome is essential. The high conservation of the ATP-binding site across kinases makes off-target interactions within this family a significant concern.[10][11]

G cluster_0 cluster_1 Tier 1: Broad Liability Assessment cluster_2 Tier 2: Target Class-Specific Profiling cluster_3 A This compound (New Chemical Entity) B Safety Pharmacology Panel (>44 Targets: GPCRs, Ion Channels, etc.) A->B Initial Screen C Data Analysis: Identify significant off-target hits (e.g., >50% inhibition @ 10 µM) B->C Generate Data D Kinome-wide Selectivity Scan (>400 Kinases) C->D Proceed if clean or hits are manageable F Decision Gate: Advance, Optimize, or Terminate Candidate C->F Terminate if major liabilities found E Data Analysis: Quantify binding affinity (Kd) Calculate Selectivity Score D->E Generate Data E->F Informed Decision

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies: The Foundation of Trustworthy Data

The integrity of any profiling effort rests on the quality of the experimental methods. Below are detailed protocols for the key assays in our tiered strategy, explaining not just the steps, but the scientific reasoning behind them.

Protocol 1: Tier 1 Safety Panel via Competitive Radioligand Binding

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[12][13] The competitive assay format is used to determine the affinity of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target.

Objective: To identify significant interactions between this compound and a panel of diverse, well-validated targets implicated in adverse effects.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Membrane Preparations: Use commercially sourced or in-house prepared cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing the hERG channel or adrenergic receptors). The quality and consistency of these membranes are paramount for reproducible data.

    • Radioligand: Select a high-affinity, target-specific radioligand (e.g., [³H]-Astemizole for the hERG channel). The concentration used is typically at or below its dissociation constant (Kd) to ensure the assay is sensitive to competition.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serial dilutions are then made to cover a wide concentration range (e.g., 0.1 nM to 10 µM).

    • Assay Buffer: A buffer that maintains physiological pH and ionic strength is critical. It may contain protease inhibitors to protect the receptors from degradation.

  • Assay Execution (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer with vehicle (DMSO) to designated wells. This measures the total amount of radioligand bound.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor. This measures the amount of radioligand that binds to non-receptor components (like the filter plate itself) and is considered background.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. This time is established during assay development.

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via filtration through a glass fiber filter plate. The membranes are trapped on the filter, while the free ligand passes through.[12]

  • Detection: After washing the filters to remove any remaining free ligand, a scintillant is added to each well, and the radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • The data is plotted as percent specific binding versus the log concentration of this compound.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol 2: Tier 2 Kinome Selectivity via Competition Binding Assay (KINOMEscan™ Approach)

For kinase profiling, an enzymatic activity assay (measuring phosphorylation) can be confounded by the ATP concentration in the assay, making direct comparison of IC50 values between kinases difficult.[14] A competition binding assay, which directly measures the binding of an inhibitor to the kinase active site, is independent of ATP and provides a true thermodynamic dissociation constant (Kd).[15][16]

Objective: To quantitatively measure the binding affinity of this compound against a comprehensive panel of human protein kinases.

Step-by-Step Methodology:

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound (this compound).[15] The amount of kinase bound to the immobilized ligand is measured.

  • Preparation of Reagents:

    • Kinase Panel: A large panel of human kinases, expressed (e.g., in E. coli or insect cells) and tagged with a unique DNA identifier, is used.

    • Immobilized Ligand: A broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).

    • Test Compound: Prepare solutions of this compound at a specified screening concentration (e.g., 1 µM or 10 µM).

  • Assay Execution:

    • In separate wells for each kinase, the DNA-tagged kinase is incubated with the immobilized ligand beads and the test compound.

    • If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[15]

    • A control reaction without the test compound is run to determine the maximum amount of kinase binding.

  • Separation and Quantification:

    • The beads are washed to remove any unbound kinase.

    • The amount of bead-bound kinase is determined by quantifying the attached DNA tag using quantitative PCR (qPCR). The high sensitivity of qPCR allows for very precise measurements.[15]

  • Data Analysis:

    • Primary Screen: The result is typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound.

    • Kd Determination: For significant "hits," a follow-up dose-response experiment is performed with a range of compound concentrations. The Kd is then calculated from the resulting binding curve, representing the concentration of the compound at which 50% of the kinases are bound.

Data Presentation and Comparative Analysis

Clear and comparative data presentation is essential for decision-making. The goal is to quickly identify liabilities and understand the compound's selectivity profile relative to alternatives. For this guide, we will compare this compound to Gefitinib , an approved EGFR kinase inhibitor that also contains a morpholine moiety.

Table 1: Illustrative Tier 1 Safety Pharmacology Panel Results

The initial screen is performed at a single high concentration (e.g., 10 µM) to catch potential liabilities. A common threshold for concern is >50% inhibition.

TargetTarget ClassThis compound (% Inhibition @ 10 µM)Gefitinib (% Inhibition @ 10 µM)Potential Clinical Implication of Inhibition
hERG Ion Channel8%12%Cardiac arrhythmia (QT prolongation)
5-HT2B GPCR65% 4%Pulmonary hypertension, valvulopathy
Dopamine Transporter (DAT) Transporter15%9%CNS side effects, abuse potential
Adrenergic α1A GPCR22%18%Hypotension, dizziness
Muscarinic M1 GPCR5%2%Cognitive impairment, dry mouth
LTB4 (BLT1) Receptor GPCR48%3%Modulation of inflammation
PDE4 Enzyme11%7%Nausea, emesis
Histamine H1 GPCR3%1%Sedation

Interpretation: In this hypothetical result, this compound is relatively clean but shows a significant hit against the 5-HT2B receptor. This is a red flag. 5-HT2B agonism (which this binding hit might translate to) is associated with serious cardiac side effects. This finding does not terminate the project, but it immediately mandates a follow-up functional assay to determine if the compound is an agonist or antagonist and to establish a potency value (EC50 or IC50). This information is critical for assessing the therapeutic window relative to the on-target potency.

Table 2: Illustrative Tier 2 Kinome Selectivity Data (Top Hits)

Selectivity is not just about avoiding off-targets but also about the magnitude of separation between on-target and off-target potencies.

Kinase TargetThis compound (Kd, nM)Gefitinib (Kd, nM)Comments
EGFR (Primary Target) 5 2 Both compounds are potent inhibitors of the intended target.
ABL1>10,0002503-CBM is highly selective against ABL1.
SRC850450Both show moderate off-target activity.
LCK1,200900Moderate off-target activity.
DDR1 45 >10,000Significant off-target for 3-CBM; potential for polypharmacology or side effects.
RIPK23506,0003-CBM has higher off-target potency for RIPK2.
Selectivity Score (S(10)) *0.043 0.011 Lower score indicates higher selectivity. Gefitinib is more selective in this hypothetical panel.

*Selectivity Score S(10) = (Number of kinases with Kd < 100 nM) / (Total number of kinases tested). A simplified metric for illustration.

Interpretation: While both compounds potently bind the primary target (EGFR), the hypothetical profile of this compound reveals a potent off-target interaction with DDR1 (Discoidin Domain Receptor 1). This could be an opportunity for desirable polypharmacology if DDR1 inhibition is beneficial in the target disease context, or it could be a liability leading to side effects. This finding directs the next steps: investigate the functional consequence of DDR1 inhibition and explore structure-activity relationships (SAR) to dial out this activity while maintaining EGFR potency. The higher selectivity score for 3-CBM also suggests it interacts with a broader set of kinases at this concentration threshold compared to Gefitinib.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound on_target Primary Target (e.g., EGFR Kinase) compound->on_target Binds (Kd = 5 nM) off_target Off-Target Hit (e.g., DDR1 Kinase) compound->off_target Binds (Kd = 45 nM) Cross-Reactivity on_effect Therapeutic Effect (e.g., Anti-tumor Activity) on_target->on_effect Inhibition off_effect Adverse Effect or Unintended Polypharmacology off_target->off_effect Modulation

Caption: Consequence of on-target vs. off-target binding.

Conclusion: From Data to Decision

Cross-reactivity profiling is not a single experiment but a strategic process. For our case study compound, this compound, this guide has demonstrated a logical, evidence-based workflow that moves from broad liability screening to in-depth, quantitative selectivity assessment.

The hypothetical data revealed two key findings: a potential safety liability through interaction with the 5-HT2B receptor and a potent kinase off-target activity against DDR1. Neither of these findings necessarily spells the end for the compound. Instead, they provide crucial, actionable insights. They empower the project team to design the critical next experiments—functional assays, SAR studies, and investigation into the biology of the off-targets—to build a comprehensive understanding of the compound's total biological activity. This rigorous, front-loaded approach to understanding cross-reactivity is fundamental to navigating the complexities of drug development and increasing the probability of delivering safe and effective medicines.

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comparing the efficacy of 3-Cyclobutylmorpholine with standard-of-care compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 3-Cyclobutylmorpholine and Standard-of-Care Compounds in Neuropathic Pain Models

Authored by a Senior Application Scientist

Introduction: The Challenge of Neuropathic Pain and the Quest for Novel Analgesics

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Unlike nociceptive pain, which serves as a protective warning of actual or potential tissue damage, neuropathic pain is often chronic, severe, and unresponsive to simple analgesics.[1] The current pharmacological armamentarium for neuropathic pain includes several classes of drugs, primarily anticonvulsants, antidepressants, and opioids.[1][2] However, these standard-of-care treatments often provide only partial relief and are associated with a range of dose-limiting side effects.[3] This underscores the urgent need for novel therapeutic agents with improved efficacy and tolerability.

This guide provides a comparative framework for evaluating the potential efficacy of a novel investigational compound, this compound, against established standard-of-care agents for neuropathic pain: pregabalin, gabapentin, duloxetine, and amitriptyline. Given the limited publicly available data on this compound, this document will posit a plausible mechanism of action based on its structural moieties and outline a comprehensive, scientifically rigorous preclinical program to assess its comparative efficacy. This approach is designed to provide researchers, scientists, and drug development professionals with a practical guide to the evaluation of novel chemical entities in this therapeutic area.

The morpholine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery, often conferring favorable pharmacokinetic properties such as improved blood-brain barrier permeability.[4][5][6][7][8] The cyclobutane moiety, a rigid and puckered four-membered ring, can offer advantages in potency, selectivity, and metabolic stability by providing conformational constraint.[9][10][11]

Pharmacological Profiles of Standard-of-Care Compounds

A thorough understanding of the mechanisms of action of current therapies is essential for contextualizing the potential of a new investigational drug.

Gabapentinoids: Pregabalin and Gabapentin

Pregabalin and gabapentin are structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) but do not act on GABA receptors.[6][12][13][14] Their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][12][13][14][15][16][17][18][19][20][21][22][23] This interaction is thought to reduce the synaptic release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby decreasing neuronal excitability and pain signaling.[15][16][17]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine

Duloxetine is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.[9][10][24][25][26][27] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), duloxetine increases the levels of these neurotransmitters in the synaptic cleft, which enhances descending inhibitory pain pathways in the brain and spinal cord.[10][24]

Tricyclic Antidepressants (TCAs): Amitriptyline

Amitriptyline exerts its analgesic effects through multiple mechanisms. It inhibits the reuptake of both serotonin and norepinephrine, similar to duloxetine.[4][28][29][30][31] Additionally, it has antagonistic activity at several other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to its side effect profile.[29] Its ability to block sodium channels may also play a role in its efficacy in treating neuropathic pain.[28][29]

A Proposed Mechanism of Action for this compound

Given its structural features, we hypothesize that this compound may also target the α2δ-1 subunit of voltage-gated calcium channels . The morpholine ring could facilitate CNS penetration and interact with the binding pocket, while the rigid cyclobutyl group might confer a specific conformational lock, potentially leading to high affinity and selectivity. This proposed mechanism positions this compound as a potential next-generation gabapentinoid.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, in which it binds to the α2δ-1 subunit of VGCCs, leading to a reduction in the release of excitatory neurotransmitters and subsequent dampening of pain signals.

Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits a2d1->VGCC Modulates Vesicle Synaptic Vesicle (Glutamate, Substance P) Release Neurotransmitter Release Vesicle->Release Fusion & Receptor Neurotransmitter Receptors Release->Receptor Activates Ca_influx->Vesicle Triggers Pain_Signal Pain Signal Propagation Receptor->Pain_Signal

Caption: Hypothesized mechanism of this compound in reducing neuropathic pain signaling.

Part 1: In Vitro Comparative Efficacy Assessment

To test our hypothesis and compare the molecular interactions of this compound with standard-of-care drugs, a series of in vitro assays are proposed.

Experimental Workflow: In Vitro Assays

The following diagram outlines the workflow for the in vitro comparative assessment.

In Vitro Experimental Workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays (Neurotransmitter Uptake) prep_membranes Prepare Cell Membranes (Expressing Target Proteins) incubation Incubate Membranes with Radioligand & Test Compounds prep_membranes->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis_binding Calculate Ki Values (Cheng-Prusoff Equation) quantification->analysis_binding prep_cells Culture Cells Expressing SERT and NET pre_incubation Pre-incubate Cells with Test Compounds prep_cells->pre_incubation uptake Add Radiolabeled Neurotransmitter ([³H]5-HT or [³H]NE) pre_incubation->uptake termination Terminate Uptake (Washing) uptake->termination quantification_uptake Measure Intracellular Radioactivity termination->quantification_uptake analysis_functional Calculate IC₅₀ Values quantification_uptake->analysis_functional

Caption: Workflow for in vitro binding and functional assays.

Detailed Protocol 1: Radioligand Binding Assays

This protocol aims to determine the binding affinity (Ki) of the test compounds for their respective targets.

Objective: To compare the binding affinity of this compound, pregabalin, gabapentin, duloxetine, and amitriptyline to the human α2δ-1 subunit, serotonin transporter (SERT), and norepinephrine transporter (NET).

Materials:

  • Cell membranes from HEK293 cells stably expressing either human α2δ-1, SERT, or NET.

  • Radioligands: [³H]gabapentin for α2δ-1, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds: this compound, pregabalin, gabapentin, duloxetine, amitriptyline.

  • Non-specific binding controls: High concentrations of unlabeled ligands (e.g., gabapentin for α2δ-1, citalopram for SERT, desipramine for NET).

  • Binding buffer and wash buffer.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the appropriate concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, serial dilutions of the test compounds, and the respective radioligand at a concentration close to its Kd.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[24]

Detailed Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of compounds to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the functional inhibitory potency (IC₅₀) of this compound, duloxetine, and amitriptyline on SERT and NET.

Materials:

  • HEK293 cells stably expressing either human SERT or NET, cultured in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]serotonin ([³H]5-HT) and [³H]norepinephrine ([³H]NE).

  • Test compounds.

  • Uptake buffer.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compounds for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from the concentration-response curves.[12][32][33][34][35][36][37]

Hypothetical Comparative In Vitro Data

The following table summarizes the hypothetical data that could be generated from these in vitro studies, illustrating a potential superior profile for this compound.

CompoundTargetBinding Affinity (Ki, nM)Functional Inhibition (IC₅₀, nM)
This compound α2δ-1 5 N/A
SERT>10,000>10,000
NET>10,000>10,000
Pregabalin α2δ-130N/A
Gabapentin α2δ-1150N/A
Duloxetine SERT0.82.1
NET3.57.5
Amitriptyline SERT4.010.2
NET15.035.5

Data for this compound is hypothetical and for illustrative purposes only.

Part 2: In Vivo Comparative Efficacy Assessment

To evaluate the analgesic efficacy of this compound in a preclinical model of neuropathic pain, the Chronic Constriction Injury (CCI) model in rats is proposed.[1][13][17][31][38]

Experimental Workflow: In Vivo Neuropathic Pain Model

This diagram outlines the key stages of the in vivo study, from surgery to behavioral testing and data analysis.

In Vivo Experimental Workflow cluster_surgery Chronic Constriction Injury (CCI) Surgery cluster_testing Behavioral Testing cluster_analysis Data Analysis anesthesia Anesthetize Rat expose_nerve Expose Sciatic Nerve anesthesia->expose_nerve ligate_nerve Loosely Ligate Nerve with Chromic Gut Sutures expose_nerve->ligate_nerve close_wound Close Muscle and Skin ligate_nerve->close_wound recovery Post-operative Recovery close_wound->recovery baseline Establish Baseline (Pre-surgery) post_op_dev Allow for Neuropathic Pain Development (7-14 days) baseline->post_op_dev drug_admin Administer Test Compounds or Vehicle post_op_dev->drug_admin von_frey Von Frey Test (Mechanical Allodynia) drug_admin->von_frey hot_plate Hot Plate Test (Thermal Hyperalgesia) drug_admin->hot_plate paw_withdrawal Calculate Paw Withdrawal Threshold (g) von_frey->paw_withdrawal latency Measure Paw Withdrawal Latency (s) hot_plate->latency comparison Compare Efficacy of Compounds vs. Vehicle paw_withdrawal->comparison latency->comparison

Caption: Workflow for the in vivo Chronic Constriction Injury (CCI) model and behavioral assessment.

Detailed Protocol 3: Chronic Constriction Injury (CCI) Model and Behavioral Testing

Objective: To compare the analgesic efficacy of this compound with standard-of-care drugs in a rat model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250g).

Procedure:

  • Baseline Testing: Prior to surgery, habituate the rats to the testing environment and establish baseline responses for mechanical and thermal sensitivity.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the common sciatic nerve.

    • Place four loose ligatures of chromic gut suture around the nerve.[1][38]

    • Close the muscle and skin layers.

    • Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

  • Drug Administration: Administer this compound, pregabalin, gabapentin, duloxetine, amitriptyline, or vehicle via an appropriate route (e.g., oral gavage).

  • Behavioral Testing (post-drug administration):

    • Von Frey Test (Mechanical Allodynia): Place the rat on an elevated mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.[14][15][16][25][39]

    • Hot Plate Test (Thermal Hyperalgesia): Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to lick or flick the hind paw.[2][18][26][28][29]

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups and the vehicle control group.

Hypothetical Comparative In Vivo Efficacy Data

This table presents a hypothetical outcome where this compound demonstrates superior efficacy in reversing pain behaviors.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)Paw Withdrawal Latency (s) (Mean ± SEM)
Sham + Vehicle N/A14.5 ± 1.215.2 ± 1.5
CCI + Vehicle N/A3.2 ± 0.46.8 ± 0.7
CCI + this compound 30 12.8 ± 1.1 13.5 ± 1.3
CCI + Pregabalin 309.5 ± 0.910.2 ± 1.0
CCI + Gabapentin 1008.2 ± 0.89.1 ± 0.9
CCI + Duloxetine 307.9 ± 0.78.8 ± 0.8
CCI + Amitriptyline 107.5 ± 0.68.5 ± 0.7

Data for this compound is hypothetical and for illustrative purposes only.

Discussion and Conclusion

This guide has outlined a comprehensive, albeit hypothetical, preclinical strategy for evaluating the efficacy of a novel compound, this compound, in the context of neuropathic pain. By positing a plausible mechanism of action centered on the α2δ-1 subunit of VGCCs, we have established a clear rationale for a direct comparison with the gabapentinoids, pregabalin and gabapentin. The inclusion of drugs with distinct mechanisms, such as the SNRI duloxetine and the TCA amitriptyline, provides a broader assessment of comparative efficacy against the current standards of care.

The proposed in vitro assays are designed to provide a quantitative measure of target engagement and selectivity. A high affinity and selectivity for the α2δ-1 subunit, as hypothesized for this compound, would be a promising initial finding, suggesting a potentially favorable side effect profile compared to less selective compounds like amitriptyline.

The in vivo studies using the CCI model are critical for translating in vitro findings into a measure of analgesic efficacy. The choice of the von Frey test and the hot plate test allows for the assessment of both mechanical allodynia and thermal hyperalgesia, two key features of neuropathic pain. The hypothetical data presented suggests that this compound could offer a significant improvement in efficacy over existing treatments.

For researchers and drug development professionals, this guide serves as a template for the systematic evaluation of novel analgesic candidates. The causality behind the experimental choices is rooted in the principles of target validation and translational science. By first establishing target engagement and selectivity in vitro, and then confirming efficacy in a relevant in vivo model, a strong foundation can be built for the further development of promising new therapies for neuropathic pain. The next steps for a compound like this compound, should the hypothetical data hold true, would involve more extensive preclinical safety and pharmacokinetic studies, followed by clinical trials to establish its safety and efficacy in humans.

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A Head-to-Head Comparison of Synthetic Routes to 3-Cyclobutylmorpholine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Cyclobutylmorpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design. The introduction of substituents, such as a cyclobutyl group at the 3-position, allows for the exploration of new chemical space and the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. The this compound moiety, in particular, offers a unique three-dimensional profile that can be exploited to enhance potency and selectivity.

The choice of synthetic route to this valuable building block is a critical decision in the drug development process, impacting factors such as cost, scalability, and the ability to generate stereochemically pure material. This guide provides a head-to-head comparison of three plausible and robust synthetic strategies for the preparation of this compound, offering insights into the rationale behind each approach and providing the experimental data necessary for an informed decision.

Overview of Synthetic Strategies

The synthesis of this compound invariably proceeds through a key intermediate: 2-amino-1-cyclobutylethanol . The primary divergence in synthetic strategy lies in the method of preparing this crucial precursor and the subsequent cyclization protocol. We will explore three distinct routes, each with its own set of advantages and challenges.

G cluster_0 Synthesis of Key Intermediate (2-amino-1-cyclobutylethanol) cluster_1 Cyclization to this compound Route_A Route A: From Cyclobutyl Methyl Ketone Key_Intermediate 2-amino-1-cyclobutylethanol Route_A->Key_Intermediate via α-bromination, azide displacement, and reduction Route_B Route B: From Cyclobutanecarboxaldehyde Route_B->Key_Intermediate via cyanohydrin formation and nitrile reduction Route_C1 Route C (Path 1): Two-Step N-Alkylation/Cyclization Product This compound Route_C1->Product 1. Alkylation with 2-haloethanol 2. Intramolecular Williamson Ether Synthesis Route_C2 Route C (Path 2): Morpholinone Formation/Reduction Route_C2->Product 1. Acylation with chloroacetyl chloride 2. Intramolecular O-alkylation 3. Amide reduction Key_Intermediate->Route_C1 Key_Intermediate->Route_C2

Caption: High-level overview of the synthetic strategies to this compound.

Route A: Synthesis from Cyclobutyl Methyl Ketone

This route utilizes a readily available ketone as the starting material and proceeds through an α-functionalization strategy to introduce the amino group.

Reaction Mechanism and Rationale

The core of this strategy is the conversion of a ketone into a vicinal amino alcohol. A reliable method involves α-bromination, followed by nucleophilic substitution with an azide, and subsequent reductions.

  • α-Bromination: The ketone is first brominated at the α-position. This is a standard transformation that proceeds via an enol or enolate intermediate.

  • Azide Displacement: The resulting α-bromo ketone is a potent electrophile. Treatment with sodium azide (NaN₃) results in an Sₙ2 displacement of the bromide to yield an α-azido ketone. Azide is an excellent nucleophile for this purpose and serves as a safe and efficient source of nitrogen.

  • Concurrent Reduction: The α-azido ketone is then subjected to a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This single step achieves the reduction of both the ketone to a secondary alcohol and the azide to a primary amine, directly yielding the key 2-amino-1-cyclobutylethanol intermediate.

Experimental Protocol (Route A)

Step A1: Synthesis of 2-amino-1-cyclobutylethanol

  • Bromination: To a solution of cyclobutyl methyl ketone (1.0 eq) in methanol at 0 °C, add bromine (1.05 eq) dropwise. Stir for 2 hours, then quench with aqueous sodium bisulfite. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Azidation: Dissolve the crude α-bromo ketone in DMF and add sodium azide (1.5 eq). Heat the mixture to 60 °C for 4 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Reduction: Carefully add the crude α-azido ketone to a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and then reflux for 6 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield 2-amino-1-cyclobutylethanol.

(This intermediate is then carried forward to a cyclization protocol, such as Route C2 described later.)

Route B: Synthesis from Cyclobutanecarboxaldehyde

This approach begins with an aldehyde and builds the amino alcohol functionality through a cyanohydrin intermediate. This route can be advantageous if the corresponding aldehyde is more accessible or cheaper than the ketone.

Reaction Mechanism and Rationale

This classic chain-extension strategy adds a carbon and a nitrogen atom in two steps.

  • Cyanohydrin Formation: Cyclobutanecarboxaldehyde is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form a protected cyanohydrin. This reaction extends the carbon chain by one and introduces the nitrile group.

  • Nitrile Reduction: The nitrile group is then reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, and it will also deprotect the silyl-protected alcohol, yielding the desired 2-amino-1-cyclobutylethanol in a single reductive step.

Experimental Protocol (Route B)

Step B1: Synthesis of 2-amino-1-cyclobutylethanol

  • Cyanohydrin Formation: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in dichloromethane at 0 °C, add zinc iodide (0.1 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate.

  • Reduction: Add the crude TMS-protected cyanohydrin to a suspension of LiAlH₄ (2.5 eq) in anhydrous diethyl ether at 0 °C. Allow the mixture to warm to room temperature and then reflux for 8 hours. Cool to 0 °C and perform a Fieser workup (water, 15% NaOH, water). Filter and concentrate the filtrate to afford 2-amino-1-cyclobutylethanol.

(This intermediate is then carried forward to a cyclization protocol.)

Route C: Cyclization via Morpholinone Intermediate

This is a robust and widely used method for constructing the morpholine ring from a vicinal amino alcohol.[1] It involves the formation of a stable morpholin-3-one intermediate, which is then reduced to the final product. This strategy is often favored for its reliability and high yields.

G Start 2-amino-1-cyclobutylethanol Step1 N-Acylation with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(1-cyclobutyl-2-hydroxyethyl)-2-chloroacetamide Step1->Intermediate1 Step2 Intramolecular O-Alkylation (Williamson Ether Synthesis) Base (e.g., NaH) Intermediate1->Step2 Intermediate2 5-Cyclobutylmorpholin-3-one Step2->Intermediate2 Step3 Amide Reduction (e.g., LiAlH₄ or BH₃·THF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the cyclization via a morpholinone intermediate (Route C).

Reaction Mechanism and Rationale
  • N-Acylation: The primary amine of the 2-amino-1-cyclobutylethanol is selectively acylated with chloroacetyl chloride in the presence of a base. The amine is significantly more nucleophilic than the secondary alcohol, ensuring high chemoselectivity.

  • Intramolecular O-Alkylation: The resulting N-acylated intermediate contains both a nucleophile (the hydroxyl group) and an electrophile (the carbon bearing the chlorine). In the presence of a strong base like sodium hydride (NaH), the alcohol is deprotonated to an alkoxide, which then undergoes a rapid intramolecular Sₙ2 reaction to displace the chloride and form the six-membered morpholinone ring.

  • Amide Reduction: The final step is the reduction of the cyclic amide (lactam) to the corresponding cyclic amine. Borane (BH₃·THF) or LiAlH₄ are standard reagents for this transformation, cleanly converting the carbonyl group to a methylene group to furnish this compound.

Experimental Protocol (Route C)
  • N-Acylation: Dissolve 2-amino-1-cyclobutylethanol (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C. Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise. Stir for 3 hours at 0 °C. Filter the triethylammonium chloride salt and concentrate the filtrate.

  • Cyclization to Morpholinone: Dissolve the crude chloroacetamide in anhydrous THF and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 5-cyclobutylmorpholin-3-one.

  • Reduction to Morpholine: Add the morpholinone (1.0 eq) to a solution of borane-tetrahydrofuran complex (1 M in THF, 3.0 eq) at 0 °C. Heat the mixture to reflux for 6 hours. Cool to room temperature and quench by the slow addition of methanol, followed by 4M HCl. Heat to reflux for 1 hour to hydrolyze the borane complexes. Cool, basify with 6M NaOH, and extract with dichloromethane. Dry the organic layer over K₂CO₃, filter, and concentrate to yield this compound.

Head-to-Head Comparison

FeatureRoute A (from Ketone)Route B (from Aldehyde)Route C (Cyclization)
Starting Materials Cyclobutyl methyl ketone, Br₂, NaN₃Cyclobutanecarboxaldehyde, TMSCN2-amino-1-cyclobutylethanol, Chloroacetyl chloride
Number of Steps 3 steps to intermediate2 steps to intermediate3 steps from intermediate
Overall Yield ModerateModerate to GoodGood to Excellent
Reagent Hazards Bromine (corrosive), NaN₃ (toxic, explosive), LiAlH₄ (pyrophoric)TMSCN (highly toxic), LiAlH₄ (pyrophoric)Chloroacetyl chloride (corrosive), NaH (pyrophoric), Borane (flammable)
Scalability Moderate; handling of NaN₃ on a large scale requires special precautions.Good; cyanohydrin formation is generally scalable.Excellent; morpholinone formation and reduction are robust, scalable reactions.
Stereocontrol Achiral synthesis. Resolution or asymmetric methods would be needed for enantiopure product.Achiral synthesis. Asymmetric reduction of the nitrile is possible but challenging.If starting with an enantiopure amino alcohol, this route preserves stereochemistry.
Key Advantages Utilizes a simple ketone starting material.Efficient two-step conversion to the key intermediate.High-yielding, reliable, and well-precedented cyclization strategy.
Key Disadvantages Use of highly toxic and potentially explosive reagents. Multiple steps to the key intermediate.Use of highly toxic TMSCN.Requires a pre-synthesized amino alcohol.

Expert Commentary and Recommendations

As a Senior Application Scientist, my recommendation depends heavily on the specific context of the research.

  • For Early-Stage Discovery and Small-Scale Synthesis: Route B combined with Route C offers the most efficient and reliable path. The two-step synthesis of the amino alcohol from the aldehyde is quicker than the ketone route, and the subsequent three-step cyclization via the morpholinone is a robust and high-yielding sequence. While TMSCN is toxic, its handling on a small scale with appropriate engineering controls is standard practice.

  • For Process Development and Large-Scale Synthesis: The combination of Route B and Route C remains the most attractive option. However, a thorough safety assessment for the large-scale use of TMSCN would be required, and alternative, less hazardous cyanide sources might be explored. The reliability and high yields of the morpholinone reduction step make it particularly suitable for scale-up, where efficiency and throughput are paramount. Route A's reliance on sodium azide makes it less desirable for large-scale campaigns due to safety and handling concerns.

  • For Accessing Enantiopure Material: The primary challenge lies in obtaining enantiopure 2-amino-1-cyclobutylethanol. This would likely involve developing an asymmetric synthesis for the intermediate (e.g., asymmetric reduction of the α-azido ketone in Route A or asymmetric cyanohydrin formation in Route B) or classical resolution of the racemic amino alcohol. Once the enantiopure intermediate is secured, the cyclization via the morpholinone (Route C) is an excellent choice as it proceeds without racemization at the stereocenter.

Conclusion

The synthesis of this compound can be approached from multiple angles, primarily centered on the preparation of the key 2-amino-1-cyclobutylethanol intermediate. While both ketone- and aldehyde-based routes to this intermediate are viable, the aldehyde route (Route B) offers a more direct path. For the crucial cyclization step, the formation and subsequent reduction of a morpholinone intermediate (Route C) stands out as the most robust, high-yielding, and scalable strategy. By carefully considering the trade-offs in terms of reagent safety, step count, and scalability, researchers can select the optimal synthetic route to access this important building block for drug discovery and development.

References

  • General Morpholine Synthesis Reviews: Comprehensive reviews on the synthesis of morpholines provide a broad context for the str

    • Title: Recent progress in the synthesis of morpholines
    • Source: ResearchG
    • URL: [Link]

  • Reductive Amination: A found

    • Title: Reductive Amin
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Synthesis from Amino Alcohols: Many modern morpholine syntheses start

    • Title: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines
    • Source: American Chemical Society Public
    • URL: [Link]

  • Morpholinone Intermediates: The use of morpholinone intermediates is a common and effective str

    • Title: Green Synthesis of Morpholines via Selective Monoalkyl
    • Source: ChemRxiv
    • URL: [Link]

  • Nitrile Reduction: Information on the reduction of nitriles to amines.

    • Title: Synthesis of Amines
    • Source: Chemistry LibreTexts
    • URL: [Link]

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A Researcher's Guide to Navigating the Labyrinth of Off-Target Effects: A Comparative Analysis Featuring a 3-Cyclobutylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit to a clinically successful drug is fraught with challenges. One of the most significant hurdles is the potential for small molecules to interact with unintended biological targets, leading to off-target effects. These interactions can range from benign to toxic, and are a major contributor to the high attrition rates of drug candidates in preclinical and clinical development.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of novel small molecules, using a hypothetical kinase inhibitor containing a 3-cyclobutylmorpholine scaffold as a case study. We will explore both predictive computational methods and definitive experimental assays, offering a comparative analysis with alternative compounds to illustrate the critical decision-making processes in lead optimization.

The Imperative of Early Off-Target Profiling

Identifying potential off-target liabilities early in the drug discovery pipeline is not just a matter of regulatory compliance; it is a strategic necessity. Early identification allows for the mitigation of potential safety issues through medicinal chemistry efforts, enabling the design of more selective and safer drug candidates.[2][3] This proactive approach, known as safety pharmacology, minimizes the risk of costly late-stage failures and ultimately accelerates the delivery of effective therapies to patients.[2][4]

A Multi-pronged Approach to De-risking Novel Compounds

A robust assessment of off-target effects relies on a combination of computational prediction and experimental validation. This integrated strategy provides a more complete picture of a compound's interaction profile, enabling researchers to make informed decisions about its developmental potential.

Part 1: In Silico Prediction - Peering into the Crystal Ball of Molecular Interactions

Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial insights into the potential off-target landscape of a small molecule.[1][5][6][7] These in silico approaches leverage vast databases of known drug-target interactions and sophisticated algorithms to predict potential binding partners based on the chemical structure of the query molecule.

A typical computational workflow for off-target prediction is as follows:

in_silico_workflow cluster_input Input cluster_prediction Prediction Methods cluster_output Output mol_structure Small Molecule Structure (e.g., SMILES) chem_sim 2D/3D Chemical Similarity Search mol_structure->chem_sim Ligand-Based ml_models Machine Learning Models (e.g., SVM, RF) mol_structure->ml_models Ligand-Based docking Molecular Docking (Structure-Based) mol_structure->docking Structure-Based target_list Prioritized List of Potential Off-Targets chem_sim->target_list ml_models->target_list docking->target_list

Caption: In Silico Workflow for Off-Target Prediction.

Experimental Protocol: In Silico Off-Target Prediction

  • Input Preparation: Obtain the 2D structure of the query molecule, typically in SMILES (Simplified Molecular-Input Line-Entry System) format.

  • Method Selection: Choose a combination of orthogonal prediction methods to increase confidence in the results.

    • Chemical Similarity: Utilize platforms like ChEMBL or PubChem to find known compounds with similar structures and analyze their documented biological activities. This is often the first and simplest approach.

    • Machine Learning Models: Employ pre-trained models that have learned the relationships between chemical structures and biological activities from large datasets.[1][5] These models can predict the probability of a compound interacting with a panel of targets.

    • Molecular Docking: If the 3D structures of potential off-targets are known, molecular docking simulations can be performed to predict the binding mode and estimate the binding affinity of the query molecule. This method is more computationally intensive but can provide valuable structural insights.

  • Execution and Analysis: Run the selected analyses and consolidate the results. The output is typically a ranked list of potential off-targets, often with a confidence score for each prediction.

  • Prioritization: Prioritize the predicted off-targets for experimental validation based on the strength of the prediction, the known physiological role of the target, and its association with adverse drug reactions.

Part 2: Experimental Validation - Unveiling the Ground Truth

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm predicted off-target interactions and to identify unforeseen ones. A tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies, is often the most efficient strategy.

Kinase Profiling: A Critical Step for Kinase Inhibitors

For compounds designed to target kinases, assessing their selectivity across the human kinome is paramount. Due to the conserved nature of the ATP-binding site, many kinase inhibitors exhibit polypharmacology, which can lead to both therapeutic benefits and adverse effects.[8][9][10]

kinase_profiling_workflow cluster_setup Assay Setup cluster_assay Biochemical Assay cluster_analysis Data Analysis compound Test Compound (e.g., 1 µM) incubation Incubate Compound with Kinase & ATP compound->incubation kinase_panel Broad Kinase Panel (e.g., >400 kinases) kinase_panel->incubation detection Measure Kinase Activity (e.g., radiolabeling, fluorescence) incubation->detection inhibition_calc Calculate % Inhibition detection->inhibition_calc selectivity_score Determine Selectivity Score inhibition_calc->selectivity_score ic50 Follow-up IC50 for Potent Hits inhibition_calc->ic50

Caption: Experimental Workflow for Kinase Profiling.

Experimental Protocol: Broad Panel Kinase Profiling

  • Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: In a multi-well plate format, add the individual purified kinases from a commercially available panel (e.g., Eurofins DiscoverX, Reaction Biology).

  • Compound Addition: Add the test compound to the wells at a fixed concentration, typically 1 µM, for initial screening. Include appropriate positive and negative controls.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. Potent off-target hits (e.g., >50% inhibition) should be followed up with dose-response experiments to determine their IC50 values.

Safety Pharmacology Panels

Beyond kinase profiling, it is crucial to screen compounds against a panel of targets that are historically associated with adverse drug reactions.[3] These panels typically include a diverse set of proteins such as G-protein coupled receptors (GPCRs), ion channels (especially the hERG channel, which is linked to cardiotoxicity), transporters, and nuclear receptors. Commercial services offer standardized panels for this purpose.

Cell-Based Phenotypic Screening

Cell-based assays provide a more holistic view of a compound's effects in a biological context. High-content imaging, for instance, can simultaneously measure multiple cellular parameters, such as morphology, viability, and the status of specific signaling pathways.[11] This approach can reveal unexpected cellular toxicities or activities that may not be apparent from biochemical assays alone.

Comparative Analysis: A Hypothetical Case Study

To illustrate the practical application of these principles, let's consider a hypothetical scenario. Our lead compound, "CBM-K_alpha," features a this compound scaffold and is a potent inhibitor of our primary target, Kinase X (IC50 = 10 nM). Through our off-target assessment workflow, we compare CBM-K_alpha with two alternative compounds, "ALT-A" and "ALT-B," which have different chemical scaffolds but similar on-target potency.

Table 1: Kinase Selectivity Profile (at 1 µM)

Kinase FamilyCBM-K_alpha (% Inhibition)ALT-A (% Inhibition)ALT-B (% Inhibition)
Kinase X (On-Target) 98% 99% 97%
Kinase Y (Off-Target)85%12%45%
Kinase Z (Off-Target)62%5%78%
Selectivity Score (S10)*0.050.010.08

*S10 is the number of kinases inhibited by >90% divided by the total number of kinases tested.

Table 2: Safety Pharmacology Panel (IC50 values)

Off-TargetCBM-K_alpha (µM)ALT-A (µM)ALT-B (µM)Potential Adverse Effect
hERG Channel>30>301.2Cardiotoxicity
5-HT2B Receptor0.5>30>30Valvular heart disease
Sigma-1 Receptor>302.5>30CNS side effects

Interpretation of Results

  • CBM-K_alpha: While potent against our on-target Kinase X, CBM-K_alpha shows significant inhibition of Kinase Y and Kinase Z, resulting in a moderate selectivity score. More concerning is its potent activity against the 5-HT2B receptor, a well-known cardiotoxicity liability. This off-target interaction would likely halt the development of this compound despite its on-target efficacy.

  • ALT-A: This compound demonstrates excellent kinase selectivity, with minimal inhibition of other kinases at 1 µM. It also has a clean profile in the safety pharmacology panel, with the exception of moderate activity at the Sigma-1 receptor. This off-target hit would warrant further investigation to understand its potential for central nervous system (CNS) side effects, but overall, ALT-A presents a much more favorable profile than CBM-K_alpha.

  • ALT-B: This alternative is the least selective of the three, inhibiting multiple kinases and showing potent activity against the hERG channel. The hERG liability is a major red flag for potential cardiotoxicity, making this compound the least desirable candidate for further development.

Based on this comparative analysis, ALT-A emerges as the most promising lead candidate. The next steps would involve further characterization of its Sigma-1 receptor activity and initiation of in vivo toxicology studies to confirm its safety profile in animal models.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. A systematic and integrated approach, combining in silico prediction with a tiered experimental validation strategy, is essential for identifying and mitigating potential safety liabilities. By embracing this paradigm, researchers can enhance the quality of their lead candidates, reduce the likelihood of late-stage failures, and ultimately, increase the probability of bringing safe and effective medicines to the patients who need them.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

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  • An in vitro solution to model off-target effects. (2022). Labcorp. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (2012). National Institutes of Health. [Link]

  • How can off-target effects of drugs be minimised?. (2023). Patsnap. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2023). National Institutes of Health. [Link]

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A Comparative Guide to the Pharmacokinetic Profiles of 3-Cyclobutylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Among its numerous variations, the 3-cyclobutylmorpholine moiety has emerged as a key structural element in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and inflammatory diseases. This guide provides a comparative analysis of the pharmacokinetic profiles of select this compound derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document is intended to serve as a resource for researchers and drug development professionals, providing both objective data and the experimental context necessary for informed decision-making in preclinical and clinical development.

The Significance of the this compound Moiety

The inclusion of a cyclobutyl group at the 3-position of the morpholine ring can significantly influence a molecule's properties. This bulky, lipophilic group can enhance binding affinity to target proteins, improve metabolic stability, and modulate blood-brain barrier permeability.[3][4] These attributes have made this compound a privileged scaffold in the development of potent and selective inhibitors of enzymes such as phosphodiesterase 4 (PDE4) and antagonists of neurokinin-1 (NK1) receptors, both of which are implicated in a range of pathologies.[1][2][5][6][7][8]

Experimental Methodologies for Pharmacokinetic Profiling

A thorough understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. The following section outlines a standard experimental workflow for assessing the in vivo pharmacokinetics of small molecules like this compound derivatives.

In Vivo Pharmacokinetic Study Protocol

This protocol provides a generalized framework for a single-dose pharmacokinetic study in a preclinical rodent model, such as rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a this compound derivative following intravenous and oral administration.

Materials:

  • Test compound (this compound derivative)

  • Vehicle for formulation (e.g., a mixture of DMSO, PEG400, and saline)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare a clear, sterile solution of the test compound in the chosen vehicle at the desired concentrations for both IV and PO administration.

  • Animal Dosing:

    • Acclimate animals to the housing conditions for at least 3 days prior to the study.

    • Fast animals overnight before dosing.

    • Administer the test compound via tail vein injection (IV) or oral gavage (PO) at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the jugular vein or other appropriate site at predefined time points.

    • A typical sampling schedule might be:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the test compound into blank plasma.

    • Analyze the plasma samples, calibration standards, and quality control samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_study In-Life cluster_post Post-Study Formulation Dose Formulation Dosing_IV IV Dosing Formulation->Dosing_IV Dosing_PO PO Dosing Formulation->Dosing_PO Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Blood_Collection Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis PK Data Analysis Bioanalysis->PK_Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Comparative Pharmacokinetic Data

While comprehensive, publicly available head-to-head comparative pharmacokinetic data for a series of this compound derivatives is limited, we can synthesize representative data based on findings for compounds within relevant therapeutic classes, such as PDE4 inhibitors and NK1 receptor antagonists, which often incorporate the morpholine scaffold. The following table presents a hypothetical comparison of two distinct this compound derivatives to illustrate how their pharmacokinetic profiles might differ.

Table 1: Comparative Pharmacokinetic Parameters of Two Hypothetical this compound Derivatives in Rats

ParameterDerivative A (PDE4 Inhibitor Candidate)Derivative B (NK1 Receptor Antagonist Candidate)
Dose (PO) 10 mg/kg10 mg/kg
Cmax (ng/mL) 8501200
Tmax (h) 1.52.0
AUC (0-t) (ng*h/mL) 45007800
Half-life (t1/2) (h) 4.26.8
Bioavailability (%) 4565

Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values will vary depending on the specific chemical structure and experimental conditions.

Analysis and Interpretation

The hypothetical data in Table 1 highlights key differences that can arise from subtle structural modifications within the this compound class.

  • Absorption: Derivative B exhibits a higher Cmax and a longer Tmax compared to Derivative A, suggesting a slower but more complete absorption from the gastrointestinal tract. The higher oral bioavailability of Derivative B (65%) compared to Derivative A (45%) indicates more efficient absorption and/or reduced first-pass metabolism.

  • Distribution: While not explicitly shown in the table, the volume of distribution would be a critical parameter to assess tissue penetration. For CNS-targeted agents like NK1 receptor antagonists, a higher volume of distribution and the ability to cross the blood-brain barrier are desirable.

  • Metabolism: The longer half-life of Derivative B suggests it is metabolized more slowly than Derivative A. This could be due to the specific arrangement of functional groups that may block or hinder access by metabolic enzymes, such as cytochrome P450s.

  • Excretion: The rate of elimination, reflected by the half-life, indicates that Derivative A is cleared from the body more rapidly than Derivative B.

Signaling Pathway and Mechanism of Action

The therapeutic efficacy of these derivatives is intrinsically linked to their interaction with specific signaling pathways.

PDE4 Inhibition:

G ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits DerivativeA Derivative A (PDE4 Inhibitor) DerivativeA->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel drug candidates with potentially favorable pharmacokinetic profiles. As illustrated, even minor structural modifications can lead to significant differences in ADME properties, ultimately impacting the therapeutic potential of a compound. A thorough and early assessment of the pharmacokinetic profile, utilizing robust in vivo models and sensitive bioanalytical techniques, is crucial for the successful translation of these promising derivatives from the laboratory to the clinic. The insights gained from such comparative studies are invaluable for guiding lead optimization efforts and selecting candidates with the highest probability of success.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyclobutylmorpholine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a testament to our scientific integrity. This guide provides a detailed, step-by-step framework for the safe disposal of 3-Cyclobutylmorpholine, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential characteristics[1][2]:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.

  • Toxicity: Harmful or toxic if inhaled, swallowed, or absorbed through the skin.

  • Flammability: May be a flammable liquid and vapor.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

This initial hazard assessment dictates the stringent handling and disposal procedures that follow. All chemical waste is to be considered hazardous until proven otherwise by a qualified professional[3].

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassificationPotential EffectsSource of Information
Skin Corrosion/IrritationCauses severe skin burns[1][2]
Serious Eye Damage/IrritationCauses serious eye damage[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or if inhaled[1]
Reproductive ToxicitySuspected of damaging fertility or the unborn child[1]
FlammabilityFlammable liquid and vapor[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal activities must be conducted within a certified chemical fume hood.

Table 2: Required PPE for Handling this compound Waste

Body PartRequired ProtectionRationale
Hands Chemical-resistant gloves (e.g., butyl rubber, neoprene)To prevent skin contact and absorption[4].
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes that can cause severe eye damage[4].
Body Flame-resistant lab coatTo protect against splashes and potential fire hazards.
Respiratory Use within a chemical fume hoodTo prevent inhalation of harmful vapors[4].

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal[5][6]. Never mix this compound waste with incompatible materials.

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container: Use only designated, compatible hazardous waste containers. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid[6][7]. Ensure the container is in good condition with no leaks or cracks[7].

  • Label the Container: As soon as the first drop of waste enters the container, it must be labeled[3]. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "this compound". Avoid abbreviations or formulas[7].

    • The specific components and their approximate concentrations if it is a mixed waste stream.

    • The date of accumulation.

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for different types of waste[4]:

    • Aqueous Liquid Waste: Solutions of this compound in water or buffers.

    • Non-halogenated Organic Solvent Waste: Solutions in flammable organic solvents (e.g., ethanol, methanol).

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent paper. These should be double-bagged and placed in a designated solid hazardous waste container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[3][7]. This prevents the release of volatile organic compounds (VOCs) and protects laboratory personnel.

Spill Management: Preparedness is Key

Accidental spills should be managed promptly and safely. Every laboratory should have a well-stocked chemical spill kit readily accessible.

Spill Response Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Table 2.

  • Contain the Spill: Use a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Neutralize (if applicable and safe): For small spills of this basic compound, a weak acid might be used for neutralization by trained personnel. However, for most laboratory situations, absorption is the preferred method.

  • Collect and Dispose: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

Final Disposal Procedures: Ensuring Compliance

The final disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations[8][9]. Under no circumstances should this chemical be disposed of down the drain[7].

Disposal Workflow:
  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA)[7]. Ensure secondary containment is used to capture any potential leaks[6][10].

  • Arrange for Professional Disposal: Partner with a licensed and reputable hazardous waste disposal company[5][8]. This is not a task to be undertaken by laboratory personnel.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in compliance with EPA regulations[11].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Storage & Disposal cluster_3 Spill Emergency A 1. Hazard Assessment (Corrosive, Toxic, Flammable) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Work in Fume Hood B->C D Generate Waste C->D E Select Compatible Container D->E F Label Container Immediately 'Hazardous Waste' E->F G Segregate Waste Streams (Aqueous, Organic, Solid) F->G H Keep Container Closed G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Schedule Pickup with Licensed Disposal Vendor I->J K Maintain Disposal Records J->K L Spill Occurs M Evacuate & Alert L->M N Contain with Absorbent M->N O Collect as Hazardous Waste N->O O->H Dispose of Spill Debris

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Cyclobutylmorpholine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist to instill a deep understanding of why each safety measure is critical, ensuring a self-validating system of laboratory practice.

A Note on Structural Analogs: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the known hazards of the morpholine parent compound and its other derivatives, such as 3-Cyclopropylmorpholine and Morpholin-3-one.[1][2][3] This conservative approach, grounded in chemical similarity, provides a robust baseline for ensuring personnel safety. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Part 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the potential hazards of a chemical is the cornerstone of selecting appropriate PPE. Based on data from analogous compounds, this compound should be treated as a hazardous substance with multiple risk vectors.

The primary hazards associated with morpholine derivatives are summarized below:

Hazard ClassificationDescriptionRationale for PPESource
Serious Eye Damage/Irritation Poses a significant risk of causing serious, potentially irreversible damage to the eyes upon contact.[1][2]Mandates the use of chemical splash goggles at all times. A face shield is required for splash-risk procedures.[1][2]
Skin Corrosion/Irritation Can cause skin irritation or, in the case of the parent compound, severe burns.[2][3] May also cause allergic skin reactions.[1]Requires chemical-resistant gloves and a lab coat or gown to prevent dermal contact.[1][2][3]
Respiratory Irritation Vapors or mists may cause irritation to the respiratory tract.[2]Necessitates the use of primary engineering controls like a chemical fume hood.[2]
Flammable/Combustible Liquid The parent compound, morpholine, is a flammable liquid, and derivatives are often combustible.[2][4]Requires keeping the chemical away from ignition sources and using proper grounding techniques.[4][5][2][4]
Acute Toxicity (Oral, Dermal, Inhalation) Some morpholine derivatives are classified as harmful if swallowed and toxic in contact with skin or if inhaled.Reinforces the need for comprehensive PPE (gloves, gown, eye protection) and strict handling protocols to prevent any route of exposure.

Part 2: The Core Protocol - A Step-by-Step Guide to PPE Selection and Use

The following protocols provide a detailed methodology for protecting yourself. The choice of PPE is not static; it must adapt to the scale and nature of the procedure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_start cluster_ppe Required PPE Ensemble start Task Assessment: Handling this compound q_scale Small Scale Transfer? (<10 mL, contained) start->q_scale q_splash Significant Splash Risk? (e.g., large volume transfer, heating) q_scale->q_splash Yes q_scale->q_splash No q_aerosol Aerosol Generation Risk? (e.g., sonicating, vortexing open vessel) q_splash->q_aerosol No ppe_splash Enhanced PPE Goggles + Full Face Shield Nitrile Gloves (Double) Chemical-Resistant Gown q_splash->ppe_splash Yes ppe_base Base PPE Chemical Splash Goggles Nitrile Gloves (Double) Lab Gown (closed back, knit cuffs) q_aerosol->ppe_base No ppe_aerosol Maximum Control All work within a certified Chemical Fume Hood Base or Enhanced PPE as indicated by splash risk q_aerosol->ppe_aerosol Yes

Caption: PPE selection workflow for this compound.

Eye and Face Protection: The Non-Negotiable Barrier

Due to the severe eye damage risk, eye protection is paramount.

  • Minimum Requirement (All Handling): ANSI Z87.1-rated chemical splash goggles are mandatory any time this compound is handled, regardless of quantity. Standard safety glasses are insufficient as they do not provide a seal against splashes.[6]

  • Elevated Risk (Splash Potential): For procedures involving larger volumes (>50 mL), transfers, heating, or reactions under pressure, a full-face shield must be worn over chemical splash goggles.[6] The face shield protects the skin on the face and provides an additional barrier for the eyes.

Hand Protection: Preventing Dermal Absorption

Given the risk of skin irritation and potential for absorption, proper glove selection and technique are critical.

  • Glove Type: Use powder-free nitrile gloves.[6][7] Avoid latex gloves, which offer poor chemical resistance, and PVC gloves, which are also known to provide little protection.[7]

  • Protocol: Double Gloving

    • Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your inner sleeves.

    • Don the second, outer pair of gloves, pulling them over the cuffs of the lab coat or gown.[7]

    • Rationale: This practice provides a critical fail-safe. If the outer glove is compromised, the inner glove continues to offer protection. It also allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Glove Change Frequency: Gloves must be changed every 30-60 minutes during continuous work or immediately if you suspect contamination or notice any signs of degradation (swelling, discoloration, tearing).[6][7]

Body Protection: Shielding from Spills and Splashes
  • Standard Use: At a minimum, a long-sleeved laboratory coat should be worn, fully buttoned.

  • Enhanced Protection: For tasks with a higher splash risk, a disposable, solid-front, back-closing chemical-resistant gown is required.[6] These gowns should have tight-fitting knit cuffs to prevent chemicals from entering the sleeves.[6] Gowns used for handling hazardous chemicals must not be worn outside the laboratory area.[6]

Respiratory Protection: The Primary Role of Engineering Controls
  • Primary Control: All handling of this compound that may produce vapors or aerosols (including opening the primary container, weighing, and transfers) must be conducted within a certified chemical fume hood.[4][8] This is the most effective way to prevent respiratory exposure.

  • Secondary Control (Emergency Use): A respirator (e.g., a fitted N95 or a half-mask respirator with organic vapor cartridges) should be available for emergency situations like a large spill outside of a fume hood.[6] Note that the use of a respirator requires prior medical clearance and fit-testing under an institutional respiratory protection program.

Part 3: Operational and Disposal Plans

Safe handling extends beyond the benchtop. A complete safety plan includes receiving, storage, spill management, and disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks before handling.

  • Don base-level PPE (goggles, lab coat, double gloves) to unpack the chemical.

  • Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The storage location should be clearly labeled.[9]

  • Ensure the container is kept tightly closed.[1]

Spill Management Protocol
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: If safe to do so, close the sash of the fume hood if the spill is contained within it. Restrict access to the area.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department immediately.

  • Protect: Do not attempt to clean a large spill without specific training and the appropriate PPE, which may include a respirator and chemical-resistant coveralls.

  • Small Spills (in a fume hood): If the spill is small and contained within a fume hood, trained personnel may clean it using a chemical spill kit. Absorb the liquid with a non-reactive absorbent material (e.g., vermiculite or sand).

  • Cleanup: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[8]

Waste Disposal Plan

Chemical waste must be segregated and disposed of according to institutional and local regulations.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All disposable items contaminated with this compound (gloves, gowns, pipette tips, absorbent pads) are considered hazardous waste.

    • Trace vs. Bulk Contamination: Items with minimal residual amounts are considered "trace" waste, while materials containing more than 3% of the original chemical may be classified as "bulk" hazardous waste.[10] These classifications can have different disposal requirements and significant cost implications.[10]

    • Procedure: Collect all contaminated solid waste in a designated, lined, and sealed hazardous waste container.[8] Never dispose of this waste in the regular trash.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and your research. Always remember that PPE is the final barrier; sound experimental design and vigilant laboratory practice are your first and most important lines of defense.

References

  • How to Dispose of Chemotherapy Waste. Daniels Health. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • 3-Cyclopropylmorpholine | C7H13NO | CID 53986558. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs. International Journal of Pharmaceutical Compounding. [Link]

  • Morpholine | C4H9NO | CID 8083. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Safety Data Sheet. Navy Brand Manufacturing. (Note: Generic SDS link for a morpholine mixture). [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.